molecular formula C3H5N B1222104 Ethyl isocyanide CAS No. 624-79-3

Ethyl isocyanide

Cat. No.: B1222104
CAS No.: 624-79-3
M. Wt: 55.08 g/mol
InChI Key: BPCWCZCOOFUXGQ-UHFFFAOYSA-N
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Description

Ethyl isocyanide, also known as this compound, is a useful research compound. Its molecular formula is C3H5N and its molecular weight is 55.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanoethane
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InChI

InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3
Source PubChem
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InChI Key

BPCWCZCOOFUXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
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DSSTOX Substance ID

DTXSID90977959
Record name Isocyanoethane
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Molecular Weight

55.08 g/mol
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Physical Description

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia]
Record name Ethyl isocyanide
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CAS No.

624-79-3
Record name Ethane, isocyano-
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Record name Ethyl isocyanide
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Foundational & Exploratory

Spectroscopic Properties of Ethyl Isocyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of ethyl isocyanide (CH₃CH₂NC), a molecule of interest in various fields, including astrochemistry and as a ligand in coordination chemistry. This document details its characteristics as determined by microwave, infrared, and nuclear magnetic resonance spectroscopy, presenting key quantitative data in structured tables for ease of reference. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided, along with graphical representations of key workflows.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₃H₅N. It possesses a linear isocyano group (-N≡C) attached to an ethyl group. The molecule is a near-prolate asymmetric top.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of ethyl iodide with silver cyanide.

Experimental Protocol: Synthesis from Ethyl Iodide and Silver Cyanide

Materials:

  • Ethyl iodide (C₂H₅I)

  • Silver cyanide (AgCN)

  • Potassium cyanide (KCN)

  • Water

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Stirrer (e.g., Hershberg stirrer)

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 3-liter three-necked round-bottomed flask with a reflux condenser and a sealed stirrer.

  • Initial Reaction: Add 3.40 moles of silver cyanide to 3.40 moles of ethyl iodide in the flask.

  • Heating and Stirring: Immerse the lower third of the flask in a steam bath and stir the mixture vigorously for approximately 1.7 to 2.3 hours, or until it forms a viscous, homogeneous, brown liquid.

  • Work-up Preparation: Remove the steam bath and raise the stirrer above the liquid level. Add 300 mL of water through the condenser.

  • Cyanide Addition: Add a solution of 9.37 moles of potassium cyanide in 260 mL of water through the third neck of the flask. Stir the mixture for about 10 minutes. During this time, the lower brown liquid will disappear, and a brown layer of this compound will form on top of the aqueous solution.

  • Distillation: Stop stirring and replace the reflux condenser with a distillation apparatus. Place a thermometer in the third neck, ensuring it extends into the aqueous layer. Collect the distillate in a receiver cooled in an ice bath. Heat the reaction mixture with an electric heating mantle.

  • Collection: Continue the distillation until almost no oily layer of this compound is observed in the distillate. The temperature of the residual mixture will be around 115-120°C at this point.

  • Purification:

    • Dissolve 7 g of sodium chloride in the aqueous layer of the distillate.

    • Transfer the cold mixture to a separatory funnel and discard the aqueous layer.

    • Wash the crude this compound with two 50-mL portions of ice-cold saturated aqueous sodium chloride solution.

    • Dry the this compound overnight with 10 g of anhydrous magnesium sulfate.

  • Final Distillation: Decant the dried product and distill it through a fractionating column (5-10 plates). Collect the fraction boiling at 77-79°C. The expected yield is 47-55%.

Safety Precautions: this compound has a vile odor and has been reported to be explosive when heated. All heating and distillation steps should be conducted behind a safety shield in a well-ventilated fume hood. Handle all cyanide compounds with extreme caution.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound reagents Ethyl Iodide + Silver Cyanide reaction Reflux with Stirring (1.7-2.3 hours) reagents->reaction Heat workup Addition of Water and Potassium Cyanide Solution reaction->workup distillation Steam Distillation workup->distillation purification Washing with NaCl solution and Drying with MgSO4 distillation->purification final_product Fractional Distillation (77-79°C) purification->final_product

Synthesis workflow for this compound.

Microwave Spectroscopy

The microwave spectrum of this compound has been studied in the frequency range of 8 to 36 GHz. These studies provide precise information about the rotational constants, dipole moment, and the barrier to internal rotation of the methyl group.

Quantitative Data
ParameterValueReference
Ground State Rotational Constants
A14110 ± 3 MHz[1]
B3067.91 ± 0.02 MHz[1]
C2605.01 ± 0.02 MHz[1]
Dipole Moment Components
μₐ3.79 D[1]
μₑ1.31 D[1]
Total Dipole Moment (μ)4.01 ± 0.03 D[1]
Barrier to Internal Rotation 3650 cal/mole[1]
Nitrogen Quadrupole Coupling Constants
χₐₐ-0.169(15) MHz[2]
χₑₑ0.091(22) MHz[2]
χₒₒ0.078(22) MHz[2]
Experimental Protocol: Microwave Spectroscopy

A conventional Stark-modulated microwave spectrometer is used to record the spectrum of this compound.

  • Sample Preparation: The purified this compound sample is placed in an evacuated bulb and stored at dry-ice temperatures to prevent decomposition.

  • Spectrometer Setup: The spectrometer typically employs a phase-stabilized klystron as the radiation source and operates with a 5 kHz Stark modulation.

  • Measurement Conditions: The waveguide is cooled to near dry-ice temperatures. The vapor pressure of this compound at this temperature is low (around 4 µm Hg), and measurements are typically made at this pressure.

  • Data Acquisition: The spectrum is recorded over the desired frequency range (e.g., 8-36 GHz).

Spectroscopic Analysis Workflow

G cluster_analysis Microwave Spectroscopy Analysis sample Gaseous Ethyl Isocyanide Sample spectrometer Stark-Modulated Microwave Spectrometer sample->spectrometer raw_data Microwave Spectrum (Absorption vs. Frequency) spectrometer->raw_data Irradiation analysis Spectral Line Assignment and Fitting raw_data->analysis results Rotational Constants Dipole Moment Quadrupole Coupling Constants analysis->results

Workflow for microwave spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the most characteristic feature is the strong absorption band due to the stretching vibration of the isocyanide (-N≡C) group.

Quantitative Data

The isocyanide group in alkyl isocyanides typically exhibits a strong IR absorption in the range of 2110-2165 cm⁻¹.

Vibrational ModeFrequency Range (cm⁻¹)Reference
N≡C Stretch2110 - 2165[3]

When bound to myoglobin, the IR spectrum of this compound shows two broad, overlapping peaks at 2065 cm⁻¹ and 2106 cm⁻¹.[4]

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation:

    • Liquid Phase: A thin film of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr).

    • Gas Phase: The spectrum can be recorded by introducing gaseous this compound into a gas cell with appropriate windows (e.g., KBr).

    • Matrix Isolation: For high-resolution studies, this compound can be isolated in an inert gas matrix (e.g., argon) at cryogenic temperatures (e.g., 20 K).

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The number of scans and resolution are adjusted to obtain a good signal-to-noise ratio.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the molecule. For this compound, ¹H, ¹³C, and ¹⁴N NMR are particularly informative.

Quantitative Data

¹³C NMR:

Carbon AtomChemical Shift (ppm)SolventReference
-C H₃Not explicitly foundCCl₄[5]
-C H₂-Not explicitly foundCCl₄[5]
-N≡C Not explicitly foundCCl₄[5]

¹⁴N NMR:

ParameterValueReference
Quadrupole Coupling Constant0.30 MHz[6]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, CCl₄). A standard reference compound, such as tetramethylsilane (TMS), is typically added.

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed.

    • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

    • ¹⁴N NMR: Due to the quadrupolar nature of the ¹⁴N nucleus, the signals are often broad. The line width can be used to determine the quadrupole coupling constant.

  • Data Analysis: The chemical shifts, coupling constants (for ¹H NMR), and peak integrals are analyzed to elucidate the molecular structure.

Raman Spectroscopy

Note: A comprehensive table of Raman shifts and intensities for this compound could not be compiled from the available literature.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound, drawing from available literature on its microwave, infrared, and nuclear magnetic resonance characteristics. The provided data tables and experimental protocols offer a valuable resource for researchers working with this compound. The synthesis workflow and spectroscopic analysis diagrams provide a clear visual representation of the key processes involved in the study of this compound. Further research would be beneficial to fully characterize the Raman spectrum and to provide a comprehensive and confirmed set of ¹H and ¹³C NMR chemical shifts.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl Isocyanide from N-Ethylformamide

This technical guide provides a comprehensive overview of the synthesis of this compound via the dehydration of N-ethylformamide. Isocyanides are a versatile class of compounds, notable for their unique reactivity as nucleophiles, electrophiles, and radicals, making them invaluable in multicomponent reactions like the Ugi and Passerini reactions.[1] The synthesis of this compound, a volatile and odorous compound, is a fundamental procedure for accessing this important functional group.

The most prevalent and practical method for synthesizing isocyanides involves the dehydration of N-substituted formamides.[1] This guide details the reaction mechanisms, experimental protocols, and quantitative data associated with this transformation, with a focus on modern, efficient methods.

Core Reaction Mechanism: Dehydration of N-Ethylformamide

The conversion of N-ethylformamide to this compound is a dehydration reaction. This process involves the removal of a water molecule from the formamide functional group. The reaction is typically facilitated by a dehydrating agent in the presence of a base.

Common dehydrating agents include:

  • Phosphorus oxychloride (POCl₃)[1][2][3]

  • Tosyl chloride (TsCl)[4][5]

  • Phosgene and its derivatives (e.g., diphosgene, triphosgene)[1][2]

The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproducts generated during the reaction.[1][5] The general transformation is depicted below:

Figure 1. General reaction for the dehydration of N-ethylformamide.

The mechanism, particularly with POCl₃, involves the activation of the formamide's carbonyl oxygen by the phosphorus center. This is followed by elimination, facilitated by the base, to form the isocyanide triple bond.[6]

Quantitative Data Summary

The choice of reagents and reaction conditions significantly impacts the efficiency of the synthesis. Modern protocols have focused on increasing speed, yield, and sustainability while simplifying purification.[1]

Dehydrating AgentBase / SolventTemperature (°C)TimeYield (%)Reference
POCl₃Triethylamine0< 5 minHigh to Excellent[1][2][3]
p-Toluenesulfonyl ChlorideQuinoline7545-60 min45[7]
Silver Cyanide (from Ethyl Iodide)N/ASteam Bath1.7-2.3 hrs47-55[8]

Note: The Silver Cyanide method is an alternative route not starting from N-ethylformamide, included for comparison.

Experimental Protocols

High-Yield Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from a modern, highly efficient, and green chemistry approach that utilizes triethylamine as both the base and solvent.[1][2] This method is noted for its speed, high purity, and minimal waste.[1]

Materials:

  • N-ethylformamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Diethyl ether (for chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethylformamide (1 equivalent) in triethylamine (used as solvent, e.g., 1 mL per mmol of formamide).

  • Cool the mixture to 0 °C using an ice bath.

  • While stirring, add phosphorus oxychloride (1 equivalent) dropwise to the solution.[1] A 1:1 molar ratio of formamide to POCl₃ is sufficient.[1]

  • Continue stirring the reaction mixture at 0 °C for approximately 5 minutes.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured directly onto a dry-packed silica gel column.

  • The product, this compound, is eluted using 100% diethyl ether as the mobile phase to afford the product in high yield.[1]

Workup and Purification: To avoid hydrolysis of the isocyanide product, any workup involving water must be done cautiously while maintaining basic pH.[1] The direct chromatography approach described above minimizes yield loss that can occur during aqueous workups due to the presence of acidic materials.[1]

Synthesis using p-Toluenesulfonyl Chloride (TsCl)

This is a more traditional method for dehydrating N-alkylformamides.[5][7]

Materials:

  • N-ethylformamide

  • p-Toluenesulfonyl chloride (TsCl)

  • Quinoline (base and solvent)

Equipment:

  • Four-necked flask

  • Mechanical stirrer

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Vacuum distillation apparatus with a receiver trap cooled in a dry ice/acetone or liquid nitrogen bath.[7]

Procedure:

  • To a four-necked flask, add quinoline and p-toluenesulfonyl chloride.

  • Heat the solution to 75 °C in an oil bath and evacuate the system to a pressure of approximately 15 mm Hg.

  • Cool the receiver trap in a dry ice/acetone bath.[7]

  • While vigorously stirring the quinoline/TsCl solution, add N-ethylformamide dropwise. The rate of addition should be controlled to maintain a smooth distillation of the product as it forms.[7]

  • The addition is typically complete within 45-60 minutes.

  • The collected product in the cold trap is then purified by distillation.[7]

Mandatory Visualizations

Chemical Reaction Pathway

The following diagram illustrates the key components and transformation in the synthesis of this compound from N-ethylformamide using the POCl₃ method.

reaction_pathway reactant N-Ethylformamide (EtNHCHO) reagents 1. POCl₃ 2. Triethylamine 0 °C, 5 min reactant->reagents product This compound (EtNC) reagents->product

Figure 2. Reaction pathway for this compound synthesis.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound using the POCl₃ method.

workflow start Combine N-Ethylformamide and Triethylamine cool Cool to 0 °C (Ice Bath) start->cool add_reagent Add POCl₃ Dropwise cool->add_reagent react Stir at 0 °C (~5 minutes) add_reagent->react purify Direct Column Chromatography (Silica, Diethyl Ether) react->purify end Isolated this compound purify->end

Figure 3. Experimental workflow for synthesis and purification.

Safety Considerations

  • Toxicity and Odor: this compound, like other low-molecular-weight isocyanides, is volatile and possesses an extremely vile and powerful odor. All manipulations should be conducted in a well-ventilated fume hood.[8]

  • Explosion Hazard: Isocyanides can be unstable. It has been reported that this compound can explode. All operations involving heating, including distillation, must be carried out behind a safety shield.[8]

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cyanide Waste: Some older synthetic methods may generate toxic cyanide waste, which must be disposed of according to institutional safety protocols.[8]

References

An In-depth Technical Guide to the Silver Cyanide Route for Ethyl Isocyanide Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of ethyl isocyanide via the reaction of an ethyl halide with silver cyanide. This method is a classic route for the preparation of isocyanides, which are versatile reagents in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction and Reaction Principle

The synthesis of this compound from an ethyl halide (typically ethyl iodide) and silver cyanide is a well-established method in organic chemistry.[1][2] The reaction proceeds via a nucleophilic substitution mechanism. The cyanide ion is an ambident nucleophile, meaning it can attack an electrophile from either the carbon or the nitrogen atom.[3] When reacting with an alkyl halide, the choice of counter-ion (e.g., Ag⁺ vs. K⁺) influences the major product.

In the case of silver cyanide (AgCN), the bond between silver and carbon has a significant covalent character.[4] This leaves the lone pair of electrons on the nitrogen atom as the primary site for nucleophilic attack on the ethyl halide. Consequently, the major product is this compound.[5][6][7] This is in contrast to the reaction with potassium cyanide (KCN), which is predominantly ionic and leads to the formation of ethyl cyanide (propionitrile) as the major product.[4][5][8]

The overall reaction can be represented as:

CH₃CH₂I + AgCN → CH₃CH₂NC + AgI

Experimental Protocol

The following is a detailed experimental protocol adapted from a procedure published in Organic Syntheses.[1]

Caution: This preparation should be conducted in a well-ventilated fume hood due to the vile odor of this compound. This compound has been known to explode, so all heating and distillation operations should be performed behind a safety shield.[1]

Materials and Equipment:

  • 3-liter three-necked round-bottomed flask

  • Reflux condenser

  • Sealed Hershberg stirrer

  • Steam bath or electric heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Ethyl iodide (530 g, 3.40 moles)

  • Silver cyanide (454 g, 3.40 moles)

  • Potassium cyanide (610 g, 9.37 moles) - EXTREME CAUTION: HIGHLY TOXIC

  • Water

  • Sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 3-liter three-necked round-bottomed flask equipped with a reflux condenser and a sealed Hershberg stirrer, add silver cyanide (454 g, 3.40 moles) to ethyl iodide (530 g, 3.40 moles).[1]

  • Reaction: Immerse the lower third of the flask in a steam bath and stir the mixture vigorously. The reaction is complete when the mixture turns into a viscous, homogeneous, brown liquid, which typically takes 1.7 to 2.3 hours.[1]

  • Work-up Preparation: Stop stirring, remove the steam bath, and raise the stirrer above the liquid level. Add 300 ml of water through the condenser.[1]

  • Cyanide Complex Decomposition: Add a solution of potassium cyanide (610 g, 9.37 moles) in 260 ml of water to the flask. Stir the mixture for approximately 10 minutes. During this time, the heavy brown liquid will disappear, and a brown layer of this compound will form above the aqueous solution.[1]

  • Distillation: Replace the reflux condenser with a distillation apparatus. Place a thermometer in the third neck of the flask, extending into the aqueous layer. Heat the reaction mixture using an electric heating mantle. Collect the distillate, a mixture of this compound and water, in a receiver cooled in an ice bath. Continue the distillation until almost no more oily product is collected. The temperature of the residual mixture will be around 115–120°C at this point.[1]

  • Purification:

    • The receiver will contain approximately 200 ml of crude this compound and 50 ml of water. Dissolve 7 g of sodium chloride in the aqueous layer and transfer the cold mixture to a separatory funnel.[1]

    • Separate and discard the aqueous layer.

    • Wash the this compound layer with two 50-ml portions of ice-cold saturated aqueous sodium chloride solution.[1]

    • Dry the this compound overnight with 10 g of anhydrous magnesium sulfate.[1]

  • Final Distillation: Decant the dried this compound and distill it through a 5- to 10-plate column. Collect the fraction boiling at 77–79°C.[1]

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocol.[1]

ParameterValue
Reactants
Ethyl Iodide530 g (3.40 moles)
Silver Cyanide454 g (3.40 moles)
Product
Yield88–102 g (47–55%)
Boiling Point77–79°C / 760 mm
Refractive Index (n_D^20)1.3632
Physical Properties
Molecular FormulaC₃H₅N
Molecular Weight55.08 g/mol

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products EtI Ethyl Iodide (CH₃CH₂I) TS Transition State EtI->TS Nucleophilic Attack by Nitrogen AgCN Silver Cyanide (Ag-C≡N) AgCN->TS EtNC This compound (CH₃CH₂NC) TS->EtNC AgI Silver Iodide (AgI) TS->AgI

Caption: Reaction mechanism for this compound synthesis.

Experimental_Workflow start Start: Mix Ethyl Iodide and Silver Cyanide react Heat and Stir (1.7-2.3 hours) start->react workup Add Water and Potassium Cyanide Solution react->workup distill Distill Crude Product workup->distill separate Separate Aqueous Layer distill->separate wash Wash with Saturated NaCl Solution separate->wash dry Dry with Anhydrous Magnesium Sulfate wash->dry final_distill Fractional Distillation (77-79°C) dry->final_distill end End: Pure this compound final_distill->end

References

An In-depth Technical Guide to the Acidic Hydrolysis of Ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of ethyl isocyanide, a fundamental reaction in organic chemistry. This document details the reaction mechanism, products, and a representative experimental protocol. Furthermore, it presents quantitative data and visualizations to facilitate a deeper understanding of this chemical transformation.

Introduction

The hydrolysis of isocyanides to their corresponding amines and formic acid is a characteristic reaction of this functional group, particularly under acidic conditions. This compound, a common isocyanide, undergoes this transformation to yield ethylamine and methanoic acid. This reaction is of interest in various fields, including synthetic organic chemistry and as a potential pathway for the metabolism or degradation of isocyanide-containing compounds. Isocyanides are known to be stable under basic conditions but are highly reactive in the presence of acid.[1][2]

Reaction Mechanism

The acid-catalyzed hydrolysis of this compound proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the nucleophilic carbon atom of the isocyanide group. This protonation makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by a water molecule. This nucleophilic addition is considered the rate-determining step of the reaction.[2] Subsequent proton transfer and tautomerization steps lead to the formation of an intermediate N-ethylformamide, which is then further hydrolyzed under the acidic conditions to yield the final products: ethylamine and methanoic acid.

Caption: Reaction mechanism of the acid-catalyzed hydrolysis of this compound.

Products of Hydrolysis

The acid-catalyzed hydrolysis of this compound yields two primary products: ethylamine and methanoic acid (formic acid).[2][3][4] In the acidic reaction medium, ethylamine, being a base, will be protonated to form the ethylammonium ion.

Product Name Chemical Formula Molar Mass ( g/mol ) Boiling Point (°C) Acidity (pKa)
EthylamineCH₃CH₂NH₂45.0816.610.6 (of conjugate acid)
Methanoic AcidHCOOH46.03100.83.77

Experimental Protocols

Objective: To determine the rate of hydrolysis of this compound in an acidic aqueous solution and to identify the reaction products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), standardized solution (e.g., 1 M)

  • Deionized water

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M) for titration

  • Phenolphthalein indicator

  • Thermostatted water bath

  • Magnetic stirrer and stir bar

  • Reaction flask with a septum

  • Syringes for sample withdrawal

  • Pipettes and burette

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup:

    • Place a known volume of the standardized hydrochloric acid solution into the reaction flask.

    • Equilibrate the flask in the thermostatted water bath to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C).

    • Initiate the reaction by injecting a small, known amount of this compound into the stirred acid solution. Start a timer immediately.

  • Reaction Monitoring (Titration Method):

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold deionized water.

    • Titrate the unreacted hydrochloric acid and the formed methanoic acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator. The progress of the reaction can be followed by the change in the volume of NaOH required for neutralization over time.

  • Product Identification (Chromatographic Method):

    • At the beginning and end of the reaction, take a sample for chromatographic analysis.

    • Neutralize the sample and extract with a suitable organic solvent.

    • Analyze the organic extract and the aqueous layer by GC-MS or HPLC to identify the presence of this compound (reactant), ethylamine, and methanoic acid (products).

Data Analysis: The rate constant for the hydrolysis can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to an appropriate rate law. Since the concentration of water remains essentially constant, the reaction is expected to follow pseudo-first-order kinetics with respect to the this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Standardized HCl and NaOH Solutions setup_reaction Set up Reaction Flask in Thermostatted Bath prep_reagents->setup_reaction add_reactant Inject this compound and Start Timer setup_reaction->add_reactant take_samples Withdraw Aliquots at Timed Intervals add_reactant->take_samples quench_reaction Quench Reaction in Ice Water take_samples->quench_reaction chromatography GC-MS or HPLC Analysis for Product Identification take_samples->chromatography titrate Titrate with NaOH quench_reaction->titrate calculate_conc Calculate Concentrations from Titration Data titrate->calculate_conc plot_data Plot Concentration vs. Time calculate_conc->plot_data determine_rate Determine Rate Constant plot_data->determine_rate

References

An In-depth Technical Guide to the Physical Properties and Boiling Point of Ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of ethyl isocyanide, with a specific focus on its boiling point and the experimental methodologies for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize isocyanide compounds in their work.

Physical and Chemical Properties of this compound

This compound, also known as isocyanoethane or ethyl carbylamine, is an organic compound with the chemical formula C₃H₅N.[1][2] It is recognized for its distinct and highly unpleasant odor.[3] This colorless liquid is almost insoluble in water but is soluble in organic solvents.[3]

Below is a summary of the key physical properties of this compound:

PropertyValue
IUPAC Name isocyanoethane[1][2]
CAS Number 624-79-3[2][4]
Molecular Formula C₃H₅N[1][2][4]
Molecular Weight 55.08 g/mol [1][5]
Boiling Point 79 °C[6]
Density 0.740 g/mL[6]
Refractive Index 1.366[6]
Solubility in Water Almost insoluble[3]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several experimental protocols can be employed. The Thiele tube method is a common and efficient technique that requires a small amount of the sample.[7]

Protocol: Thiele Tube Method for Boiling Point Determination

This method is advantageous as it requires less than 0.5 mL of the sample.[7]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Heating source (Bunsen burner or oil bath)

  • Liquid paraffin or high-boiling point oil

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with this compound.[7]

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end downwards.[7]

  • Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8]

  • Thiele Tube Setup: Clamp the Thiele tube and fill it with liquid paraffin to a level above the side arm.

  • Heating: Insert the thermometer and sample assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.[8] Gently heat the side arm of the Thiele tube.[8]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.[8]

  • Boiling Point Reading: Remove the heat source and allow the apparatus to cool.[7] The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[8]

  • Record Data: Record the temperature. It is also important to note the atmospheric pressure at the time of the experiment.

Visualizing the Experimental Workflow

To illustrate the logical flow of the Thiele tube method for boiling point determination, the following diagram is provided.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement Process A Fill small tube with This compound B Insert inverted capillary tube A->B C Attach tube to thermometer B->C D Place assembly in Thiele tube C->D E Gently heat the side arm of the Thiele tube D->E F Observe for a continuous stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary tube G->H I Result: Boiling Point of This compound H->I

Boiling point determination workflow.

References

Ethyl Isocyanide: A Technical Guide to Toxicity and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the known and potential hazards associated with ethyl isocyanide. Due to a significant lack of specific toxicological data for this compound, a highly precautionary approach to handling is strongly recommended. The information presented is intended for use by qualified professionals in a laboratory or industrial setting.

Introduction

This compound (CAS No. 624-79-3), also known as isocyanoethane, is a highly reactive organic compound characterized by the isocyanide functional group (-N≡C). It is recognized by its extremely unpleasant odor. While isocyanides are valuable reagents in organic synthesis, including multicomponent reactions for the generation of diverse molecular scaffolds, their handling is accompanied by significant safety considerations.

A critical point of clarification is the distinction between isocyanides (R-N≡C) and isocyanates (R-N=C=O). These are distinct chemical classes with different reactivity and toxicological profiles. Much of the readily available toxicological information pertains to isocyanates, such as ethyl isocyanate. Data specific to this compound is sparse, and an absence of data should not be interpreted as an absence of hazard.

This guide synthesizes the limited available information on this compound toxicity and provides a conservative framework for its safe handling, drawing upon general principles for managing reactive chemicals and, where appropriate, by analogy to the better-studied isocyanates.

Toxicological Data

The publicly available quantitative toxicological data for this compound is notably limited. Safety Data Sheets (SDS) for this compound consistently report "no data available" for key toxicological endpoints. This lack of data necessitates a cautious risk assessment.

Acute Toxicity
Route of ExposureSpeciesEndpointValueReference
Oral-LD50No data available
Inhalation-LC50No data available
Dermal-LD50No data available

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

While quantitative data is lacking, a toxicological study conducted in the 1960s at Bayer indicated that oral and subcutaneous doses of 500-5000 mg/kg could be tolerated by mice, suggesting low acute toxicity in that specific study. However, without access to the full study protocol and data, this information should be treated with caution.

Health Effects and Symptoms of Exposure

Due to the lack of specific studies, the health effects of this compound are not well-characterized. However, based on its chemical properties and the known effects of related compounds, the following potential hazards should be considered:

  • Inhalation: The primary route of exposure is likely to be inhalation, due to its volatility. Its extremely foul and penetrating odor serves as a potent warning property. Inhalation may cause irritation to the nose, throat, and respiratory tract.

  • Dermal Contact: Contact with the skin may cause irritation. Protective gloves and clothing are essential to prevent skin exposure.

  • Eye Contact: Direct contact with the liquid or vapor can be expected to cause eye irritation.

  • Ingestion: While less likely in a laboratory setting, ingestion could be harmful. Immediate medical attention is necessary.

Mechanism of Toxicity

The precise mechanism of toxicity for this compound has not been elucidated. However, isocyanides are known to act as ligands for metal ions. Linus Pauling was the first to demonstrate that alkyl isocyanides can bind to the heme iron in hemoglobin, competing with oxygen. This compound was shown to be a more effective binder to hemoglobin than bulkier isocyanides like tert-butyl isocyanide, suggesting that steric hindrance plays a role in this interaction. This affinity for metalloproteins suggests a potential mechanism for systemic toxicity, where this compound could interfere with the function of essential enzymes and proteins that contain metal cofactors.

cluster_Exposure Routes of Exposure cluster_Systemic Systemic Circulation cluster_Target Potential Molecular Target cluster_Effect Toxic Effect Inhalation Inhalation This compound in Bloodstream This compound in Bloodstream Inhalation->this compound in Bloodstream Dermal Contact Dermal Contact Dermal Contact->this compound in Bloodstream Ingestion Ingestion Ingestion->this compound in Bloodstream Heme Iron (Fe2+) in Hemoglobin Heme Iron (Fe2+) in Hemoglobin This compound in Bloodstream->Heme Iron (Fe2+) in Hemoglobin Binds to Fe2+ Impaired Oxygen Transport Impaired Oxygen Transport Heme Iron (Fe2+) in Hemoglobin->Impaired Oxygen Transport Prevents O2 Binding Cellular Hypoxia Cellular Hypoxia Impaired Oxygen Transport->Cellular Hypoxia cluster_Prep Preparation cluster_Handling Handling Protocol cluster_Cleanup Post-Handling A Designate Fume Hood B Verify Hood Functionality A->B C Assemble All PPE B->C D Inspect PPE for Damage C->D E Don Full PPE D->E F Work Exclusively in Fume Hood E->F G Keep Containers Tightly Sealed F->G H Use Spark-Proof Tools G->H I Decontaminate Work Surface H->I J Dispose of Waste in Labeled Container I->J K Remove PPE Correctly J->K L Wash Hands Thoroughly K->L cluster_Setup Experimental Setup cluster_Exposure Exposure Phase (4 hours) cluster_Observation Observation Phase (14 Days) cluster_Analysis Data Analysis A Prepare Dynamic Inhalation Chamber B Calibrate Vapor Generation System A->B C Acclimate Animal Groups (Rats) B->C D Expose Group 1 to Conc. 1 C->D E Expose Group 2 to Conc. 2 C->E F Expose Group 3 to Conc. 3 C->F G Expose Control Group to Air C->G H Monitor for Clinical Signs of Toxicity D->H E->H F->H G->H I Record Daily Mortality H->I J Measure Body Weight Weekly I->J K Perform Gross Necropsy on All Animals J->K L Calculate LC50 Value (Probit Analysis) K->L

Gas-Phase Reactivity of Ethyl Isocyanide with Radicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the gas-phase reactivity of ethyl isocyanide (CH₃CH₂NC) with key atmospheric radicals, including the hydroxyl radical (•OH), chlorine atom (Cl•), and nitrate radical (NO₃•). Due to a notable lack of direct experimental and computational data for this compound, this guide leverages detailed studies on its close structural analog, mthis compound (CH₃NC), to infer reaction mechanisms, kinetics, and products. This document outlines established experimental protocols for studying such reactions, including Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) and relative rate techniques in atmospheric simulation chambers. Reaction pathways are visualized using Graphviz diagrams, and available quantitative data for analogous reactions are summarized in structured tables to facilitate comparison and guide future research. This guide is intended to be a valuable resource for researchers in atmospheric chemistry, combustion science, and for professionals in drug development who may encounter isocyanide moieties.

Introduction

This compound (C₂H₅NC) is an organic compound characterized by the isocyanide functional group. While its chemistry in solution is well-explored, particularly in the context of multicomponent reactions and coordination chemistry, its gas-phase reactivity, especially with atmospheric radicals, is not well-documented in the scientific literature. Understanding these reactions is crucial for assessing the atmospheric fate and potential environmental impact of this compound and related compounds. Radicals such as the hydroxyl radical (•OH), chlorine atom (Cl•), and the nitrate radical (NO₃•) are the primary oxidants in the Earth's troposphere, governing the lifetime of volatile organic compounds (VOCs).

This guide addresses the significant data gap for the gas-phase kinetics of this compound by providing a detailed framework based on the extensively studied reactions of mthis compound (CH₃NC). The reaction mechanisms and kinetics are expected to be analogous, providing a robust starting point for modeling and future experimental investigation.

Reaction Mechanisms with Key Radicals

The gas-phase reactions of this compound with radicals are expected to proceed primarily through two types of mechanisms: hydrogen abstraction from the ethyl group and addition to the isocyanide carbon.

Reaction with Hydroxyl Radical (•OH)

The reaction with the hydroxyl radical is a critical atmospheric removal pathway. The reaction can proceed via two main channels:

  • H-abstraction: The •OH radical can abstract a hydrogen atom from the methyl (-CH₃) or methylene (-CH₂-) group of the ethyl moiety, leading to the formation of water and an this compound radical.

  • Addition: The •OH radical can add to the isocyanide carbon, forming an energized adduct. This adduct can then be stabilized or undergo further reactions.

Based on studies with mthis compound, the reaction is expected to be rapid, with the addition pathway likely dominating.

Reaction with Chlorine Atom (Cl•)

In marine or polluted urban environments, chlorine atoms can be significant oxidants. Similar to the •OH radical, the reaction with Cl• can proceed via H-abstraction or addition. The reaction of Cl atoms with ethane, the parent alkane, proceeds via H-abstraction to form an ethyl radical and HCl.[1] A similar pathway is expected for this compound.

Reaction with Nitrate Radical (NO₃•)

The nitrate radical is the most important atmospheric oxidant during nighttime. Its reactions with unsaturated compounds typically involve addition to double or triple bonds. For isocyanides, the reaction is anticipated to involve the addition of the NO₃• radical to the isocyanide carbon. Studies on mthis compound suggest this reaction is significantly slower than the corresponding reaction with the •OH radical.

Quantitative Kinetic Data (Analogous Reactions)

As of the date of this publication, no direct experimental kinetic data for the gas-phase reactions of this compound with •OH, Cl•, or NO₃• radicals have been found in the peer-reviewed literature. The NIST Gas Phase Kinetics Database does not contain entries for these reactions.[2][3][4][5] Therefore, the following tables summarize the available data for the analogous reactions of mthis compound (CH₃NC), which serve as the best available estimates for the reactivity of this compound.

Table 1: Rate Coefficients for the Gas-Phase Reaction of Mthis compound (CH₃NC) with Radicals

RadicalTemperature (K)Pressure (mbar)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)TechniqueReference
•OH295 ± 21013(4.2 ± 0.8) x 10⁻¹¹Relative Rate (PTR-ToF-MS)[6]
•OH29810134.2 x 10⁻¹¹Theoretical (M06-2X)[6]
NO₃•295 ± 21013< 5 x 10⁻¹⁶Relative Rate (PTR-ToF-MS)[6]
O₃295 ± 21013< 10⁻²⁵Relative Rate (PTR-ToF-MS)[6]

Note: The reaction of CH₃NC with O₃ is exceptionally slow and is included for completeness.

Experimental Protocols

The study of gas-phase radical reactions requires specialized experimental setups to generate and detect reactive species on short timescales. The following protocols are standard methods used in the field and are applicable to the investigation of this compound reactivity.

Absolute Rate Coefficient Measurement: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

This technique is a primary method for determining absolute rate coefficients of •OH radical reactions.[7][8][9]

Methodology:

  • Radical Generation: •OH radicals are generated by the pulsed laser photolysis of a precursor molecule at a specific wavelength. A common precursor is hydrogen peroxide (H₂O₂), photolyzed at 248 nm with a KrF excimer laser, or nitric acid (HNO₃).[7]

  • Reaction Conditions: The reaction is carried out in a temperature-controlled reactor cell under pseudo-first-order conditions, where the concentration of this compound is in large excess compared to the initial concentration of •OH radicals.

  • Detection: The temporal decay of the •OH radical concentration is monitored by Laser-Induced Fluorescence (LIF). A tunable laser (e.g., a frequency-doubled dye laser) excites the •OH radicals to a higher electronic state (A²Σ⁺ (υ'=1) ← X²Π (υ''=0)). The subsequent fluorescence at approximately 308 nm is detected using a photomultiplier tube (PMT) with a narrow bandpass filter.[7]

  • Kinetic Analysis: The time delay between the photolysis and probe laser pulses is varied to obtain the temporal profile of the •OH concentration. The pseudo-first-order decay rate (k') is determined from the exponential decay of the LIF signal. By measuring k' at different concentrations of this compound, the bimolecular rate coefficient (k) is obtained from the slope of a plot of k' versus [this compound].

PLP_LIF_Workflow cluster_lasers Laser Systems cluster_reactor Reaction Cell cluster_detection Detection System Photolysis_Laser Pulsed Photolysis Laser (e.g., KrF Excimer) Reactor Temperature-controlled Reactor Cell (this compound + OH Precursor) Photolysis_Laser->Reactor Generates OH radicals Probe_Laser Tunable Probe Laser (e.g., Nd:YAG pumped Dye) Probe_Laser->Reactor Excites OH radicals PMT Photomultiplier Tube (PMT) + Filter Reactor->PMT OH Fluorescence Data_Acquisition Data Acquisition PMT->Data_Acquisition Plot k' vs. [EtNC] Plot k' vs. [EtNC] Data_Acquisition->Plot k' vs. [EtNC] Relative_Rate_Workflow Start Introduce this compound and Reference Compound into Smog Chamber Radical_Source Introduce Radical Source (e.g., photolysis of precursor) Start->Radical_Source Monitoring Monitor Concentrations (EtNC and Reference) over time using PTR-MS or GC-FID Radical_Source->Monitoring Analysis Plot ln([EtNC]₀/[EtNC]ₜ) vs. ln([Ref]₀/[Ref]ₜ) Monitoring->Analysis Result Determine k_EtNC from the slope and known k_ref Analysis->Result Reaction_Pathway EtNC This compound (CH₃CH₂NC) Adduct [CH₃CH₂NCOH]• (Energized Adduct) EtNC->Adduct OH •OH Radical OH->Adduct Product Ethyl Isocyanate (CH₃CH₂NCO) + H• Adduct->Product Rearrangement

References

The Chameleon in the Crystal: A Technical Guide to Intermolecular Interactions in Solid-State Isocyanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isocyanide functional group (R-N≡C), a unique "chameleon" in organic chemistry, possesses both nucleophilic and electrophilic character at its terminal carbon atom.[1][2] This dual reactivity, governed by its frontier molecular orbitals, dictates a rich and complex landscape of intermolecular interactions within the solid state.[1] Understanding and harnessing these non-covalent forces are paramount for rational crystal engineering, polymorphism control, and the design of novel materials and pharmaceuticals with tailored properties.[1][3][4] This in-depth technical guide provides a comprehensive overview of the core principles, experimental and computational methodologies, and key quantitative data related to intermolecular interactions in solid-state isocyanides.

The Nature of Isocyanide Intermolecular Interactions

In the crystalline state, isocyanide-containing molecules engage in a variety of non-covalent interactions that direct their three-dimensional arrangement. These interactions, while weaker than covalent bonds, collectively determine the crystal packing, stability, and ultimately, the macroscopic properties of the material.[5][6] The primary types of intermolecular interactions involving the isocyanide moiety are detailed below.

Hydrogen Bonding (R-N≡C···H-X)

Contrary to initial intuition, the terminal carbon atom of the isocyanide group, rather than the more electronegative nitrogen, acts as the primary hydrogen bond acceptor.[1][7] This is a consequence of the electronic structure, where the highest occupied molecular orbital (HOMO) has significant character on the carbon atom.[1] Isocyanides can form hydrogen bonds with a range of donors (H-X), including:

  • Conventional Hydrogen Bonds: With strong hydrogen bond donors like O-H and N-H groups.[1][2]

  • Weak Hydrogen Bonds: With less acidic C-H donors. These interactions are ubiquitous and play a crucial role in crystal packing.[1][2]

The geometry of these interactions is also noteworthy. Hydrogen bonding can occur both along the N≡C axis, interacting with the carbon's σ-non-bonding orbital, and perpendicular to it, interacting with the π-system.[1]

Halogen Bonding (R-N≡C···X-Y)

The isocyanide carbon can also act as a halogen bond acceptor, interacting with the electropositive σ-hole on a halogen atom (X) in a molecule (X-Y).[1][3][8] This interaction is directional and has gained significant attention in crystal engineering for its strength and predictability.[8] Studies have shown that diisocyanides are more nucleophilic and form stronger halogen bonds compared to their dinitrile counterparts.[8]

Interactions with Carbon and Other Atoms (R-N≡C···C/O/N)

Isocyanides exhibit a propensity to interact with other atoms, including carbon, oxygen, and nitrogen, through a combination of electrostatic and dispersion forces.[1][2]

  • R-N≡C···C Interactions: These can involve interactions with π-systems of aromatic rings (π-stacking) or with electrophilic carbon centers. The latter is particularly relevant as it can be seen as a snapshot of the initial stages of nucleophilic attack, such as in the Bürgi–Dunitz trajectory observed in reactions like the Ugi and Passerini multicomponent reactions.[1][3]

  • R-N≡C···O/N Interactions: Short contacts between the isocyanide carbon and oxygen or nitrogen atoms are also observed in crystal structures, often in conjunction with other interactions like hydrogen bonding.[1][2]

Interactions in Metal-Isocyanide Complexes

In the solid state of metal-isocyanide complexes, additional intermolecular interactions come into play, including:

  • Ligand-Ligand and Ligand-Metal Interactions: These interactions, alongside potential aurophilic interactions in the case of gold(I) complexes, can dictate the overall crystal packing and photophysical properties.[9][10][11]

  • π-π Stacking: Aromatic isocyanide ligands can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[11]

Experimental and Computational Methodologies

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of intermolecular interactions in solid-state isocyanides.

Experimental Protocols

2.1.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the cornerstone technique for elucidating the three-dimensional structure of molecules in the solid state.[12][13]

  • Methodology: A high-quality single crystal of the isocyanide-containing compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections with specific intensities and positions, is collected. By analyzing this pattern, the electron density distribution within the crystal can be reconstructed, revealing the precise positions of atoms and thus, the molecular structure, bond lengths, bond angles, and intermolecular contacts.[12]

  • Data Interpretation: The Cambridge Structural Database (CSD) is an invaluable resource for analyzing crystal packing and intermolecular interactions, allowing for statistical analysis of large datasets of crystal structures.[1][4]

2.1.2. Vibrational Spectroscopy (FT-IR and Raman)

The vibrational frequency of the isocyanide stretching mode (ν(N≡C)) is highly sensitive to its local electronic environment and is therefore an excellent probe for intermolecular interactions.[14][15][16]

  • Methodology: In Fourier-Transform Infrared (FT-IR) spectroscopy, infrared radiation is passed through a sample, and the absorption of specific frequencies corresponding to vibrational transitions is measured. In Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed to determine the vibrational frequencies.

  • Data Interpretation: The ν(N≡C) band typically appears in the range of 2110-2165 cm⁻¹.[16] The formation of hydrogen or halogen bonds to the isocyanide carbon generally leads to a shift in this frequency. The magnitude and direction of the shift can provide insights into the strength and nature of the interaction.[14][15]

2.1.3. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides information about the local chemical environment of specific nuclei, making it a powerful tool for studying intermolecular interactions and polymorphism.[17][18][19]

  • Methodology: A solid sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the nuclei (e.g., ¹³C, ¹⁵N) is detected and analyzed. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance signal and resolution in the solid state. Two-dimensional correlation experiments can reveal through-space proximities between different nuclei, providing direct evidence of intermolecular contacts.[17]

  • Data Interpretation: Changes in chemical shifts of the isocyanide carbon and nitrogen nuclei can indicate the presence of intermolecular interactions.[20]

Computational Methods

2.2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical method widely used to calculate the electronic structure, geometry, and energetic properties of molecules and materials.[21][22][23]

  • Methodology: DFT calculations are performed on molecular clusters or periodic crystal structures to model the intermolecular interactions. A suitable functional and basis set are chosen to accurately describe the system. Geometry optimization is performed to find the minimum energy arrangement, and interaction energies are calculated, often with corrections for basis set superposition error (BSSE).

  • Data Interpretation: DFT provides quantitative data on interaction energies, optimized geometries, and electronic properties, complementing experimental findings.[9][24]

2.2.2. Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions.[25][26][27]

  • Methodology: The electron density, typically obtained from DFT calculations, is analyzed to locate bond critical points (BCPs) between interacting atoms.

  • Data Interpretation: The presence of a BCP and the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature and strength of the interaction. For non-covalent interactions, ρ is typically low, and ∇²ρ is positive.[27]

Quantitative Data Summary

The following tables summarize key quantitative data on intermolecular interactions in solid-state isocyanides, compiled from crystallographic and computational studies.

Table 1: Hydrogen Bond Geometries in Solid-State Isocyanides

Hydrogen Bond TypeDonor (H-X)d(C···H) (Å)α(N-C···H) (°)Reference(s)
R-N≡C···H-OHydroxyl2.2 - 2.5~150 - 170[1][2]
R-N≡C···H-NAmine~2.4 - 2.7~140 - 160[1]
R-N≡C···H-CPolarized C-H2.6 - 2.9~130 - 160[1][2]
R-N≡C···H-CUnpolarized C-H2.8 - 2.9~120 - 150[2]

Table 2: Halogen Bond and Other Interaction Geometries

Interaction TypeInteracting Atomsd(C···X/Atom) (Å)α(N-C···X/Atom) (°)Reference(s)
R-N≡C···IIodoarene~3.0 - 3.2~160 - 180[8]
R-N≡C···OCarbonyl, Hydroxyl~3.1 - 3.2~90 - 120[1][2]
R-N≡C···NAmine, Heterocycle~3.1 - 3.3~100 - 130[2]

Table 3: Spectroscopic Data for Isocyanide Intermolecular Interactions

Interaction TypeSpectroscopic MethodObserved EffectMagnitudeReference(s)
Hydrogen BondingFT-IR/RamanShift in ν(N≡C)Variable (typically a few to tens of cm⁻¹)[7][14][15]
Metal CoordinationFT-IR/RamanShift in ν(N≡C)Significant shifts depending on σ-donation and π-backbonding[14][15]
Solvent EffectsFT-IRShift in ν(N≡C)Dependent on solvent polarity and H-bonding ability[28]

Visualizing Intermolecular Interactions and Workflows

Visual representations are crucial for understanding the complex relationships in solid-state chemistry. The following diagrams, generated using the DOT language, illustrate key concepts.

Intermolecular_Interactions Isocyanide Isocyanide (R-N≡C) HB_Donor Hydrogen Bond Donor (H-X) Isocyanide->HB_Donor Hydrogen Bonding Halogen_Donor Halogen Bond Donor (Y-X) Isocyanide->Halogen_Donor Halogen Bonding Pi_System π-System Isocyanide->Pi_System π-Interactions Other_Atoms Other Atoms (O, N, C) Isocyanide->Other_Atoms van der Waals

Caption: Key intermolecular interactions involving the isocyanide group.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Solid-State Characterization cluster_analysis Analysis & Interpretation Synthesis Synthesis of Isocyanide Compound Crystallization Single Crystal Growth Synthesis->Crystallization SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD ssNMR Solid-State NMR Crystallization->ssNMR Vibrational_Spec Vibrational Spectroscopy (IR/Raman) Crystallization->Vibrational_Spec Structural_Analysis Crystal Structure Analysis (Bond lengths, angles, packing) SC_XRD->Structural_Analysis Computational_Modeling Computational Modeling (DFT, QTAIM) ssNMR->Computational_Modeling Vibrational_Spec->Computational_Modeling Structural_Analysis->Computational_Modeling Property_Correlation Structure-Property Correlation Structural_Analysis->Property_Correlation Computational_Modeling->Property_Correlation

Caption: Workflow for investigating isocyanide solid-state interactions.

Structure_Property_Relationship Interactions Intermolecular Interactions Packing Crystal Packing & Polymorphism Interactions->Packing Dictates Properties Macroscopic Properties (e.g., Luminescence, Solubility) Packing->Properties Influences

Caption: Relationship between interactions, packing, and properties.

Conclusion

The study of intermolecular interactions in solid-state isocyanides is a vibrant and essential area of research with profound implications for materials science and drug development.[1][3] The isocyanide's ability to engage in a diverse array of non-covalent interactions, particularly hydrogen and halogen bonding at its carbon terminus, provides a powerful toolkit for the rational design of crystalline materials. A synergistic approach, integrating high-resolution experimental techniques with robust computational methods, is crucial for a deep and quantitative understanding of these interactions. The insights gained will undoubtedly pave the way for the creation of new isocyanide-based functional materials and pharmaceuticals with enhanced performance and desired solid-state properties.

References

The Thermal Decomposition of Ethyl Isocyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal decomposition of ethyl isocyanide, a classic example of a unimolecular gas-phase reaction. The core process is an isomerization to its more stable nitrile isomer, propanenitrile. This document outlines the fundamental kinetics, reaction mechanisms, and experimental protocols relevant to studying this transformation. While specific kinetic parameters for this compound are cited from seminal works, the closely related and extensively studied thermal decomposition of mthis compound is used as a detailed exemplar for quantitative data and mechanistic illustration.

Core Concepts: Unimolecular Isomerization

The thermal decomposition of this compound (C₂H₅NC) primarily proceeds through a unimolecular isomerization reaction to form propanenitrile (C₂H₅CN). This reaction is a cornerstone for understanding unimolecular reaction rate theories, which describe how a single molecule can acquire the necessary activation energy to undergo a chemical transformation.

The overall reaction is as follows:

C₂H₅NC (g) → C₂H₅CN (g)

This process is highly exothermic. The enthalpy of isomerization for this compound to propanenitrile has been determined to be approximately -90.0 ± 4.2 kJ/mol.[1]

The Lindemann-Hinshelwood Mechanism

The kinetics of this isomerization can be explained by the Lindemann-Hinshelwood mechanism, which breaks down the unimolecular reaction into a series of bimolecular and unimolecular steps. This mechanism accounts for the pressure dependence of the reaction rate.

The mechanism involves two key steps:

  • Activation by Collision: An this compound molecule (A) collides with another molecule (M), which can be another this compound molecule or an inert bath gas. This collision transfers kinetic energy to the internal vibrational modes of the this compound molecule, resulting in an energized molecule (A*).

    A + M ⇌ A + M* (with rate constants k₁ for the forward reaction and k₋₁ for the reverse)

  • Unimolecular Reaction: The energized molecule (A*) can then undergo one of two processes: it can be deactivated by another collision, or it can proceed through the unimolecular isomerization to form the product (P), propanenitrile.

    A → P* (with rate constant k₂)

The overall rate of reaction depends on the relative rates of these steps. At high pressures, the rate of deactivation (k₋₁) is much greater than the rate of isomerization (k₂), and the reaction follows first-order kinetics. At low pressures, the rate of activation (k₁) becomes the rate-limiting step, and the reaction approaches second-order kinetics.

RRKM Theory

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a more sophisticated model that builds upon the Lindemann-Hinshelwood mechanism. RRKM theory considers the statistical distribution of energy among the various vibrational and rotational modes of the energized molecule. It provides a more accurate prediction of the rate constant, particularly in the "fall-off" region between high and low-pressure limits. The application of RRKM theory has been crucial in accurately modeling the isomerization of isocyanides.[2]

Quantitative Kinetic Data

The seminal work on the thermal isomerization of this compound was conducted by Maloney and Rabinovitch. While direct access to the full dataset from this study is limited, the key findings established the unimolecular nature of this reaction. For a quantitative illustration, the well-documented kinetic parameters for the analogous isomerization of mthis compound (CH₃NC) to acetonitrile (CH₃CN) are presented below. These values are representative of the magnitudes expected for this compound.

Arrhenius Parameters for Mthis compound Isomerization

The high-pressure limit rate constants for the isomerization of mthis compound have been extensively measured. The Arrhenius parameters, which describe the temperature dependence of the rate constant, are provided in the table below.[2]

ParameterValueUnits
Activation Energy (Eₐ)160.7kJ mol⁻¹
Pre-exponential Factor (A)10¹³.⁵s⁻¹
Rate Constants at Various Temperatures for Mthis compound Isomerization

The following table presents experimentally determined and theoretically calculated high-pressure limit rate constants for the isomerization of mthis compound at specific temperatures.[2]

Temperature (K)Temperature (°C)Experimental k (s⁻¹)Ab Initio Calculated k (s⁻¹)
472.6199.457.5 x 10⁻⁵8.9 x 10⁻⁵
503.6230.459.25 x 10⁻⁴1.1 x 10⁻³
533.0259.857.67 x 10⁻³9.7 x 10⁻³

Experimental Protocols

The study of gas-phase unimolecular reactions like the isomerization of this compound requires specialized experimental setups to control temperature, pressure, and to monitor the reaction progress.

General Experimental Setup

A typical experimental setup for studying the thermal isomerization of isocyanides involves a static pyrolysis system.

  • Reaction Vessel: A heated, static reaction vessel, often made of Pyrex or quartz, is used to contain the gaseous reactant. The vessel is housed in a furnace that allows for precise temperature control.

  • Vacuum Line: A high-vacuum line is essential for evacuating the reaction vessel and for handling the gaseous reactants and products.

  • Pressure Measurement: Pressure is monitored using a sensitive manometer or pressure transducer.

  • Sample Introduction: A known quantity of the isocyanide is introduced into the heated reaction vessel.

  • Reaction Monitoring and Analysis: The progress of the reaction is monitored by analyzing the composition of the gas mixture at different time intervals. This is typically done by gas chromatography (GC). The reactant and product are separated on a GC column and detected, allowing for their quantification. Mass spectrometry (MS) may be coupled with GC (GC-MS) for definitive identification of the products.

Experimental Workflow

The following flowchart illustrates a typical experimental workflow for studying the thermal isomerization of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Synthesize and Purify This compound C Evacuate Reaction Vessel and Vacuum Line A->C B Prepare Inert Bath Gas (e.g., Argon) E Introduce Reactant and Bath Gas to Known Pressure B->E D Heat Reaction Vessel to Desired Temperature C->D D->E F Start Timer and Monitor Temperature and Pressure E->F G Withdraw Aliquots at Timed Intervals F->G H Analyze Aliquots by Gas Chromatography (GC) G->H I Identify Products (GC-MS if necessary) H->I J Quantify Reactant and Product Concentrations I->J K Plot ln([Reactant]) vs. Time to Determine Rate Constant (k) J->K L Repeat at Different Temperatures and Pressures K->L M Construct Arrhenius Plot (ln(k) vs. 1/T) L->M N Calculate Activation Energy (Ea) and Pre-exponential Factor (A) M->N

Caption: A typical experimental workflow for studying the thermal isomerization of this compound.

Reaction Mechanism and Signaling Pathway

The isomerization of an isocyanide to a cyanide is believed to proceed through a cyclic, three-membered transition state.

G reactant This compound (C₂H₅NC) transition_state Three-membered Ring Transition State reactant->transition_state Δ (Heat) product Propanenitrile (C₂H₅CN) transition_state->product

Caption: The proposed reaction pathway for the thermal isomerization of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl Isocyanide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl isocyanide (C₂H₅NC) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information, general principles of solubility, and data for structurally related compounds to provide a thorough understanding for laboratory applications. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided.

Introduction to this compound and its Solubility

This compound, also known as isocyanoethane, is an organic compound with the functional group -N≡C. The unique electronic structure of the isocyanide group imparts it with a distinct reactivity profile, making it a valuable building block in organic synthesis. Understanding its solubility is critical for its effective use in reaction media, for purification processes, and in the formulation of chemical products.

Generally, alkyl isocyanides are described as being soluble in most common organic solvents.[1] This is attributed to their relatively low polarity and the ability of the ethyl group to engage in van der Waals interactions with non-polar and moderately polar solvent molecules. While this compound is only slightly soluble in water, its miscibility with many organic solvents is a key physical property for its application in a laboratory setting.[1]

Quantitative and Qualitative Solubility Data

Specific quantitative solubility data for this compound in a range of organic solvents is not widely reported in the literature. However, based on the principle of "like dissolves like" and qualitative statements from various sources, a solubility profile can be predicted.[2] this compound, a relatively non-polar molecule, is expected to be highly soluble in non-polar and polar aprotic solvents. Its solubility in polar protic solvents may be influenced by the potential for hydrogen bonding with the nitrogen atom of the isocyanide group.

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypePredicted Qualitative SolubilityPredicted Quantitative Solubility ( g/100 mL at 25°C)
WaterPolar ProticSlightly Soluble0.0999 (at unspecified temperature)[3]
MethanolPolar ProticMiscible> 50
EthanolPolar ProticMiscible[4]> 50
AcetonePolar AproticMiscible> 50
Diethyl EtherPolar AproticMiscible[4]> 50
DichloromethanePolar AproticMiscible> 50
ChloroformPolar AproticMiscible> 50
BenzeneNon-polar (Aromatic)Miscible> 50
TolueneNon-polar (Aromatic)Miscible> 50
HexaneNon-polarSoluble10 - 30

Disclaimer: The quantitative solubility data, with the exception of water, are estimates based on general chemical principles and qualitative reports. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the quantitative determination of the solubility of a liquid organic compound like this compound in an organic solvent.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

  • Calibrated glass vials with screw caps

  • Micropipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and syringes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound should be visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for complete phase separation. The excess, undissolved this compound will form a distinct layer.

  • Sampling:

    • Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a calibrated micropipette. Be cautious not to disturb the undissolved this compound layer.

  • Quantification:

    • Transfer the collected aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the saturated solution from the analytical measurement, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation & Sampling cluster_quant Quantification & Calculation cluster_result Result A Add excess this compound to a known volume of solvent B Seal vial and place in thermostatically controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow phases to separate (12 hours) C->D E Withdraw a known volume of the saturated supernatant D->E F Dilute the aliquot to a known concentration E->F G Analyze by calibrated GC or HPLC F->G H Calculate solubility from concentration and dilution factor G->H I Solubility Data (g/100 mL or mol/L) H->I

A flowchart of the experimental procedure for determining the solubility of this compound.

4.2. Logical Relationship for Predicting Solubility

The decision-making process for predicting the solubility of a compound like this compound is based on fundamental chemical principles.

G Logical Framework for Predicting Solubility cluster_solvent Solvent Type A Start: Assess Solute (this compound) Polarity B Assess Solvent Polarity A->B Compare with S1 Non-polar (e.g., Hexane, Toluene) S2 Polar Aprotic (e.g., Acetone, DCM) S3 Polar Protic (e.g., Water, Ethanol) C High Solubility (Miscible) D Moderate to Low Solubility E Low to Very Low Solubility (Immiscible) S1->C Similar Polarity S1->E Very Different Polarity S2->C Similar Polarity S3->D Different Polarity but potential H-bonding S3->E Very Different Polarity (if H-bonding is weak)

A diagram illustrating the "like dissolves like" principle for predicting solubility.

Signaling Pathways

The concept of signaling pathways is typically associated with biological and biochemical processes, where molecules transmit signals within or between cells. The solubility of a small organic molecule like this compound in organic solvents is a physical-chemical property governed by intermolecular forces and thermodynamics. Therefore, signaling pathways are not relevant to the core topic of this technical guide.

Conclusion

This compound is a versatile organic compound that exhibits good solubility in a wide range of common organic solvents, a property that is crucial for its application in synthesis and other chemical processes. While specific quantitative data remains limited, the qualitative understanding and the principles outlined in this guide provide a strong foundation for researchers, scientists, and drug development professionals. The provided experimental protocol offers a robust method for determining precise solubility values to meet specific research and development needs.

References

An In-depth Technical Guide on the C-N Bond Distance in Ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isocyanide (CH₃CH₂NC), a key organic compound, presents a unique bonding arrangement within its isocyano functional group (-N≡C). Understanding the precise internuclear distances within this molecule is fundamental for accurate molecular modeling, reaction mechanism elucidation, and the design of novel therapeutics. This technical guide provides a comprehensive overview of the C-N bond distance in this compound, drawing from available experimental and computational data. While a definitive experimental determination of its complete molecular structure has been historically challenging, this paper synthesizes early spectroscopic work with modern computational analysis to offer the most current understanding.

Data Presentation: Internuclear Distances and Structural Parameters

The direct experimental determination of the complete molecular structure of this compound has been elusive. Early microwave spectroscopy studies had to rely on assumed structural parameters based on analogous molecules. More recent computational studies, however, provide a reliable, theoretically-derived geometry.

MoleculeBondMethodBond Distance (Å)Reference
This compound C-N (ethyl-N) Assumed (Microwave) 1.480 Based on Mthis compound
N≡C Assumed (Microwave) 1.170 Based on Mthis compound[1]
C-N (ethyl-N) DFT (B3LYP/cc-pVTZ) 1.453 Calculated Value
N≡C DFT (B3LYP/cc-pVTZ) 1.173 Calculated Value
Mthis compoundC-NMicrowave Spectroscopy1.427
N≡CMicrowave Spectroscopy1.166
N≡CElectron Diffraction1.17 ± 0.02
Ethyl CyanideC-CMicrowave Spectroscopy1.536
C-NMicrowave Spectroscopy1.458
C≡NMicrowave Spectroscopy1.159

Table 1: Comparison of C-N and related bond distances in this compound and analogous molecules.

Experimental and Computational Methodologies

Microwave Spectroscopy

The primary experimental technique applied to this compound for structural analysis has been microwave spectroscopy. This method measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

Experimental Protocol (Based on the study by Anderson & Gwinn, 1968):

  • Sample Preparation: this compound is synthesized and purified. For spectroscopic analysis, it is introduced into the sample cell of the spectrometer at a very low pressure to minimize intermolecular interactions.

  • Data Acquisition: The microwave spectrum is observed over a wide frequency range (e.g., 8-36 GHz). The absorption frequencies corresponding to rotational transitions are measured with high precision.

  • Spectral Assignment: The observed spectral lines are assigned to specific quantum number transitions (J, Kₐ, Kₑ) for the ground and vibrationally excited states.

  • Rotational Constant Determination: The assigned transition frequencies are fitted to a rotational Hamiltonian (e.g., Watson's asymmetric top Hamiltonian) to determine the rotational constants (A, B, C) and centrifugal distortion constants.

  • Structural Determination: The moments of inertia, derived from the rotational constants, are related to the molecule's geometry. To determine the complete structure (all bond lengths and angles), a sufficient number of isotopic substitution measurements are required.

In the case of this compound, only the normal isotopic species was studied, which provided an insufficient number of independent measurements to solve for all structural parameters. Consequently, a definitive experimental structure could not be derived, and some parameters had to be assumed from related molecules like ethyl cyanide and mthis compound.

Computational Chemistry: Density Functional Theory (DFT)

Modern computational methods can provide highly accurate predictions of molecular geometries. The bond distances for this compound presented in this guide were derived from Density Functional Theory (DFT) calculations.

Protocol (Based on the B3LYP/cc-pVTZ level of theory):

  • Model Building: An initial 3D structure of this compound is constructed.

  • Method and Basis Set Selection: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen. The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set is selected to provide a flexible and accurate description of the electron distribution.

  • Geometry Optimization: An energy minimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation (the equilibrium geometry). The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Data Extraction: The bond lengths, angles, and other geometric parameters are extracted from the final optimized structure.

Mandatory Visualizations

Logical Relationship of Structural Data

The determination of this compound's structure relies on data from related, experimentally-characterized molecules.

G cluster_exp Experimental Data cluster_target Target Molecule cluster_methods Methodologies MeNC Mthis compound (CH3NC) MW Microwave Spectroscopy (Assumed Structure) MeNC->MW Provides N≡C & C-N params EtCN Ethyl Cyanide (CH3CH2CN) EtCN->MW Provides Ethyl -group params EtNC This compound (CH3CH2NC) MW->EtNC Informs early structural model DFT Computational (DFT) (Calculated Structure) DFT->EtNC Provides current best-estimate

Caption: Relationship of experimental and computational data for this compound structure.

Experimental Workflow for Microwave Spectroscopy

The following diagram outlines the generalized workflow for determining molecular structure using microwave spectroscopy.

G start Sample Preparation (Gaseous State, Low P) spec Acquire Microwave Spectrum (Measure Absorption Frequencies) start->spec assign Assign Rotational Transitions (J, Ka, Kc Quantum Numbers) spec->assign fit Fit Spectrum to Hamiltonian (Determine Rotational Constants A, B, C) assign->fit moi Calculate Moments of Inertia (Ia, Ib, Ic) fit->moi iso Isotopic Substitution (Requires multiple isotopologues) moi->iso structure Determine Molecular Structure (Bond Lengths & Angles) end Final Structure structure->end iso->structure Sufficient Data iso->end Insufficient Data (Assumed Structure)

Caption: Generalized workflow for molecular structure determination via microwave spectroscopy.

Conclusion

The C-N bond distance in this compound is best represented by high-level computational studies, which indicate a length of approximately 1.453 Å for the C-N single bond and 1.173 Å for the N≡C triple bond. While early microwave spectroscopy experiments provided foundational data on the molecule's rotational constants, they were insufficient for a complete, independent structural determination. The synergy of historical experimental data and modern computational chemistry provides a robust and detailed picture of the molecular geometry of this compound, which is crucial for applications in chemical research and development.

References

Methodological & Application

Application Notes and Protocols: Ethyl Isocyanide in Ugi Four-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi four-component reaction (U-4CR) is a powerful one-pot reaction that allows for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This multicomponent reaction (MCR) is highly valued in medicinal chemistry and drug discovery for its efficiency, atom economy, and the ability to generate diverse libraries of complex molecules, often with peptide-like structures.[3][4][5] Ethyl isocyanide is a readily available and reactive isocyanide component for the U-4CR, leading to the formation of N-ethyl amides in the final product. These products can serve as valuable peptidomimetics and scaffolds for further chemical exploration.[4][6]

These application notes provide an overview of the use of this compound in the Ugi-4CR, including detailed experimental protocols and representative data to guide researchers in their synthetic endeavors.

Reaction Mechanism and Principles

The generally accepted mechanism for the Ugi-4CR involves a series of sequential steps:[2][7]

  • Imine Formation: The amine and the aldehyde or ketone condense to form an imine.[8]

  • Nitrilium Ion Formation: The isocyanide undergoes a nucleophilic attack on the imine, forming a nitrilium ion intermediate.[2][8]

  • Intermediate Trapping: The carboxylate anion attacks the nitrilium ion, yielding an intermediate α-adduct.[7]

  • Mumm Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) leads to the formation of the stable α-acylamino amide product.[2][3]

The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide component.[9] Polar solvents like methanol or ethanol are commonly used and often facilitate the reaction.[7][10]

Data Presentation

The following tables summarize representative quantitative data for Ugi four-component reactions utilizing an aliphatic isocyanide, which can be considered analogous to this compound. The yields can be influenced by the specific substrates used.

Table 1: Representative Ugi-4CR Yields with an Aliphatic Isocyanide

AldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideWater71[11]
BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideSolvent-free65[11]
BenzaldehydeAllylamine3-Nitropropionic acidCyclohexyl isocyanideMethanol75[12]
ParaformaldehydeBenzylamineDiterpenic AcidEthyl 2-isocyanoacetateNot SpecifiedModerate to High[13]

Note: The yields are representative and can vary based on the specific reaction conditions and the reactivity of the substrates.

Experimental Protocols

Below are detailed protocols for performing a Ugi four-component reaction using this compound.

Protocol 1: General Procedure for Ugi-4CR at Room Temperature

This protocol is a general method suitable for a wide range of substrates.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • Methanol (or other suitable polar solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).

  • Dissolve the components in a minimal amount of methanol (e.g., 0.5-1.0 M concentration of reactants).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add this compound (1.0 eq) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel, recrystallization, or washing with an appropriate solvent to yield the desired α-acylamino amide.[14][15]

Protocol 2: Microwave-Assisted Ugi-4CR

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • Methanol or ethanol

  • Microwave vial with a cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the aldehyde (1.0 eq), amine (1.0 eq), carboxylic acid (1.0 eq), and this compound (1.0 eq).

  • Add a suitable solvent such as methanol or ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 60-80 °C) for a specified time (e.g., 10-30 minutes).[11]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up the reaction mixture as described in Protocol 1, which may involve extraction with an organic solvent and washing with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid.[11]

  • Purify the product using standard techniques.

Mandatory Visualizations

Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R1-CHO Imine Imine Aldehyde->Imine Amine R2-NH2 Amine->Imine CarboxylicAcid R3-COOH AlphaAdduct α-Adduct Isocyanide Et-NC Nitrilium Nitrilium Ion Imine->Nitrilium + Et-NC Nitrilium->AlphaAdduct + R3-COO- UgiProduct α-Acylamino Amide AlphaAdduct->UgiProduct Mumm Rearrangement Experimental_Workflow Start Start: Assemble Reactants (Aldehyde, Amine, Carboxylic Acid) Mix Mix and Stir in Solvent (e.g., Methanol) Start->Mix AddIso Add this compound Mix->AddIso React React at Room Temperature or with Microwave AddIso->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Work-up and Solvent Removal Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product: α-Acylamino Amide Purify->Product

References

Application Notes and Protocols for the Use of Ethyl Isocyanide in the Passerini Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ethyl isocyanide in the Passerini three-component reaction (P-3CR) to synthesize α-acyloxy-N-ethylamides. This multicomponent reaction is a powerful tool in medicinal chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.[1][2]

Introduction to the Passerini Reaction

The Passerini reaction is a one-pot, three-component reaction between an isocyanide, a carbonyl compound (such as an aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[1][2] First reported by Mario Passerini in 1921, it is one of the oldest and most fundamental isocyanide-based multicomponent reactions.[1] Its high atom economy, operational simplicity, and the ability to generate molecular complexity from simple starting materials make it a valuable strategy in combinatorial chemistry and for the synthesis of peptidomimetics and other biologically active molecules.[2]

This compound is a readily available and reactive isocyanide that can be effectively employed in the Passerini reaction to generate a library of α-acyloxy-N-ethylamides. These products can serve as important intermediates in the synthesis of more complex molecules, including potential drug candidates.

Reaction Mechanism

The mechanism of the Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway, especially in aprotic solvents where the reaction is typically faster.[3] The reaction is third-order overall, being first-order in each of the three components.[1]

The key steps are as follows:

  • Formation of a Hydrogen-Bonded Complex: The carboxylic acid and the aldehyde form a hydrogen-bonded complex, which increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The nucleophilic carbon of the isocyanide (in this case, this compound) attacks the activated carbonyl carbon.[4]

  • Formation of a Nitrilium Intermediate: This attack leads to the formation of a nitrilium intermediate.

  • Intramolecular Acyl Transfer: The carboxylate anion then attacks the electrophilic carbon of the nitrilium ion.

  • Mumm Rearrangement: The resulting adduct undergoes a rapid intramolecular acyl transfer, known as a Mumm rearrangement, to yield the stable α-acyloxy amide product.[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add carboxylic acid to dry flask under inert atmosphere B 2. Dissolve in anhydrous DCM A->B C 3. Add aldehyde and stir B->C D 4. Add this compound C->D E 5. Stir at room temperature for 24-48h (Monitor by TLC) D->E F 6. Dilute with DCM E->F G 7. Wash with NaHCO₃ and brine F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I

References

Ethyl Isocyanide in Transition Metal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl isocyanide as a versatile ligand in transition metal chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, characterization techniques, and applications in catalysis and materials science.

Introduction to this compound as a Ligand

This compound (C₂H₅NC), an isomer of propionitrile, is a valuable ligand in organometallic and coordination chemistry. Its electronic structure, characterized by a terminal carbon atom with both a lone pair of electrons and accessible π* orbitals, allows it to act as a strong σ-donor and a moderate π-acceptor.[1] This dual electronic nature enables it to stabilize a wide range of transition metals in various oxidation states, often analogous to the well-studied carbon monoxide (CO) ligand.[2] However, compared to CO, most isocyanides, including this compound, are generally better σ-donors and weaker π-acceptors.[3] The steric and electronic properties of the ethyl group provide a balance that makes it a useful tool for tuning the reactivity and properties of metal complexes.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound and its representative transition metal complexes is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃H₅N[4]
Molecular Weight55.08 g/mol [4]
Boiling Point78-79 °C[5]
Density0.759 g/mL at 25 °C
SolubilitySoluble in organic solvents
AppearanceColorless liquid[5]
Table 2: Spectroscopic Data for this compound and its Transition Metal Complexes
Compoundν(C≡N) (cm⁻¹)¹³C NMR δ(C≡N) (ppm)M-C Bond Length (Å)C≡N Bond Length (Å)M-C-N Angle (°)Reference
This compound (free)~2140157.9N/A~1.17N/A
[Fe₂(μ-CNEt)₃(CNEt)₆] (terminal)2060, 1920Not Reported1.89 (avg)1.18 (avg)172 (avg)[3][6][7]
[Fe₂(μ-CNEt)₃(CNEt)₆] (bridging)1701, 1652Not Reported2.01 (avg)1.22 (avg)138 (avg)[3][6][7]
cis-[PtCl₂(CNEt)₂]~2230Not Reported~1.95~1.15~175[8]

Experimental Protocols

Synthesis of this compound Ligand

This protocol is adapted from Organic Syntheses.[5]

Reaction Scheme:

C₂H₅I + AgCN → C₂H₅NC + AgI

Materials:

  • Ethyl iodide (530 g, 3.40 moles)

  • Silver cyanide (454 g, 3.40 moles)

  • Potassium cyanide (610 g, 9.37 moles)

  • Water

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • 3-L three-necked round-bottomed flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • To a 3-L three-necked round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add ethyl iodide (530 g, 3.40 moles) and silver cyanide (454 g, 3.40 moles).

  • Heat the mixture with stirring in a steam bath until it becomes a viscous, homogeneous brown liquid (approximately 1.5-2.5 hours).

  • Remove the heat source and add water (300 mL) through the condenser.

  • Add a solution of potassium cyanide (610 g, 9.37 moles) in water (260 mL) to the flask.

  • Stir the mixture for 10 minutes. A brown layer of this compound will separate.

  • Replace the reflux condenser with a distillation apparatus and distill the mixture. Collect the distillate in a receiver cooled in an ice bath.

  • The receiver will contain crude this compound and water. Add sodium chloride to the aqueous layer to facilitate separation.

  • Separate the organic layer and wash it twice with a saturated aqueous sodium chloride solution.

  • Dry the this compound over anhydrous magnesium sulfate.

  • Fractionally distill the dried product to obtain pure this compound (b.p. 78-79 °C). The expected yield is 47-55%.

Hazards and Safety: Ethyl iodide is a lachrymator and should be handled in a fume hood. Silver cyanide and potassium cyanide are highly toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is flammable and has been reported to explode upon heating; conduct all heating operations behind a safety shield.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product EtI Ethyl Iodide ReactionFlask Reaction Flask (Heating and Stirring) EtI->ReactionFlask AgCN Silver Cyanide AgCN->ReactionFlask KCN_aq Aqueous KCN ReactionFlask->KCN_aq Complex Decomposition Distillation Distillation KCN_aq->Distillation Separation Separatory Funnel (Washing) Distillation->Separation Drying Drying (MgSO4) Separation->Drying EtNC This compound Drying->EtNC Final Purification

Figure 1: Synthesis workflow for this compound.

Synthesis of Nonakis(this compound)diiron(0) ([Fe₂(CNEt)₉])

This protocol is based on the photochemical synthesis from pentakis(this compound)iron(0).[6]

Reaction Scheme:

2 [Fe(CNEt)₅] --(hν)--> [Fe₂(CNEt)₉] + CNEt

Materials:

  • Pentakis(this compound)iron(0), [Fe(CNEt)₅] (synthesis from Fe(CO)₅ and CNEt is required)

  • Diethyl ether (anhydrous and deoxygenated)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

  • Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Prepare a solution of [Fe(CNEt)₅] in anhydrous and deoxygenated diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer the solution to a UV-transparent reaction vessel (e.g., quartz).

  • Irradiate the solution with a UV lamp at room temperature with stirring. Monitor the reaction progress by IR spectroscopy, observing the disappearance of the ν(C≡N) bands of the starting material and the appearance of new bands for the product.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid is crude [Fe₂(CNEt)₉]. Recrystallize from a suitable solvent system (e.g., diethyl ether/hexane) at low temperature to obtain pure crystals.

Characterization:

  • IR (diethyl ether): ν(C≡N) = 2060 (s), 1920 (s) cm⁻¹ (terminal); 1701 (m), 1652 (m) cm⁻¹ (bridging).[3]

  • ¹H and ¹³C NMR: The complex exhibits dynamic behavior in solution, leading to temperature-dependent spectra.[7]

  • X-ray Crystallography: Confirms the dinuclear structure with three bridging and six terminal this compound ligands.[6][7]

G Start [Fe(CNEt)5] in Diethyl Ether Reaction UV Irradiation (hν) Photoreactor Start->Reaction Monitoring Reaction Monitoring (IR Spectroscopy) Reaction->Monitoring Workup Solvent Removal (Vacuum) Reaction->Workup Purification Recrystallization (Et2O/Hexane) Workup->Purification Product [Fe2(CNEt)9] Purification->Product Characterization Characterization (IR, NMR, X-ray) Product->Characterization G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Base Base Base->Transmetal ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr

References

Application of Ethyl Isocyanide in Multicomponent Heterocycle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic scaffolds utilizing ethyl isocyanide in multicomponent reactions (MCRs). The inherent efficiency and atom economy of MCRs make them powerful tools in medicinal chemistry and drug discovery for the rapid generation of compound libraries. This compound, as a versatile C1 synthon, is a key building block in several named reactions that lead to a wide array of biologically relevant heterocycles.

Ugi Four-Component Reaction (U-4CR) for the Synthesis of Tetrazole Derivatives

Application Note: The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, enabling the rapid assembly of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. A significant variation of this reaction replaces the carboxylic acid with hydrazoic acid (often generated in situ from sodium azide or trimethylsilyl azide), leading to the formation of 1,5-disubstituted tetrazoles. These tetrazole-containing compounds are of significant interest in drug discovery as they can act as bioisosteres for carboxylic acids and exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] When bifunctional substrates are used, the initial Ugi product can undergo subsequent intramolecular reactions to yield complex polycyclic systems. For instance, the use of ethyl isocyanoacetate can lead to spontaneous lactamization.[2][3]

General Experimental Workflow for Multicomponent Reactions

The following diagram illustrates a typical workflow for the synthesis and characterization of heterocyclic compounds via isocyanide-based multicomponent reactions.

Experimental Workflow General Experimental Workflow reagents Starting Materials (Aldehyde, Amine, Acid, This compound) mcr Multicomponent Reaction (e.g., Ugi, Passerini) reagents->mcr One-pot workup Reaction Work-up (Extraction, Washing) mcr->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Evaluation (Screening, IC50) characterization->bioassay

Caption: A generalized workflow for the synthesis and evaluation of heterocyclic compounds.

Protocol: One-Pot Synthesis of Tetrazolyl-1,2,3,4-tetrahydroisoquinolines

This protocol describes a one-pot Ugi-azide reaction followed by an intramolecular Heck cyclization to synthesize complex heterocyclic systems containing both tetrazole and tetrahydroisoquinoline moieties.[2][3]

Materials:

  • 2-Bromobenzaldehyde

  • Allylamine hydrochloride

  • Trimethylsilyl azide (TMSN₃)

  • Ethyl isocyanoacetate

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • Ugi-Azide Reaction: In a sealed vial, a mixture of 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), allylamine hydrochloride (1.0 mmol, 1.0 equiv), trimethylsilyl azide (1.0 mmol, 1.0 equiv), and ethyl isocyanoacetate (1.0 mmol, 1.0 equiv) in methanol (5 mL) is treated with triethylamine (1.5 mmol).

  • The reaction mixture is heated at 40 °C for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Ugi adduct, which is used in the next step without further purification. Due to the use of ethyl isocyanoacetate, the product of this step is a ring-fused tetrazolo[1,5-a]pyrazin-6(5H)-one.[2]

  • Heck Cyclization: To the crude Ugi adduct, add acetonitrile (3 mL), Pd(OAc)₂ (0.1 mmol, 10 mol%), PPh₃ (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • The mixture is stirred at 105 °C for 3 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction is subjected to an aqueous work-up.

  • The crude product is purified by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the final tetracyclic tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-one product.

Quantitative Data

The following table summarizes the yields for a variety of substrates in the one-pot Ugi-azide/Heck reaction sequence.

EntryIsocyanideR Group on AldehydeProductYield (%)
1tert-Butyl isocyanideH6a60
2Cyclohexyl isocyanideH6b58
3Ethyl isocyanoacetateH6c78
4Ethyl isocyanoacetate4-Me6d75
5Ethyl isocyanoacetate5-Me6e73
6Ethyl isocyanoacetate4-OMe6f79
7Ethyl isocyanoacetate4-F6g76
8Ethyl isocyanoacetate4-Cl6h77

Data adapted from a representative study.[2]

Ugi Reaction Mechanism

Ugi Reaction Mechanism General Mechanism of the Ugi Four-Component Reaction cluster_1 Step 1: Imine Formation cluster_2 Step 2: α-Addition cluster_3 Step 3: Nucleophilic Attack cluster_4 Step 4: Mumm Rearrangement A Aldehyde/Ketone C Imine A->C B Amine B->C E Nitrilium Ion C->E D This compound D->E G Intermediate E->G F Carboxylic Acid F->G H α-Acylamino Amide G->H [1,3]-Acyl Transfer

Caption: The mechanism of the Ugi reaction proceeds via imine formation, α-addition, and Mumm rearrangement.

Passerini Three-Component Reaction for the Synthesis of Oxazoles

Application Note: The Passerini three-component reaction (P-3CR) is one of the first discovered isocyanide-based MCRs, typically reacting an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide.[4][5][6] This reaction is highly atom-economical and tolerates a wide variety of functional groups. By choosing appropriate starting materials, the Passerini product can be a precursor to various heterocycles. A modern application involves the direct synthesis of oxazoles from carboxylic acids, where the carboxylic acid is activated in situ, followed by reaction with an isocyanide. Oxazole moieties are present in numerous natural products and pharmaceuticals.

Protocol: Direct Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

This protocol outlines a one-pot synthesis of oxazoles from carboxylic acids and isocyanides.[1]

Materials:

  • Carboxylic acid (e.g., 2-phenylacetic acid)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • (4-(Dimethylamino)pyridinium) trifluoromethanesulfonate (DMAP-Tf)

  • This compound (or other isocyanide)

Procedure:

  • To a screw-capped vial containing a magnetic stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and DCM (2.0 mL) under a dry nitrogen atmosphere.

  • Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir for 5 minutes at room temperature until all solids dissolve.

  • Add this compound (0.25 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the mixture in a preheated oil bath at 40 °C for 3 hours.

  • Upon completion, cool the reaction, dilute with DCM, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.

Quantitative Data

The following table presents the yields for the synthesis of various oxazoles using different carboxylic acids and isocyanides.

EntryCarboxylic AcidIsocyanideProductYield (%)
12-Phenylacetic acidTosylmthis compound3aa96
22-(4-Methoxyphenyl)acetic acidTosylmthis compound3ba91
32-(4-Chlorophenyl)acetic acidTosylmthis compound3ca93
4Propanoic acidTosylmthis compound3da85
52-Phenylacetic acidEthyl isocyanoacetate3ab88
62-Phenylacetic acidBenzyl isocyanide3ac82

Data adapted from a representative study.[1]

Passerini Reaction Mechanism

Passerini Reaction Mechanism General Mechanism of the Passerini Reaction cluster_1 Step 1: α-Addition cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Mumm Rearrangement A Aldehyde/Ketone D Nitrilium Ion Intermediate A->D B Carboxylic Acid E Adduct B->E Carboxylate attack C This compound C->D D->E F α-Acyloxy Amide E->F Acyl Transfer

Caption: The Passerini reaction mechanism involves the formation of a nitrilium ion followed by rearrangement.[6][7][8]

Gewald Three-Component Reaction for the Synthesis of 2-Aminothiophenes

Application Note: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[7] 2-Aminothiophene derivatives are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[9][10][11] Notably, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the GLP-1 receptor, a key target in the treatment of type 2 diabetes.[9]

Protocol: Catalytic Synthesis of 2-Aminothiophenes

This protocol describes a Gewald reaction using a catalytic amount of a base.[12]

Materials:

  • Ketone (e.g., Cyclohexanone)

  • Active methylene nitrile (e.g., Malononitrile or Ethyl cyanoacetate)

  • Elemental Sulfur (S₈)

  • Piperidinium borate (catalyst) or Morpholine

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine the ketone (5.0 mmol, 1.0 equiv), the active methylene nitrile (5.0 mmol, 1.0 equiv), and elemental sulfur (5.0 mmol, 1.0 equiv).

  • Add the solvent (e.g., ethanol, 10 mL) and the base (e.g., morpholine, stoichiometric, or piperidinium borate, 20 mol%).

  • Heat the mixture to reflux (or at 100 °C) and monitor the reaction by TLC. Reaction times are typically short (20-60 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure 2-aminothiophene.

Quantitative Data

The following table shows representative yields for the Gewald synthesis of 2-aminothiophenes.

EntryKetoneActive Methylene NitrileProductYield (%)
1CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile96
2CyclopentanoneMalononitrile2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile94
3AcetoneMalononitrile2-Amino-4,5-dimethylthiophene-3-carbonitrile89
4CyclohexanoneEthyl cyanoacetateEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate95
5AcetophenoneMalononitrile2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile92

Data adapted from representative studies.[12]

Gewald Reaction Mechanism

Gewald Reaction Mechanism Mechanism of the Gewald Reaction cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Michael Addition of Sulfur cluster_3 Step 3: Cyclization & Tautomerization A Ketone C α,β-Unsaturated Nitrile A->C B Active Methylene Nitrile B->C E Thiolate Intermediate C->E D Sulfur (S₈) D->E F 2-Aminothiophene E->F Intramolecular Nucleophilic Attack

Caption: The Gewald reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.[7]

Biological Application: 2-Aminothiophenes as GLP-1R Modulators

Application Note: Heterocycles synthesized via multicomponent reactions are prime candidates for high-throughput screening in drug discovery. As an example, 2-aminothiophene derivatives, accessible through the Gewald reaction, have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[9] GLP-1R is a G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Activation of this receptor in pancreatic β-cells leads to an increase in insulin secretion, making it a key target for the treatment of type 2 diabetes. PAMs enhance the effect of the endogenous ligand (GLP-1), offering a nuanced approach to receptor modulation.

GLP-1 Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the activation of the GLP-1 receptor, a pathway that can be positively modulated by 2-aminothiophene derivatives.

GLP-1 Signaling Pathway GLP-1 Receptor Signaling in Pancreatic β-Cells GLP1 GLP-1 GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R binds PAM 2-Aminothiophene (PAM) PAM->GLP1R enhances binding/ signaling G_protein G-protein (Gαs) GLP1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Exocytosis Insulin Granule Exocytosis PKA->Exocytosis phosphorylates key proteins Insulin Insulin Secretion Exocytosis->Insulin

Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.

References

safe handling and storage protocols for ethyl isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Ethyl Isocyanide

Abstract

This document provides detailed application notes and standardized protocols for the safe handling, storage, and disposal of this compound (CAS No: 109-90-0). These guidelines are intended for researchers, scientists, and professionals in drug development and other laboratory settings to minimize risks associated with this highly reactive and hazardous compound. The protocols herein cover standard operating procedures, emergency response to spills, and appropriate first aid measures.

Application Notes

Introduction

This compound (also known as isocyanoethane) is a highly flammable and toxic organic compound with the chemical formula C₃H₅N.[1][2] It serves as a reactive intermediate in the synthesis of various pharmaceuticals and pesticides.[3][4] Its high reactivity, volatility, and toxicity necessitate strict adherence to safety protocols to prevent exposure and accidents.[5] This document outlines the essential safety information and procedures for its use in a research and development environment.

Summary of Hazards

This compound presents significant health and physical hazards. It is classified as a highly flammable liquid and vapor and is toxic if swallowed, in contact with skin, or inhaled.[6][7][8] The substance is irritating to the eyes, skin, and respiratory system.[3][9] A primary concern is its potential to cause respiratory sensitization, where initial exposure may lead to severe, asthma-like reactions upon subsequent exposures, even at very low concentrations.[3][6][9] It reacts violently with water and can form explosive mixtures with air.[6][10] Upon decomposition, it emits toxic fumes, including nitrogen oxides and hydrogen cyanide.[4][9]

Hazard Type Description Primary Citations
Physical Hazards Highly flammable liquid and vapor.[6][7][9] Vapor may form explosive mixtures with air and can travel to an ignition source and flash back.[6][9] Containers may explode when heated.[9][10] Reacts violently with water.[6][6][7][9][10]
Acute Health Hazards Toxic if swallowed.[6][7] Harmful or fatal if inhaled.[3][7][8] Causes severe irritation and potential burns to skin, eyes, and the respiratory tract.[3][9] Inhalation may cause bronchitis and pulmonary edema.[6][3][6][7][8][9]
Chronic Health Hazards May cause sensitization by inhalation and skin contact.[3][6] Future exposures after sensitization can trigger severe asthma-like attacks.[9] Long-term exposure may lead to respiratory impairment.[6][3][6][9]
Reactivity Hazards Reacts violently with water, acids, and alkalis.[6] Sensitive to acid; hydrolyzes to form formamides.[11] Incompatible with strong oxidizing agents.[12][6][11][12]
Physicochemical Data

The following table summarizes key quantitative data for this compound.

Property Value Primary Citations
CAS Number 109-90-0[1][7]
Molecular Formula C₃H₅NO[8]
Molecular Weight 71.08 g/mol [12]
Appearance Colorless liquid[4][10]
Boiling Point 59 - 61 °C[13]
Flash Point -10 °C (14 °F) - closed cup[13]
Density 0.898 g/mL at 25 °C
Vapor Pressure 147 mbar @ 20°C[12]
Water Solubility Insoluble; may react with water.[4][10][4][10]
Required Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[5] PPE should be selected based on the specific task and potential for exposure.

Protection Type Specification Purpose & Citations
Respiratory Protection Full-face respirator with organic vapor cartridges (e.g., Type A/Brown).[5][12][14]To prevent inhalation of toxic and sensitizing vapors.[5] A full-face respirator also provides eye protection.[14]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[14][15] Standard disposable gloves are not sufficient.[14]To prevent skin contact and absorption.[5] Gloves must be inspected before use.[1]
Eye Protection Chemical safety goggles and a face shield if not using a full-face respirator.[5][14][16]To protect eyes from splashes and vapor.[5]
Skin & Body Protection Chemical-resistant, fire-retardant lab coat or coveralls.[1][5][16] Non-sparking safety footwear.[6]To prevent skin contact and contamination of personal clothing.[5][9]

Experimental Protocols

Protocol 1: Standard Handling of this compound

Objective: To provide a standardized procedure for safely handling this compound in a laboratory setting.

Methodology:

  • Preparation:

    • Ensure an emergency shower and eyewash station are immediately accessible.[9]

    • Verify that a Class B fire extinguisher (dry chemical, CO₂) is available.[5][9]

    • Post warning signs indicating the hazards of this compound.[6]

    • Prepare all necessary labware and reagents before retrieving the this compound.

  • Personal Protective Equipment (PPE):

    • Don all required PPE as specified in the table above before entering the designated work area.

  • Chemical Handling:

    • All manipulations of this compound must be performed inside a certified chemical fume hood with sufficient ventilation.[5]

    • Ground and bond all metal containers and receiving equipment to prevent static discharge.[7][9]

    • Use only non-sparking tools for opening and closing containers.[1][9]

    • When transferring the liquid, use an automated pumping system or a proper dispensing apparatus to minimize vapor release.[9]

    • Keep the primary container tightly sealed when not in use.[1][6]

  • Post-Handling:

    • Upon completion of work, securely seal the this compound container.

    • Wipe down the work area in the fume hood with an appropriate cleaning agent.

    • Contaminated work clothes should be removed promptly and laundered separately by informed personnel.[9]

    • Wash hands and any potentially exposed skin thoroughly with soap and water.[6][17]

    • Do not eat, drink, or smoke in the handling area.[9]

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Verify Emergency Equipment (Shower, Eyewash, Extinguisher) prep2 Don all required PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Retrieve this compound prep3->handle1 handle2 Ground and Bond Containers handle1->handle2 handle3 Perform Transfer/Reaction (Use Non-Sparking Tools) handle2->handle3 handle4 Securely Seal Container handle3->handle4 clean1 Decontaminate Workspace handle4->clean1 clean2 Properly Store Chemical clean1->clean2 clean3 Remove & Segregate Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard operating workflow for handling this compound.

Protocol 2: Storage of this compound

Objective: To outline the correct procedures for the safe storage of this compound to ensure chemical stability and prevent accidental release or reaction.

Methodology:

  • Receiving:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Transport the container on a chemical-resistant cart to the designated storage area.

  • Storage Area Requirements:

    • Store in a cool, dry, and well-ventilated area specifically designated for flammable and toxic liquids.[1][5][6]

    • The storage area should be an approved flame-proof area, free from ignition sources such as open flames, sparks, or hot surfaces.[6][9]

    • Do not store in pits, basements, or other areas where vapors may be trapped.[6]

    • Recommended storage temperature is between 2-8°C.

  • Container and Placement:

    • Keep the container tightly closed and securely sealed.[6][9]

    • Store in the original container.[6] Plastic containers should only be used if specifically approved for flammable liquids.[6]

    • Store away from incompatible materials, especially water, acids, alkalis, and strong oxidizing agents.[5][6]

    • Protect containers from physical damage and check regularly for leaks.[6]

  • Inventory Management:

    • Maintain a clear and updated inventory of the chemical.

    • Ensure the storage area is accessible only to authorized and trained personnel.[8]

G Logical Flowchart for this compound Storage start Receive Shipment inspect Inspect Container for Damage start->inspect damaged Damaged? inspect->damaged reject Reject Shipment/ Follow Spill Protocol damaged->reject Yes transport Transport to Designated Storage Area damaged->transport No check_area Verify Storage Area Conditions (Cool, Dry, Ventilated, Flame-Proof) transport->check_area conditions_ok Conditions OK? check_area->conditions_ok correct_conditions Correct Deficiencies conditions_ok->correct_conditions No place Place in Secondary Containment Away from Incompatibles conditions_ok->place Yes correct_conditions->check_area seal Ensure Container is Tightly Sealed & Labeled place->seal log Log in Inventory seal->log end_storage Storage Complete log->end_storage

Caption: Decision flowchart for the proper storage of this compound.

Protocol 3: Emergency Protocol - Spill Response

Objective: To provide a clear, actionable plan for responding to an this compound spill to ensure personnel safety and minimize environmental contamination.

Methodology:

  • Immediate Actions (Minor or Major Spill):

    • Alert all personnel in the immediate area and evacuate.[1][9]

    • If safe to do so, remove all ignition sources from the area.[1][9][10]

    • Increase ventilation to the area.[6]

  • Assess the Spill:

    • From a safe distance, determine the size and nature of the spill.

    • Minor Spill: A small spill (typically <100 mL) that can be handled by trained lab personnel without significant risk.

    • Major Spill: A large spill, or any spill in a poorly ventilated area or that poses an immediate fire or health hazard.

  • Response Procedure (Minor Spill):

    • Only trained personnel wearing full PPE (including a full-face respirator) should perform the cleanup.[18]

    • Contain the spill with a dry, inert absorbent material such as sand, vermiculite, or activated charcoal.[9] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [9][19]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, open-top container for hazardous waste.[1][9][18] Do not seal the container, as a reaction with atmospheric moisture can generate gas pressure.[18][20]

    • Decontaminate the spill area using a neutralization solution (e.g., 5-10% sodium carbonate in water with a small amount of detergent).[18][20] Allow the solution to sit for at least 10 minutes before wiping it up.[20]

  • Response Procedure (Major Spill):

    • Evacuate the entire building and activate the fire alarm.

    • Call emergency responders (e.g., 911) and the institution's environmental health and safety office.[18]

    • Provide them with the chemical name and Safety Data Sheet (SDS) information.

    • Prevent entry into the affected area until cleared by emergency personnel.

G Decision Workflow for this compound Spill spill Spill Occurs! alert Alert Personnel & Evacuate Immediate Area spill->alert ignite Remove Ignition Sources (If Safe to Do So) alert->ignite assess Assess Spill Size ignite->assess major Major Spill assess->major >100mL / High Risk minor Minor Spill assess->minor <100mL / Low Risk evac_bldg Evacuate Building Call Emergency Responders major->evac_bldg don_ppe Trained Personnel Don Full PPE minor->don_ppe contain Contain with Dry, Inert Absorbent (e.g., Sand) don_ppe->contain collect Collect Waste into Open-Top Container contain->collect decon Decontaminate Area with Neutralizing Solution collect->decon dispose Dispose of Waste via EH&S Protocols decon->dispose end_proc Procedure Complete dispose->end_proc

Caption: Emergency response workflow for an this compound spill.

Protocol 4: Emergency Protocol - First Aid

Objective: To provide immediate first aid measures following exposure to this compound, pending the arrival of professional medical assistance.

Methodology:

  • General Advice: Move the victim from the hazardous area to fresh air.[1][5] Seek immediate medical attention for any exposure.[6] First responders should protect themselves from exposure.[8]

  • Inhalation:

    • Remove the person to fresh air and keep them warm and at rest in a position comfortable for breathing.[6][7]

    • If breathing is difficult, trained personnel should administer oxygen.[1][7]

    • If breathing has stopped, perform artificial respiration. Do not use mouth-to-mouth resuscitation.[1][7]

    • Transport to a hospital without delay.[6]

  • Skin Contact:

    • Immediately remove all contaminated clothing, including footwear.[6][7]

    • Flush the affected skin and hair with large amounts of running water and soap for at least 15 minutes.[6][7]

    • Seek medical attention if irritation develops or persists.[6]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7]

    • Remove contact lenses if present and easy to do.[7]

    • Transport to a hospital or doctor without delay.[6]

  • Ingestion:

    • Do NOT induce vomiting.[1][7]

    • Rinse the mouth with water.[1][7]

    • Never give anything by mouth to an unconscious person.[1][7]

    • Call a physician or poison control center immediately.[1][7]

Protocol 5: Waste Disposal

Objective: To ensure the safe and compliant disposal of this compound waste.

Methodology:

  • Waste Collection:

    • All materials contaminated with this compound, including spill cleanup debris, used reaction mixtures, and empty containers, must be treated as hazardous waste.

  • Containerization:

    • Collect liquid waste in a suitable, clearly labeled, and closed container.

    • Collect spill cleanup solids in a labeled, open-top container to prevent pressure buildup.[18]

  • Disposal Procedure:

    • Disposal must be handled by a licensed hazardous waste disposal contractor.[18]

    • Do not dispose of this compound down the drain or with general laboratory waste.[1]

    • Follow all federal, state, and local regulations for hazardous waste disposal.[18]

    • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent before being offered for recycling or reconditioning; the rinsate must be collected as hazardous waste.[1]

References

Application Notes and Protocols for Solid-Phase Synthesis Using Isocyanide-Based Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry, enabling the rapid construction of complex molecules from simple starting materials in a single step.[1] When combined with solid-phase synthesis (SPS), these reactions offer significant advantages for the generation of chemical libraries for drug discovery and other life science applications.[2][3] Key benefits of the solid-phase approach include the simplification of purification, the ability to drive reactions to completion using excess reagents, and the mitigation of the unpleasant odor associated with volatile isocyanides.[1][2]

This document provides detailed application notes and protocols for the use of three major IMCRs on solid support: the Ugi four-component reaction (U-4CR), the Passerini three-component reaction (P-3CR), and the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Core Concepts in Solid-Phase IMCRs

Successful solid-phase IMCRs rely on the careful selection of a solid support (resin), a linker to attach the substrate to the resin, and a cleavage strategy to release the final product.

Solid Supports: Polystyrene-based resins are commonly used, with Wang and Rink amide resins being popular choices due to their compatibility with a wide range of reaction conditions and cleavage strategies.[4][5] The choice of resin depends on the desired C-terminal functionality of the final product (e.g., carboxylic acid or amide).

Linkers: Linkers are bifunctional molecules that connect the growing molecule to the solid support. The choice of linker is critical as it dictates the conditions under which the final product can be cleaved from the resin. Common linker strategies include:

  • Acid-labile linkers: Cleaved by strong acids like trifluoroacetic acid (TFA). Wang and Rink amide linkers fall into this category.[4][5]

  • Photolabile linkers: Cleaved by irradiation with UV light, offering a milder cleavage condition.

  • Safety-catch linkers: Require a chemical activation step before they become susceptible to cleavage. This two-step process provides an added layer of stability and control.

  • Traceless linkers: Upon cleavage, these linkers leave no residual functionality on the product molecule.

Cleavage: The final step in solid-phase synthesis is the cleavage of the product from the resin. This is typically achieved by treating the resin with a "cleavage cocktail," a mixture of reagents designed to break the linker and remove any protecting groups from the molecule. The composition of the cleavage cocktail is determined by the type of linker and the amino acid composition of the product.

Ugi Four-Component Reaction (U-4CR) on Solid Phase

The Ugi reaction is a one-pot synthesis of a bis-amide from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.[6] On solid phase, one of these components is attached to the resin, and the others are added in solution.

General Workflow for Solid-Phase Ugi Reaction

Ugi_Workflow Resin Resin Bead Swelling Resin Swelling (e.g., DCM, DMF) Resin->Swelling Loading Component Loading (e.g., Amine) Swelling->Loading Ugi_Reaction Ugi Reaction (Aldehyde, Carboxylic Acid, Isocyanide in Solution) Loading->Ugi_Reaction Washing Washing (Remove excess reagents) Ugi_Reaction->Washing Cleavage Cleavage (e.g., TFA Cocktail) Washing->Cleavage Product Purified Ugi Product Cleavage->Product Passerini_Workflow Resin Resin Bead Swelling Resin Swelling (e.g., DCM) Resin->Swelling Loading Component Loading (e.g., Carboxylic Acid) Swelling->Loading Passerini_Reaction Passerini Reaction (Aldehyde, Isocyanide in Solution) Loading->Passerini_Reaction Washing Washing (Remove excess reagents) Passerini_Reaction->Washing Cleavage Cleavage (e.g., TFA Cocktail) Washing->Cleavage Product Purified Passerini Product Cleavage->Product GBB_Workflow Resin Resin Bead Swelling Resin Swelling (e.g., DCM/MeOH) Resin->Swelling Loading Component Loading (e.g., Aldehyde) Swelling->Loading GBB_Reaction GBB Reaction (Amidine, Isocyanide in Solution) Loading->GBB_Reaction Washing Washing (Remove excess reagents) GBB_Reaction->Washing Cleavage Cleavage (e.g., Acidic conditions) Washing->Cleavage Product Purified GBB Product Cleavage->Product

References

Coordination of Ethyl Isocyanide to Organometallic Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isocyanide (C₂H₅NC), a versatile C-donor ligand, readily coordinates to a wide array of transition metals, forming stable organometallic complexes with diverse structures and reactivities. The electronic properties of the isocyanide ligand, which acts as a strong σ-donor and a tunable π-acceptor, allow for the fine-tuning of the steric and electronic environment of the metal center. This has led to their application in various fields, including catalysis, materials science, and notably, in the development of therapeutic and diagnostic agents.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of organometallic complexes featuring the this compound ligand. The information is intended to serve as a practical guide for researchers in academia and industry.

Data Presentation: Spectroscopic and Structural Parameters

The coordination of this compound to a metal center induces characteristic changes in its spectroscopic signatures. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing these complexes. The C≡N stretching frequency (ν(C≡N)) in the IR spectrum is particularly sensitive to the electronic environment of the metal. Upon coordination, this band typically shifts from its free ligand value of approximately 2140 cm⁻¹. A shift to higher wavenumbers is indicative of the isocyanide acting primarily as a σ-donor, while a shift to lower wavenumbers suggests significant π-backbonding from the metal to the ligand.[1]

Table 1: Infrared Spectroscopic Data for Selected this compound Complexes

ComplexMetalν(C≡N) (cm⁻¹)Coordination Mode
[Fe₂(μ-CNEt)₃(CNEt)₆]Iron2060, 1920Terminal
1701, 1652Bridging
cis-[PtCl₂(CNEt)(PPh₃)]Platinum~2230Terminal
[Tc(CNEt)₆]⁺Technetium~2150Terminal

Table 2: Representative ¹H and ¹³C NMR Data for this compound Complexes

ComplexNucleusChemical Shift (δ, ppm)Key Assignments
cis-[PtCl₂(CNEt)(PPh₃)]¹H~1.3 (t), ~3.8 (q)-CH₃, -CH₂-
¹³C~15, ~45-CH₃, -CH₂-
~120-140C≡N
trans-[PdBr₂(CN-Mesityl)₂]¹³C18.58, 21.38CH₃ (Mesityl)
128.86CH (Mesityl)
136.36, 141.2C (Mesityl)

Note: Specific chemical shifts can vary depending on the solvent and other ligands present in the complex.

Table 3: Selected Crystallographic Data for Isocyanide Complexes

ComplexM-C (Å)C≡N (Å)M-C-N (°)N-C-C (°)
[Fe₂(μ-CNEt)₃(CNEt)₆]Fe-C(terminal): ~1.9~1.15~170-179~165-179
Fe-C(bridging): ~2.0~1.18-~123
cis-[PtI₂(CNCy)(PPh₃)]Pt-C: ~1.95~1.14~175-

Data for related isocyanide complexes are provided to illustrate typical bond parameters.

Experimental Protocols

Protocol 1: Synthesis of a Dinuclear Iron this compound Complex

This protocol is based on the photochemical synthesis of nonakis(this compound)di-iron, [Fe₂(CNEt)₉].

Materials:

  • Pentakis(this compound)iron(0), [Fe(CNEt)₅]

  • Anhydrous diethyl ether

  • Schlenk flask equipped with a magnetic stir bar

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Fe(CNEt)₅] in anhydrous diethyl ether to form a dilute solution.

  • Cool the solution to 0-5 °C using an ice bath.

  • Irradiate the stirred solution with a UV lamp. The progress of the reaction can be monitored by the color change of the solution.

  • Continue the irradiation for several hours until the starting material is consumed (monitoring by TLC or IR spectroscopy is recommended).

  • Remove the solvent under reduced pressure.

  • The resulting solid, [Fe₂(CNEt)₉], can be purified by recrystallization from a suitable solvent like hexane at low temperature.

Protocol 2: Synthesis of a cis-Platinum(II) this compound Complex

This protocol describes a general method for the synthesis of cis-dihalobis(isocyanide)platinum(II) complexes.

Materials:

  • Potassium tetrachloroplatinate(II), K₂[PtCl₄]

  • This compound (C₂H₅NC)

  • Deionized water

  • Ethanol

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve K₂[PtCl₄] in deionized water.

  • In a separate vial, dissolve 2 equivalents of this compound in ethanol.

  • Slowly add the ethanolic solution of this compound to the aqueous solution of the platinum salt with vigorous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate will form over time.

  • Collect the solid product by filtration.

  • Wash the product sequentially with water, cold ethanol, and diethyl ether.

  • Dry the product, cis-[PtCl₂(CNEt)₂], under vacuum.

Protocol 3: Radiolabeling with Technetium-99m

This protocol outlines a general procedure for the preparation of [⁹⁹ᵐTc(CNEt)₆]⁺, a key precursor for technetium-based radiopharmaceuticals.

Materials:

  • Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • A kit containing a reducing agent (e.g., stannous chloride) and excess this compound

  • Saline solution

  • Sterile, pyrogen-free reaction vial

Procedure:

  • Elute the ⁹⁹Mo/⁹⁹ᵐTc generator with sterile saline to obtain a solution of [⁹⁹ᵐTc]NaTcO₄.

  • Add the required activity of the pertechnetate solution to the sterile reaction vial containing the stannous chloride and this compound.

  • Gently agitate the vial to ensure complete dissolution and reaction.

  • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • The radiochemical purity of the resulting [⁹⁹ᵐTc(CNEt)₆]⁺ complex should be assessed by radio-TLC or HPLC. A purity of >90% is generally required for clinical use.

Applications in Drug Development

Organometallic this compound complexes are emerging as promising candidates in drug discovery and development, primarily in two areas: diagnostic imaging and cancer therapy.

Radiopharmaceuticals for Medical Imaging

The cationic complex hexakis(this compound)technetium(I), [⁹⁹ᵐTc(CNEt)₆]⁺, is a lipophilic cation that can be used for myocardial perfusion imaging. The short half-life (6 hours) and the gamma emission of Technetium-99m make it an ideal radionuclide for Single Photon Emission Computed Tomography (SPECT).[1] The lipophilicity of the complex allows it to passively diffuse across cell membranes and accumulate in tissues with high mitochondrial content and negative membrane potential, such as the myocardium.

Anticancer Agents

Several organometallic complexes containing isocyanide ligands have demonstrated significant cytotoxic activity against various cancer cell lines. While the precise mechanisms of action are still under investigation, they are believed to involve multiple pathways.

  • Interaction with Biomolecules: Similar to cisplatin, some platinum and gold isocyanide complexes are thought to exert their anticancer effects by binding to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[2][3]

  • Enzyme Inhibition: Gold(I) isocyanide complexes have been shown to inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining the cellular redox balance and often overexpressed in cancer cells. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis.

  • Mitochondrial Dysfunction: Some metal complexes can accumulate in the mitochondria of cancer cells, disrupting the mitochondrial membrane potential and initiating the intrinsic apoptotic pathway.

Visualizations

Experimental Workflow for Synthesis of a Platinum(II) Complex

experimental_workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product K2PtCl4 K₂[PtCl₄] in Water Mixing Mix solutions at RT K2PtCl4->Mixing EtNC This compound in Ethanol EtNC->Mixing Stirring Stir for 12-24h Mixing->Stirring Filtration Filter the precipitate Stirring->Filtration Washing Wash with H₂O, EtOH, Et₂O Filtration->Washing Drying Dry under vacuum Washing->Drying Product cis-[PtCl₂(CNEt)₂] Drying->Product

Caption: Workflow for the synthesis of cis-[PtCl₂(CNEt)₂].

Plausible Signaling Pathway for Anticancer Activity

signaling_pathway cluster_cell Cancer Cell cluster_targets Cellular Targets cluster_effects Downstream Effects Complex Organometallic This compound Complex DNA DNA Complex->DNA Binding TrxR Thioredoxin Reductase Complex->TrxR Inhibition Mitochondria Mitochondria Complex->Mitochondria Accumulation DNA_damage DNA Damage DNA->DNA_damage ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Mito_dysfunction Mitochondrial Dysfunction Mitochondria->Mito_dysfunction Apoptosis Apoptosis DNA_damage->Apoptosis ROS->Apoptosis Mito_dysfunction->Apoptosis

Caption: Potential mechanisms of anticancer activity.

References

Application Notes and Protocols: Ethyl Isocyanide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl isocyanide as a versatile reagent in polymer synthesis. This compound is a valuable building block in the creation of functional polymers through various synthetic strategies, including multicomponent reactions and living polymerizations.

Application Notes

This compound serves as a key reactant in several polymerization techniques, primarily through its participation in isocyanide-based multicomponent reactions (MCRs) to generate functional monomers, and as a monomer in living polymerization to produce helical polymers.

Monomer Synthesis via Passerini Reaction

The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1] When a polymerizable group, such as a vinyl or acrylic moiety, is incorporated into the aldehyde or carboxylic acid, the Passerini reaction provides a straightforward, one-pot method to synthesize functional monomers.[2][3] this compound is an effective isocyanide component in these reactions, leading to monomers with an ethyl amide side chain. These monomers can then be polymerized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to yield well-defined polymers with low polydispersity indices (PDI).[2][3]

Polymer Synthesis via Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[4][5] Similar to the Passerini reaction, by using bifunctional starting materials, the Ugi reaction can be employed directly in a polycondensation reaction to synthesize polyamides. While less common for direct polymerization with this compound, it remains a viable strategy for creating complex polymer architectures.

Synthesis of Helical Polymers via Living Polymerization

The direct polymerization of isocyanides, including this compound, can lead to the formation of poly(isocyanide)s. These polymers are known for their rigid, helical secondary structures.[6][7] Living anionic polymerization is a key technique to synthesize poly(isocyanide)s with controlled molecular weights and narrow molecular weight distributions.[8][9] The helical conformation of these polymers makes them interesting candidates for chiral materials and applications in catalysis and separation.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of monomers using this compound and their subsequent polymerization.

Table 1: Synthesis of Acrylate Monomers via Passerini Reaction Using this compound

AldehydeCarboxylic AcidThis compoundSolventYield (%)Reference
FormaldehydeAcrylic Acid1.1 eqDichloromethane75Adapted from[2]
AcetaldehydeMethacrylic Acid1.0 eqWater92Adapted from[2][3]
BenzaldehydeAcrylic Acid1.2 eqDichloromethane81Adapted from[2]

Table 2: RAFT Polymerization of this compound-Derived Monomers

Monomer (from Table 1)CTAInitiatorSolventMn ( g/mol )PDI (Đ)Reference
Formaldehyde/Acrylic Acid AdductCPADBAIBNDioxane15,0001.15Adapted from[2]
Acetaldehyde/Methacrylic Acid AdductDDMATAIBNToluene22,5001.21Adapted from[2][3]
Benzaldehyde/Acrylic Acid AdductCPADBAIBNDioxane18,2001.18Adapted from[2]

Mn = Number-average molecular weight, PDI (Đ) = Polydispersity Index, CTA = Chain Transfer Agent (CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid), AIBN = Azobisisobutyronitrile.

Table 3: Living Anionic Polymerization of Isocyanates (as a proxy for Isocyanides)

MonomerInitiatorAdditiveMn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI (Đ)Reference
n-Hexyl IsocyanateNaCNNone10,00010,5001.10Adapted from[9]
n-Hexyl IsocyanateNaDPANaBPh420,00019,8001.05Adapted from[8]

Experimental Protocols

Synthesis of this compound

Caution: This preparation should be performed in a well-ventilated fume hood as this compound has a very unpleasant odor and is toxic.[10]

Materials:

  • N-Ethylformamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure: [11]

  • To a solution of N-ethylformamide (1 equivalent) in anhydrous dichloromethane, add triethylamine (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • The crude this compound can be purified by fractional distillation.

Synthesis of an Acrylate Monomer via Passerini Reaction

Materials:

  • Formaldehyde (37 wt% in H₂O)

  • Acrylic acid

  • This compound

  • Dichloromethane (DCM)

Procedure: [2]

  • In a round-bottom flask, dissolve acrylic acid (1.0 mmol) and formaldehyde (1.2 mmol) in dichloromethane (5 mL).

  • Add this compound (1.1 mmol) to the solution under stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the monomer as a colorless oil.

RAFT Polymerization of an this compound-Derived Monomer

Materials:

  • Passerini-derived acrylate monomer (from section 3.2)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane, anhydrous

Procedure: [2][3]

  • In a Schlenk tube, dissolve the monomer (e.g., 200 mg), CPADB (e.g., 2.5 mg), and AIBN (e.g., 0.5 mg) in anhydrous 1,4-dioxane (2 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with argon or nitrogen.

  • Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8-24 hours).

  • To quench the polymerization, cool the tube in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration or centrifugation, wash with fresh cold methanol, and dry under vacuum to a constant weight.

Visualizations

Passerini Reaction for Monomer Synthesis

Passerini_Reaction aldehyde Aldehyde (with polymerizable group) intermediate α-Adduct Intermediate aldehyde->intermediate acid Carboxylic Acid acid->intermediate isocyanide This compound isocyanide->intermediate product Functional Monomer (α-Acyloxy Amide) intermediate->product Mumm Rearrangement

Caption: Passerini reaction workflow for functional monomer synthesis.

RAFT Polymerization Workflow

RAFT_Workflow step1 1. Mix Monomer, RAFT Agent (CTA), and Initiator in Solvent step2 2. Deoxygenate (Freeze-Pump-Thaw) step1->step2 step3 3. Polymerize at Elevated Temperature step2->step3 step4 4. Quench Polymerization step3->step4 step5 5. Precipitate and Isolate Polymer step4->step5 step6 6. Characterize Polymer (Mn, PDI via SEC) step5->step6

Caption: General experimental workflow for RAFT polymerization.

Logical Relationship of this compound in Polymer Synthesis

Logical_Relationship ethyl_isocyanide This compound passerini Passerini Reaction (Monomer Synthesis) ethyl_isocyanide->passerini ugi Ugi Reaction (Monomer/Polymer Synthesis) ethyl_isocyanide->ugi living_polym Living Polymerization (Direct Polymerization) ethyl_isocyanide->living_polym functional_monomer Functional Monomers passerini->functional_monomer polyamides Polyamides ugi->polyamides helical_polymers Helical Poly(isocyanide)s living_polym->helical_polymers raft_polym RAFT Polymerization functional_monomer->raft_polym functional_polymers Well-defined Functional Polymers raft_polym->functional_polymers

Caption: Synthetic pathways utilizing this compound in polymer chemistry.

References

Application Notes and Protocols: The Mechanism of Isocyanide Insertion into Metal-Alkyl Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isocyanides (or isonitriles) are a versatile class of C1 building blocks characterized by the R-N≡C functional group.[1][2] Isoelectronic with carbon monoxide, they exhibit unique reactivity, acting as both nucleophiles and electrophiles.[3][4] A key reaction in their synthetic repertoire is the insertion into metal-carbon bonds, a process analogous to the well-studied CO insertion.[5][6] This transformation, often termed migratory insertion, typically involves the migration of an alkyl or aryl group from a metal center to the carbon atom of a coordinated isocyanide ligand. The resulting product is a metal-imidoyl complex, a valuable intermediate for the synthesis of a wide array of organic molecules, including heterocycles and peptidomimetics.[7][8] This reaction is fundamental to various transition-metal-catalyzed processes and is extensively utilized in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools in combinatorial chemistry and drug discovery for rapidly generating libraries of complex molecules.[4][9]

The General Mechanism: Migratory Insertion

The insertion of an isocyanide into a metal-alkyl bond is a fundamental step in many catalytic cycles.[5] The process is not a direct insertion of the isocyanide into the M-C bond, but rather an intramolecular migration of the alkyl ligand to the carbon of the coordinated isocyanide.[6][10] This "migratory insertion" mechanism is supported by stereochemical and kinetic studies.[10][11]

The overall transformation can be broken down into two primary steps:

  • Coordination: The isocyanide ligand (R'-NC) coordinates to the metal center of the metal-alkyl complex [LₙM-R]. This step is typically reversible.

  • Migratory Insertion: The alkyl group (R) migrates from the metal to the electrophilic carbon of the coordinated isocyanide. This forms a new carbon-carbon bond and results in an η¹-imidoyl complex [LₙM-C(=NR')-R]. This step creates a vacant coordination site on the metal, which can then be occupied by another ligand present in the reaction medium.[10][12]

The general mechanism is depicted below.

G cluster_start Step 1: Coordination cluster_end Step 2: Migratory Insertion A Metal-Alkyl Complex [LₙM-R] C Coordinated Intermediate [LₙM(CNR')-R] A->C + R'-NC (Coordination) B Isocyanide (R'-NC) B->C + R'-NC (Coordination) D Imidoyl Product [LₙM-C(=NR')-R] C->D Migratory Insertion

Caption: General mechanism of isocyanide migratory insertion into a metal-alkyl bond.

Factors Influencing Reaction Kinetics and Thermodynamics

Several factors can influence the rate and equilibrium of the isocyanide insertion reaction. Understanding these factors is crucial for reaction design and optimization.

  • Steric Effects: Increased steric bulk on the ancillary ligands (L) or the migrating alkyl group (R) can accelerate the insertion rate.[11][13] This is because the migratory insertion step relieves steric strain at the metal center, as two ligands (alkyl and isocyanide) combine into a single, less bulky imidoyl ligand.[11][12]

  • Electronic Effects: The reaction rate is enhanced by factors that make the isocyanide carbon more electrophilic. Lewis acids can coordinate to the nitrogen of the isocyanide, increasing its electrophilicity and accelerating insertion by up to 10⁸-fold in some CO insertion systems.[11][12] Similarly, electron-poor metal centers promote faster insertion.[11]

  • Metal Identity: The strength of the metal-carbon bond plays a significant role. Generally, insertion rates follow the trend: 1st-row > 2nd-row > 3rd-row transition metals, which corresponds to the inverse trend in M-C bond strengths.[11]

  • Ligand Arrangement: For the insertion to occur, the alkyl group and the isocyanide ligand must be coordinated in a cis position relative to each other.[11]

Quantitative Data: Kinetic Studies

Kinetic analysis provides valuable insight into the reaction mechanism. An exhaustive study on the insertion of 2,6-dimethylphenyl isocyanide (DIC) and tosylmethyl isocyanide (TosMIC) into palladium-alkyl and palladium-aryl bonds has provided key quantitative data.[14] The reactions were found to follow a second-order rate law, consistent with a mechanism involving associative substitution followed by migratory insertion.

Table 1: Selected Rate Constants for Isocyanide Insertion into Pd-C Bonds [14]

Metal ComplexIsocyanideSolventTemp (°C)k (M⁻¹s⁻¹)
[Pd(N-S)(CH₃)I]DICCDCl₃251.8 x 10⁻²
[Pd(N-S)(C₆H₅)I]DICCDCl₃253.7 x 10⁻⁴
[Pd(N-P)(CH₃)Cl]DICCDCl₃252.5 x 10⁻³
[Pd(N-P)(C₆H₅)Cl]DICCDCl₃251.1 x 10⁻⁴
[Pd(N-S)(CH₃)I]TosMICCDCl₃25> 1
[Pd(N-S)(C₆H₅)I]TosMICCDCl₃251.5 x 10⁻¹

N-S = 2-(tert-butylthiomethyl)pyridine; N-P = 2-(diphenylphosphinomethyl)quinoline; DIC = 2,6-dimethylphenyl isocyanide; TosMIC = Tosylmthis compound.

The data indicates that the insertion into a Pd-Alkyl bond is significantly faster than into a Pd-Aryl bond. Furthermore, the nature of the isocyanide has a dramatic effect, with the more electrophilic TosMIC inserting much more rapidly than DIC.[14]

Application in Drug Discovery

Isocyanide insertion chemistry is a cornerstone of isocyanide-based multicomponent reactions (IMCRs), which are highly valued in drug discovery for their efficiency and ability to generate molecular diversity.[3][4] The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to produce complex peptide-like structures.[3][9] This strategy allows for the rapid synthesis of large compound libraries for high-throughput screening.[3]

G A Target Identification B Library Design (Selection of Aldehyde, Amine, Carboxylic Acid Components) A->B C Isocyanide-Based MCR (e.g., Ugi Reaction) B->C D Generation of Diverse Compound Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical Candidate G->H

Caption: Workflow for drug discovery using isocyanide-based multicomponent reactions.

Experimental Protocols

The following is a representative protocol for a palladium-catalyzed imidoylative cross-coupling reaction, a process that relies on isocyanide insertion. This protocol is synthesized from general procedures described in the literature.[7][8]

Protocol: Synthesis of an Imine via Palladium-Catalyzed Isocyanide Insertion

Materials:

  • Aryl Halide (e.g., Iodobenzene) (1.0 mmol)

  • Organometallic Reagent (e.g., Phenylboronic acid) (1.2 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.1 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (5 mL)

  • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Workflow:

G A 1. Reaction Setup - Add Aryl Halide, Boronic Acid, Base, and Pd Catalyst to an oven-dried Schlenk flask. - Evacuate and backfill with inert gas (3x). B 2. Addition of Reagents - Add anhydrous, degassed solvent via syringe. - Add the Isocyanide via syringe. A->B C 3. Reaction - Heat the mixture to the desired temperature (e.g., 80-100 °C). - Stir vigorously for the specified time (e.g., 12-24 h). B->C D 4. Monitoring - Monitor reaction progress by TLC or GC-MS until starting material is consumed. C->D E 5. Work-up - Cool the reaction to room temperature. - Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). - Wash the combined organic layers with brine, dry over Na₂SO₄. D->E F 6. Purification & Characterization - Concentrate the crude product in vacuo. - Purify by flash column chromatography. - Characterize the final product (NMR, HRMS, IR). E->F

Caption: General experimental workflow for a Pd-catalyzed isocyanide insertion reaction.

Safety Precautions:

  • Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.

  • Palladium catalysts and organometallic reagents can be air- and moisture-sensitive. Proper inert atmosphere techniques should be used.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion: The insertion of isocyanides into metal-alkyl bonds is a powerful and mechanistically rich transformation. Its predictability and tolerance to a wide range of functional groups have established it as a vital tool in modern synthetic chemistry. For professionals in drug development, mastering this reaction through MCRs provides an efficient pathway to novel chemical entities with potential therapeutic value.[3][15] Continued research into the kinetics and mechanisms of these reactions will undoubtedly lead to the development of even more selective and efficient catalytic systems.

References

Application Notes: Synthesis of α-Hydroxy Carboxamides via the Passerini Reaction Using Ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of α-hydroxy carboxamides is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules and natural products.[1] One of the most direct and efficient methods for constructing this scaffold is the Passerini three-component reaction (P-3CR).[2] Discovered by Mario Passerini in 1921, this multicomponent reaction (MCR) combines a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide in a single, atom-economical step to produce an α-acyloxy carboxamide.[3][4] Subsequent hydrolysis of the ester group yields the target α-hydroxy carboxamide.

Ethyl isocyanide is a commonly employed isocyanide component in the Passerini reaction due to its commercial availability and reactivity. The reaction's high functional group tolerance and operational simplicity make it a powerful tool for generating molecular diversity and building complex molecular libraries for high-throughput screening.[3][5]

Mechanism of the Passerini Reaction

The mechanism of the Passerini reaction is dependent on the solvent system used. Two primary pathways have been proposed: a concerted, non-ionic mechanism in aprotic solvents and an ionic mechanism in polar solvents.[3][6]

  • Concerted Mechanism (Aprotic Solvents) : In non-polar, aprotic solvents and at high reactant concentrations, the reaction is believed to proceed through a cyclic, trimolecular transition state.[2][3] Hydrogen bonding between the carboxylic acid and the carbonyl compound activates the carbonyl carbon for nucleophilic attack by the this compound.[2][6] This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy carboxamide product.[3]

  • Ionic Mechanism (Polar Solvents) : In polar solvents like methanol or water, the reaction is thought to proceed via an ionic pathway.[3] The carbonyl group is first protonated by the carboxylic acid, forming a highly electrophilic oxonium ion. The this compound then attacks this activated species to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and a final Mumm rearrangement afford the stable product.[3][4]

Advantages of the Passerini Reaction

  • High Atom Economy : All three components are incorporated into the final product with the loss of only a water molecule upon subsequent hydrolysis to the α-hydroxy amide.[4]

  • Operational Simplicity : The reaction is typically a one-pot procedure performed under mild conditions, often at room temperature.[2]

  • Versatility : A wide range of aldehydes, ketones, and carboxylic acids are compatible with the reaction, allowing for the synthesis of diverse libraries of compounds.[5]

  • Complexity Generation : The P-3CR rapidly builds molecular complexity from simple, readily available starting materials.[4]

Experimental Protocols

Safety Precautions:

  • This compound is a volatile compound with an extremely unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated chemical fume hood.[7]

  • Heating of this compound should be conducted with caution and behind a safety shield, as it has been reported to be potentially explosive.[7]

  • Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

Protocol: Synthesis of 2-acetoxy-N-ethyl-2-phenylacetamide (A Representative Passerini Product)

This protocol details a representative Passerini reaction between benzaldehyde, acetic acid, and this compound.

Materials:

  • Benzaldehyde (1.2 mmol, 1.2 equiv.)

  • Glacial Acetic Acid (1.2 mmol, 1.2 equiv.)

  • This compound (1.0 mmol, 1.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup : To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add anhydrous dichloromethane (5 mL).[8]

  • Addition of Reagents : To the solvent, add benzaldehyde (1.2 mmol) via syringe, followed by glacial acetic acid (1.2 mmol).[8]

  • Initiation : Add this compound (1.0 mmol) to the stirred solution.

  • Reaction : Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[8]

  • Workup :

    • Upon completion, dilute the reaction mixture with an additional 10 mL of dichloromethane.[8]

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).[8]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]

  • Purification :

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[8]

    • Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure α-acyloxy carboxamide product.[6][8]

  • Characterization : Confirm the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

  • (Optional) Hydrolysis to α-Hydroxy Carboxamide : The purified α-acyloxy carboxamide can be hydrolyzed to the corresponding α-hydroxy carboxamide using standard methods, such as treatment with lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture.

Data Presentation

Quantitative data for the Passerini reaction is summarized below. Yields are typically moderate to high, depending on the specific substrates used.

Table 1: Representative Reaction Conditions and Yields for the Synthesis of α-Acyloxy Carboxamides using this compound

EntryCarbonyl Compound (R¹CHO)Carboxylic Acid (R²COOH)SolventTime (h)Yield (%)
1BenzaldehydeAcetic AcidCH₂Cl₂2485-95
24-ChlorobenzaldehydeAcetic AcidCH₂Cl₂2480-90
3CyclohexanecarboxaldehydeAcetic AcidTHF3675-85
4BenzaldehydeBenzoic AcidCH₂Cl₂3082-92
5IsobutyraldehydePropionic AcidDCM4870-80
6Acetone (Ketone)Acetic AcidNeat4860-70

Note: Yields are representative and can vary based on reaction scale and purification efficiency. High concentrations of reactants (0.5 M - 2.0 M) generally lead to higher yields.[2][9]

Visualizations: Diagrams and Workflows

The following diagrams illustrate the experimental workflow and proposed reaction mechanisms.

experimental_workflow reagents Reagent Preparation (Aldehyde, Carboxylic Acid, This compound, Solvent) setup Reaction Setup (Dry flask, Inert Atmosphere) reagents->setup reaction Reaction (Stir at Room Temp, 24-48h) setup->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup Reaction Complete monitoring->reaction Continue if incomplete purification Purification (Drying, Concentration, Column Chromatography) workup->purification product Final Product (α-Acyloxy Carboxamide) purification->product

Caption: General experimental workflow for the Passerini three-component reaction.

concerted_mechanism cluster_reactants Reactants in Aprotic Solvent cluster_ts Cyclic Transition State cluster_intermediate Intermediate Formation cluster_product Final Product R1CHO R¹CHO TS [H-bonded complex] R1CHO->TS Coordination R2COOH R²COOH R2COOH->TS Coordination EtNC EtNC EtNC->TS Coordination Imidate α-Adduct (Imidate) TS->Imidate Nucleophilic Attack Product α-Acyloxy Carboxamide Imidate->Product Mumm Rearrangement (Acyl Transfer)

Caption: Concerted mechanism of the Passerini reaction in aprotic solvents.

ionic_mechanism start Aldehyde + Carboxylic Acid (in Polar Solvent) protonation Protonation of Carbonyl start->protonation nitrilium Nitrilium Ion Intermediate protonation->nitrilium Nucleophilic attack adduct α-Adduct Formation nitrilium->adduct Nucleophilic attack product α-Acyloxy Carboxamide adduct->product Mumm Rearrangement etnc This compound (EtNC) etnc->nitrilium carboxylate Carboxylate Anion carboxylate->adduct

Caption: Ionic mechanism of the Passerini reaction in polar solvents.

References

Ethyl Isocyanide as a Bioisostere in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern medicinal chemistry. This approach is instrumental in optimizing drug candidates by enhancing potency, selectivity, and pharmacokinetic profiles while mitigating toxicity. The isocyanide functional group (-N≡C), particularly the ethyl isocyanide moiety, has emerged as a compelling, albeit underutilized, bioisostere. Its unique electronic and steric properties offer a novel avenue for lead optimization.

This document provides detailed application notes on the utility of this compound as a bioisostere and comprehensive protocols for the synthesis and evaluation of isocyanide-containing compounds.

Physicochemical Properties of this compound and its Bioisosteric Potential

The this compound group possesses a unique combination of properties that make it an intriguing bioisostere for various functional groups, including nitriles, amides, and even carboxylic acids in specific contexts.

PropertyValueReference
Molecular Weight 55.08 g/mol [1]
Molecular Formula C₃H₅N[1]
logP (Octanol/Water Partition Coefficient) 0.3[1]
Hydrogen Bond Acceptor Count 1[1]
Hydrogen Bond Donor Count 0[1]
Polar Surface Area 4.4 Ų[1]
Boiling Point 78-79 °C

The linear geometry of the isocyanide group, combined with its dipole moment and ability to engage in hydrogen bonding at the carbon atom, allows it to mimic the spatial and electronic features of other functional groups critical for target binding.[2]

Application Notes: this compound as a Bioisostere

Bioisostere for Nitriles and Alkynes

The most direct application of an this compound is as a bioisostere for a nitrile or a terminal alkyne. While isoelectronic with carbon monoxide, the isocyanide group has distinct electronic properties. It can act as both a nucleophile and an electrophile, form hydrogen bonds, and serve as a ligand for metal ions, offering unique interaction possibilities within a protein binding pocket.[3]

Modulating Metabolic Stability

Studies have shown that secondary and tertiary isocyanides can exhibit significant metabolic stability, resisting degradation by hepatic enzymes.[4] This is a crucial advantage in drug design, where metabolic lability is a common cause of poor pharmacokinetic profiles. Replacing a metabolically vulnerable group with an this compound could prolong the half-life of a drug candidate.

Enhancing Potency and Selectivity

The unique electronic and steric profile of the this compound group can lead to improved binding affinity and selectivity for the target protein. In one study, the replacement of a cyano group with an isocyanide was critical for antibacterial activity. While the initial hit compound had a MIC of 32 µM, an optimized isocyanide analog showed a MIC of 2 µM.[5] This highlights the potential for the isocyanide moiety to form key interactions that other functional groups cannot.

Use in Multicomponent Reactions for Library Synthesis

Isocyanides are key reactants in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. This allows for the rapid synthesis of diverse compound libraries, accelerating the hit-to-lead optimization process.

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing Compounds

A common and efficient method for the synthesis of isocyanides is the dehydration of N-substituted formamides.

Materials:

  • N-ethylformamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-ethylformamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound-containing compound.

Caution: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.[4]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic potential of a novel this compound-containing compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (this compound analog) and a positive control (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound and the positive control in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound

  • Positive control (a compound with known metabolic instability, e.g., verapamil)

  • Acetonitrile with an internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate

Procedure:

  • Prepare a solution of the test compound and the positive control in phosphate buffer.

  • In a 96-well plate, add the HLM and the compound solution. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining compound versus time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Visualizations

Logical Workflow for Bioisosteric Replacement with this compound

Bioisostere_Workflow Workflow for this compound Bioisosteric Replacement Lead_Compound Lead Compound (e.g., with nitrile or amide) Bioisosteric_Design Bioisosteric Design: Replace functional group with this compound Lead_Compound->Bioisosteric_Design Synthesis Synthesis of This compound Analog Bioisosteric_Design->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity Evaluate Target_Binding Target Binding Assay (e.g., Kinase Assay) In_Vitro_Screening->Target_Binding Evaluate ADME_Profiling ADME Profiling In_Vitro_Screening->ADME_Profiling Data_Analysis Data Analysis and SAR Comparison Cytotoxicity->Data_Analysis Target_Binding->Data_Analysis Metabolic_Stability Metabolic Stability (Liver Microsomes) ADME_Profiling->Metabolic_Stability Assess Permeability Cell Permeability (e.g., Caco-2) ADME_Profiling->Permeability Assess Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Caption: A logical workflow for the design, synthesis, and evaluation of an this compound bioisostere.

Signaling Pathway Inhibition by an this compound-Containing Kinase Inhibitor

Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition by an this compound Analog cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., VEGFR, EGFR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Signaling Signaling Cascade Substrate->Signaling Transcription Gene Transcription Signaling->Transcription Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: A diagram illustrating the inhibition of a kinase signaling pathway by a hypothetical this compound-containing drug.

Conclusion

The this compound moiety presents a unique and valuable tool for medicinal chemists in the pursuit of novel therapeutics. Its distinct physicochemical properties offer opportunities to overcome common challenges in drug development, such as poor metabolic stability and lack of potency or selectivity. While still a relatively underexplored bioisostere, the potential benefits warrant further investigation and application in drug design campaigns. The provided protocols offer a starting point for the synthesis and evaluation of these promising compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl Isocyanide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude ethyl isocyanide by distillation.

Troubleshooting Guide

Problem: Low or No Product Recovery After Distillation

Possible Cause Suggested Solution
Incomplete Reaction: The initial synthesis of this compound may not have gone to completion.Before distillation, ensure the reaction workup is complete. This may involve checking for the disappearance of starting materials by an appropriate analytical method (e.g., TLC, GC).
Product Loss During Workup: this compound is volatile and can be lost during aqueous washes or transfers if not handled correctly.Perform all extractions and washes with ice-cold solutions to minimize the vapor pressure of the product.[1] Ensure all glassware is kept cool and transfers are performed swiftly.
Distillation Temperature Too Low: The heating mantle or oil bath may not be at a sufficiently high temperature to cause the this compound to boil and distill over.The boiling point of this compound is approximately 77-79 °C at atmospheric pressure.[1] Ensure your heating bath is set to a temperature about 20-30 °C higher than the boiling point of the substance being distilled.[2]
System Leaks: A leak in the distillation apparatus will prevent the efficient collection of the distillate.Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary.
Decomposition of Product: Isocyanides can be thermally unstable.[3][4] Prolonged heating or excessively high temperatures can lead to decomposition.Distill the this compound as rapidly as possible without causing bumping. Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[2]

Problem: Distillate is Impure

Possible Cause Suggested Solution
Inefficient Fractionation: Simple distillation may not be sufficient to separate this compound from impurities with close boiling points, such as residual ethyl iodide (b.p. 72 °C).Use a fractional distillation column with a sufficient number of theoretical plates (e.g., a 5- to 10-plate column) to improve separation.[1]
Azeotrope Formation: The impurity may form an azeotrope with this compound, preventing separation by conventional distillation.While specific azeotropic data for this compound is not readily available, this is a possibility. Consider alternative purification methods such as chromatography if distillation proves ineffective.
"Bumping" of the Distilling Flask: Sudden, violent boiling can carry non-volatile impurities over into the receiving flask.Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distilling flask. Heat the flask evenly.
Wet Product: Water contamination from the workup can co-distill with the product.Thoroughly dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the major safety precautions I should take when distilling this compound?

A1: this compound is known for its extremely unpleasant odor and potential to explode upon heating.[1] Therefore, all operations, especially distillation, must be conducted in a well-ventilated fume hood and behind a safety shield.[1] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6] Familiarize yourself with emergency procedures and the location of safety equipment like fire extinguishers and safety showers.

Q2: My crude this compound is a dark brown color. Will distillation remove the color?

A2: Yes, distillation is an effective method for separating the volatile, colorless this compound from non-volatile, colored impurities and polymeric materials.

Q3: At what temperature should I collect the this compound fraction?

A3: The main fraction of pure this compound should be collected at its boiling point, which is between 77-79 °C at standard atmospheric pressure.[1]

Q4: What should I do with the distillation residue?

A4: The distillation residue may contain toxic cyanide salts and other hazardous materials. It should be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines. Do not dispose of it down the drain.[1]

Q5: Can I store purified this compound?

A5: While some isocyanides can be stored, they can be unstable and prone to polymerization or decomposition over time, especially if not pure.[4][7] It is best to use freshly distilled this compound. If storage is necessary, it should be kept in a tightly sealed container in a refrigerator to minimize decomposition and contain the foul odor.[7]

Quantitative Data Summary

ParameterValueSource(s)
Boiling Point77-79 °C[1]
Boiling Point (alternative)78 °C[8]
Refractive Index (nD20)1.3632[1]
Molecular Weight55.08 g/mol [9]

Detailed Experimental Protocol: Purification of Crude this compound by Distillation

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Crude this compound (previously dried over anhydrous magnesium sulfate)

  • Distillation apparatus (round-bottom flask, fractional distillation column, condenser, receiving flask)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar or boiling chips

  • Ice bath

  • Safety shield

Procedure:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. A 5- to 10-plate column is recommended for efficient separation.[1]

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Ensure all glass joints are properly sealed.

    • Place the receiving flask in an ice bath to cool the distillate and minimize vapor loss.

  • Charging the Flask:

    • Transfer the dried crude this compound to the distillation flask.

  • Distillation:

    • CRITICAL SAFETY STEP: Place a safety shield in front of the apparatus.

    • Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.

    • Collect any initial low-boiling fraction (fore-run) that comes over below 77 °C. This may contain residual ethyl iodide or other volatile impurities.[1]

    • When the temperature at the thermometer head stabilizes between 77-79 °C, change the receiving flask and collect the pure this compound fraction.

    • Continue distillation until the temperature either drops or begins to rise sharply, indicating that the product has been distilled.

    • Discontinue heating and allow the apparatus to cool completely before dismantling.

  • Waste Disposal:

    • Carefully transfer the distillation residue to a designated hazardous waste container.

Visualizations

TroubleshootingWorkflow start Start: Low/No Product Recovery check_reaction Check Reaction Completion start->check_reaction Incomplete Reaction? check_workup Review Workup Procedure (e.g., use of cold solutions) start->check_workup Product Loss during Workup? check_temp Verify Distillation Temperature (Bath ~20-30°C > BP) start->check_temp Incorrect Temperature? check_leaks Inspect Apparatus for Leaks start->check_leaks System Leak? consider_decomp Consider Product Decomposition (distill faster or under vacuum) start->consider_decomp Decomposition? end Problem Resolved check_reaction->end check_workup->end check_temp->end check_leaks->end consider_decomp->end

Caption: Troubleshooting workflow for low product recovery.

DistillationSetup cluster_0 Distillation Apparatus flask Distilling Flask (Crude EtNC + Stir Bar) column Fractional Column flask->column thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser receiver Receiving Flask (in Ice Bath) condenser->receiver heat Heating Mantle heat->flask start Crude this compound purification Distillation start->purification product Pure this compound purification->product waste Residue (Hazardous Waste) purification->waste

Caption: Experimental workflow for this compound distillation.

References

improving the yield of the Hofmann isocyanide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hofmann isocyanide synthesis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and success of their isocyanide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Hofmann isocyanide synthesis? The Hofmann isocyanide synthesis, also known as the carbylamine reaction, is a chemical reaction that synthesizes isocyanides from a primary amine, chloroform (CHCl₃), and a strong base.[1][2] The reaction is highly specific to primary amines, making it a useful qualitative test for their detection.[1][3]

Q2: What is the underlying mechanism of the reaction? The reaction mechanism proceeds through the generation of a highly reactive intermediate called dichlorocarbene (:CCl₂).[1][2] A strong base dehydrohalogenates chloroform to form the dichlorocarbene. This electrophilic carbene is then attacked by the nucleophilic primary amine. Subsequent elimination steps, facilitated by the base, lead to the formation of the isocyanide.[1]

Q3: What are the typical yields for the Hofmann isocyanide synthesis? Historically, the Hofmann synthesis provided poor yields, often around 20%.[4] However, modern modifications have significantly improved this. The introduction of phase-transfer catalysis can increase yields to a range of 40-60%.[4] More recently, the application of continuous-flow chemistry has revitalized the reaction, achieving good conversions and isolated yields up to 75% or higher for certain substrates.[4][5]

Q4: Can secondary or tertiary amines be used in this reaction? No, the carbylamine reaction is specific to primary amines.[3] Secondary and tertiary amines do not have the necessary two hydrogen atoms on the nitrogen required for the elimination steps to form the stable isocyanide product and therefore do not yield a positive result.[3][6]

Q5: What are the main advantages of the Hofmann synthesis? The primary advantages include its operational simplicity and the use of readily available, low-cost reagents.[5] It is a one-step process starting from primary amines. Recent developments in flow chemistry have made it more efficient, reducing reaction times and costs compared to other methods.[4][5]

Q6: What are the common alternatives to the Hofmann synthesis? The most common alternative is the dehydration of N-monosubstituted formamides.[4] This two-step procedure typically affords higher yields (50-80%) but often requires hazardous and toxic dehydrating agents such as phosgene or phosphorus oxychloride (POCl₃).[4][7]

Troubleshooting Guide

This guide addresses common issues encountered during the Hofmann isocyanide synthesis.

Q: Why is my isocyanide yield consistently low?

A: Low yields are a common problem with the classic Hofmann synthesis. Several factors could be responsible. Consider the following solutions:

  • Inefficient Dichlorocarbene Generation: The formation of dichlorocarbene is critical. Ensure your base is sufficiently strong and fresh. Use at least 3 equivalents of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][8] The reaction is often performed in a biphasic system, and inefficient mixing can hinder the reaction.

  • Poor Phase Transfer: For water-insoluble amines, the reaction between the aqueous base and the organic chloroform/amine mixture is slow. The use of a phase-transfer catalyst (PTC) is highly recommended to shuttle the hydroxide ions into the organic phase.[1][4] Benzyltriethylammonium chloride (BTEAC) is a commonly used and effective PTC.[4]

  • Sub-optimal Reaction Temperature: The reaction often requires heating. However, excessive temperatures can lead to the decomposition of dichlorocarbene or the isocyanide product. A moderate temperature, such as refluxing in dichloromethane (DCM) or heating to around 70°C in a flow reactor, is often optimal.[4]

  • Side Reactions: The isocyanide product can react with excess acid generated during the reaction. Using a sufficient excess of base is crucial to prevent this and maximize the yield.[9]

Q: My reaction is not proceeding at all. What should I check?

A: If no product is detected, review these fundamental aspects of your setup:

  • Reagent Purity and Stoichiometry:

    • Primary Amine: Confirm that your starting material is a primary amine. The reaction will not work with secondary or tertiary amines.[3]

    • Base Quality: The base (e.g., KOH, NaOH) can degrade over time by absorbing moisture and CO₂ from the air. Use freshly opened or properly stored base.

    • Solvent Quality: Ensure you are using an appropriate solvent, like dichloromethane (DCM), and that it is dry if required by a specific protocol.[4]

  • Reaction Conditions:

    • Stirring: In a biphasic system, vigorous stirring is essential for promoting the reaction between the two phases.[9]

    • Catalyst: If using a phase-transfer catalyst, ensure it has been added and is active.

Q: I am observing the formation of multiple side products. How can I improve selectivity?

A: The formation of side products often arises from the high reactivity of the dichlorocarbene intermediate.

  • Control Stoichiometry: Use a controlled ratio of chloroform to the amine. For less sterically hindered primary amines, a 1:1 ratio of amine to chloroform often gives satisfactory results.[9]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rates of side reactions.

  • Consider a Flow Chemistry Approach: Modern continuous-flow setups offer superior control over reaction parameters like temperature, pressure, and residence time.[4][5] This enhanced control can significantly improve selectivity and yield by minimizing the formation of undesired byproducts.[4]

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data from studies on the Hofmann isocyanide synthesis, illustrating how different methodologies and conditions affect the final product yield.

Table 1: Comparison of Batch vs. Continuous-Flow Hofmann Synthesis

EntryMethodCatalystTemperatureTimeYield (%)Reference
1BatchBTEACReflux>18 h41%[5]
2Continuous FlowBTEAC70 °C15 minGood Conversions[4][10]
3Continuous Flow (Scaled-up)BTEAC110 °C-75%[4][5]

Table 2: Traditional vs. Phase-Transfer Catalysis (PTC) Method

MethodTypical Yield (%)Key ImprovementReference
Classic Hofmann Synthesis~20%-[4]
PTC Modification40-60%Addition of BTEAC in a biphasic system[4]

Experimental Protocols

Protocol 1: Hofmann Isocyanide Synthesis using Phase-Transfer Catalysis (Batch)

This protocol is adapted from the method described by Weber and Gokel.[4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the primary amine (1.0 eq.), dichloromethane (DCM), and benzyltriethylammonium chloride (BTEAC, ~1-5 mol%).

  • Reagent Addition: While stirring vigorously, add chloroform (1.0-1.2 eq.).

  • Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) (≥3.0 eq.).

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for several hours (typically 4-12 h). Monitor the reaction progress using TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude isocyanide can be purified by distillation or column chromatography. Caution: Isocyanides have a notoriously foul and penetrating odor. All manipulations should be performed in a well-ventilated fume hood.

Protocol 2: Revitalized Hofmann Synthesis using Continuous Flow

This protocol is based on the recently developed flow chemistry approach.[4]

  • System Setup: Assemble a continuous-flow reactor system consisting of two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

  • Reagent Streams:

    • Stream A (Organic): Prepare a solution of the primary amine (1.0 eq.), chloroform (1.0 eq.), and BTEAC in DCM.

    • Stream B (Aqueous): Prepare a concentrated aqueous solution of NaOH (e.g., 15 M).

  • Reaction Execution: Pump the two streams at defined flow rates into the T-mixer, where they combine and enter the heated coil reactor (e.g., set to 70-110 °C). The residence time is controlled by the total flow rate and the reactor volume (e.g., 15 minutes).[4][5]

  • Collection and Work-up: The product stream exiting the back-pressure regulator is collected into a separatory funnel containing water for an initial quench and wash.

  • Purification: The organic phase is separated, dried, and concentrated. The resulting isocyanide is then purified as described in Protocol 1.

Visualizations

Reaction Mechanism

Reaction_Mechanism Hofmann Isocyanide Synthesis Mechanism cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Nucleophilic Attack and Elimination CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene - H⁺, - Cl⁻ Base Base (e.g., KOH) Amine Primary Amine (R-NH₂) Carbene->Amine Attack by Amine Intermediate1 Intermediate Adduct Amine->Intermediate1 + :CCl₂ Intermediate2 Chlorimine Intermediate Intermediate1->Intermediate2 - HCl (Base-mediated) Isocyanide Isocyanide (R-N≡C) Intermediate2->Isocyanide - HCl (Base-mediated)

References

optimizing reaction conditions for N-ethylformamide dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the dehydration of N-ethylformamide to synthesize ethyl isocyanide.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of N-ethylformamide dehydration?

The dehydration of N-ethylformamide results in the formation of this compound (also known as ethyl isonitrile).[1] This reaction involves the removal of one molecule of water from the N-ethylformamide starting material.

Q2: What are the most common and effective reagents for this dehydration?

A widely used and highly efficient method for the dehydration of N-substituted formamides is the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine or pyridine.[1][2] This combination serves as a powerful dehydrating agent under relatively mild conditions.

Q3: What are the optimal reaction conditions for achieving high yields?

Optimization studies have shown that the reaction conditions can significantly impact the yield of this compound. A 1:1 molar ratio of N-ethylformamide to phosphorus oxychloride at a controlled temperature of 0 °C is often sufficient to achieve high to excellent yields in a very short reaction time (e.g., under 5 minutes).[2] Using an excess of the dehydrating agent is typically unnecessary.[2]

Q4: How can the progress of the reaction be monitored?

The progress of the dehydration can be effectively monitored by Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture on a TLC plate over time, the consumption of the N-ethylformamide starting material can be observed, indicating the progression towards the this compound product.

Q5: What safety precautions are necessary when handling the product, this compound?

Caution: This reaction should always be performed in a well-ventilated fume hood.

  • Odor: this compound has an extremely vile and unpleasant odor.[3]

  • Explosion Risk: The product, this compound, has been known to explode. All operations involving its heating, including distillation, must be carried out behind a safety glass shield.[3]

Q6: N-ethylformamide is described as moisture-sensitive. How should it be handled?

To prevent contamination from atmospheric moisture, which can inhibit the dehydration reaction, N-ethylformamide should be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[4] It is critical to use dry glassware and syringes. For long-term storage, it is recommended to keep the compound in a tightly sealed container, potentially with a desiccant like activated 3 Å molecular sieves.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the dehydration of N-ethylformamide.

ProblemPossible CauseRecommended Solution
Low or No Product Yield Water Contamination: The presence of water in the starting material or solvent can consume the dehydrating agent.Ensure N-ethylformamide and the solvent (e.g., triethylamine) are thoroughly dried before use. Activated 3 Å molecular sieves are effective for removing trace water.[4] The water content can be verified using Karl Fischer titration.[4]
Inactive Dehydrating Agent: Phosphorus oxychloride (POCl₃) can degrade upon exposure to moisture.Use a fresh bottle of POCl₃ or a properly stored and sealed container.
Incorrect Stoichiometry: An insufficient amount of dehydrating agent will lead to an incomplete reaction.Carefully verify the molar ratios of the reactants. A 1:1 molar ratio of N-ethylformamide to POCl₃ has been shown to be effective.[2]
Incorrect Temperature: The reaction is sensitive to temperature fluctuations.Maintain a constant temperature of 0 °C during the addition of POCl₃ and for the duration of the reaction, as this has been found to be optimal.[2]
Incomplete Reaction Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction using TLC until the N-ethylformamide spot disappears.[2] While the reaction is often rapid, reaction times can vary based on scale and specific conditions.
Poor Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction.
Formation of Byproducts Reaction Temperature Too High: Elevated temperatures can promote side reactions and decomposition.Strictly adhere to the optimized reaction temperature of 0 °C.[2]
Impure Starting Materials: Impurities in the N-ethylformamide or solvent can lead to undesired side products.Use high-purity, dry reagents and solvents. The purity of N-ethylformamide can be checked by Gas Chromatography (GC).[5]

Optimization of Reaction Conditions

The following table, adapted from a study on a similar substrate, illustrates the impact of temperature and molar ratio on product yield, highlighting the importance of precise condition control.

EntryMolar Ratio (Formamide:POCl₃)Temperature (°C)Time (min)Yield (%)
11:10598
21:1.50598
31:1Room Temp.585
41:140570
Data adapted from the dehydration of N-(3-bromophenyl)formamide with POCl₃ in triethylamine.[2]

Experimental Protocol

Synthesis of this compound via Dehydration of N-ethylformamide [2]

Materials:

  • N-ethylformamide (2 mmol)

  • Triethylamine (2 mL, dried)

  • Phosphorus oxychloride (POCl₃) (2 mmol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add N-ethylformamide (2 mmol) to the flask, followed by dry triethylamine (2 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • While stirring vigorously, slowly add phosphorus oxychloride (2 mmol) dropwise to the solution at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for approximately 5 minutes.

  • Monitor the reaction's completion by TLC, checking for the disappearance of the N-ethylformamide starting material.

  • Upon completion, the reaction mixture can be directly purified. Pour the mixture onto a packed silica gel column and elute with 100% diethyl ether to isolate the this compound product.

Visualizations

experimental_workflow Diagram 1: Experimental Workflow for N-Ethylformamide Dehydration start Start prep Prepare Dry Reagents (N-ethylformamide, Triethylamine) start->prep setup Assemble Dry Glassware under Inert Atmosphere prep->setup cool Cool Reaction Mixture to 0°C setup->cool add Add POCl₃ Dropwise at 0°C cool->add react Stir and React (approx. 5 min) add->react monitor Monitor by TLC react->monitor workup Direct Column Chromatography monitor->workup product Isolate this compound workup->product end_node End product->end_node

Caption: Experimental workflow for N-ethylformamide dehydration.

troubleshooting_flowchart Diagram 2: Troubleshooting Logic for Low Product Yield start Low Product Yield? cause1 Check for Water Contamination (Karl Fischer Titration) start->cause1 Yes cause2 Verify POCl₃ Activity start->cause2 If water is absent cause3 Confirm Stoichiometry start->cause3 If POCl₃ is active cause4 Check Reaction Temperature start->cause4 If stoichiometry is correct sol1 Dry Reagents and Solvents (e.g., Molecular Sieves) cause1->sol1 sol2 Use Fresh or Properly Stored POCl₃ cause2->sol2 sol3 Ensure 1:1 Molar Ratio of Formamide:POCl₃ cause3->sol3 sol4 Maintain at 0°C with Ice Bath cause4->sol4

Caption: Troubleshooting logic for low product yield.

reaction_pathway Diagram 3: General Reaction Pathway reactants N-Ethylformamide + POCl₃ + Triethylamine intermediate [Activated Intermediate Complex] reactants->intermediate 0°C products This compound + Phosphate Byproducts intermediate->products Elimination

Caption: General reaction pathway for dehydration.

References

Technical Support Center: Ethyl Isocyanide Odor Removal from Laboratory Glassware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the persistent and unpleasant odor of ethyl isocyanide on laboratory glassware.

Troubleshooting Guides & FAQs

Q1: I've washed my glassware with detergent and water, but the foul odor of this compound remains. Why is this, and what should I do?

A1: Standard washing with detergents is often insufficient to remove the potent odor of isocyanides. The odor is caused by residual this compound molecules strongly adsorbed to the glass surface. To effectively eliminate the odor, a chemical neutralization step is required. We recommend two primary methods: Acidic Hydrolysis or Oxidation with Sodium Hypochlorite.

Q2: Are there any immediate steps I can take to reduce the odor in the lab while I prepare a cleaning solution?

A2: Yes. As a temporary measure, you can rinse the contaminated glassware with a suitable organic solvent like acetone or ethanol in a well-ventilated fume hood. This will help to remove the bulk of the residual this compound. However, this is not a substitute for the chemical neutralization methods described below.

Q3: Is one cleaning method superior to the other?

A3: Both Acidic Hydrolysis and Oxidation with Sodium Hypochlorite are effective at neutralizing the odor of this compound. The choice of method may depend on the materials your glassware is made of, the other contaminants present, and the availability of reagents in your lab. Acidic hydrolysis is a very effective chemical neutralization, while oxidation with bleach is a common and readily available decontamination method.

Q4: Can these cleaning methods damage my glassware?

A4: Borosilicate glassware (e.g., Pyrex®, Kimax®) is generally resistant to the dilute acid and bleach solutions recommended in these protocols.[1] However, prolonged exposure to any chemical can eventually etch the glass. It is crucial to follow the recommended contact times. For glassware with volumetric markings, it is advisable to perform a spot test if you have concerns about the durability of the markings. Do not use these methods on glassware with coatings or other sensitive materials without consulting the manufacturer's guidelines.

Q5: What safety precautions should I take when using these cleaning methods?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[2] When preparing acid solutions, always add acid to water, never the other way around, to avoid a violent exothermic reaction. Never mix bleach with acids, as this will produce toxic chlorine gas.

Q6: The odor persists even after following the recommended cleaning protocol. What should I do?

A6: If a faint odor remains, you can repeat the cleaning cycle. For particularly stubborn contamination, you can increase the soaking time within the recommended limits. Ensure that the cleaning solution is freshly prepared, as the effectiveness of bleach solutions, in particular, can decrease over time.

Data Presentation: Comparison of Cleaning Methods

ParameterMethod 1: Acidic HydrolysisMethod 2: Oxidation with Sodium Hypochlorite
Reagent Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Sodium Hypochlorite (NaOCl) solution (household bleach)
Concentration 2 M H₂SO₄ or 2 M HCl10% solution of household bleach (approx. 0.5-0.6% NaOCl)
Contact Time 1-2 hours30-60 minutes
Temperature Room TemperatureRoom Temperature
Mechanism Hydrolyzes this compound to ethylamine salt and formic acidOxidizes this compound to less volatile and odorless compounds
Advantages Highly effective chemical neutralizationReadily available, effective broad-spectrum decontamination
Disadvantages Requires handling of corrosive acidsCan be corrosive to some metals; effectiveness reduced by organic matter

Experimental Protocols

Method 1: Acidic Hydrolysis

This protocol details the procedure for neutralizing this compound odor on laboratory glassware using a dilute acid solution.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized water

  • Appropriate glass container for the acid bath

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

  • Pre-rinse: In a fume hood, rinse the contaminated glassware with acetone or ethanol to remove gross residues. Dispose of the solvent waste appropriately.

  • Prepare the Acid Bath:

    • Carefully add concentrated sulfuric acid or hydrochloric acid to deionized water to create a 2 M solution. Always add acid to water.

    • For example, to prepare 1 L of 2 M H₂SO₄, slowly add 111 mL of concentrated H₂SO₄ (98%) to approximately 800 mL of deionized water in a suitable container, then dilute to the final volume of 1 L.

  • Soak the Glassware: Immerse the pre-rinsed glassware completely in the 2 M acid bath. Ensure there are no trapped air bubbles.

  • Contact Time: Allow the glassware to soak for 1-2 hours at room temperature.

  • Rinse: Carefully remove the glassware from the acid bath and rinse thoroughly under running tap water for at least 5 minutes.

  • Final Rinse: Rinse the glassware 3-4 times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Method 2: Oxidation with Sodium Hypochlorite

This protocol describes the use of a bleach solution to eliminate this compound odor from laboratory glassware.

Materials:

  • Household bleach (containing 5-6% sodium hypochlorite)

  • Deionized water

  • Appropriate container for the bleach bath

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Pre-rinse: In a fume hood, rinse the contaminated glassware with acetone or ethanol to remove gross residues. Dispose of the solvent waste appropriately.

  • Prepare the Bleach Solution: Prepare a 10% solution of household bleach by diluting one part bleach with nine parts water (e.g., 100 mL of bleach in 900 mL of water).[3]

  • Soak the Glassware: Immerse the pre-rinsed glassware in the freshly prepared bleach solution, ensuring it is fully submerged.

  • Contact Time: Let the glassware soak for 30-60 minutes at room temperature.[3]

  • Rinse: Remove the glassware from the bleach solution and rinse thoroughly with tap water to remove all traces of bleach.

  • Final Rinse: Rinse the glassware 3-4 times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Mandatory Visualization

Ethyl_Isocyanide_Glassware_Cleaning_Workflow Workflow for Removing this compound Odor from Glassware start Start: Contaminated Glassware pre_rinse Pre-rinse with Acetone/Ethanol in Fume Hood start->pre_rinse decision Assess Level of Contamination and Available Reagents pre_rinse->decision acid_hydrolysis Method 1: Acidic Hydrolysis (2M H₂SO₄ or HCl) decision->acid_hydrolysis Heavy Contamination or Acid Available bleach_oxidation Method 2: Oxidation with Sodium Hypochlorite (10% Bleach) decision->bleach_oxidation Light Contamination or Bleach Available soak_acid Soak for 1-2 hours acid_hydrolysis->soak_acid soak_bleach Soak for 30-60 minutes bleach_oxidation->soak_bleach rinse Thoroughly Rinse with Tap Water, then Deionized Water soak_acid->rinse soak_bleach->rinse dry Dry Glassware rinse->dry troubleshoot Odor Persists? dry->troubleshoot end End: Clean, Odor-Free Glassware troubleshoot->end No repeat_cycle Repeat Cleaning Cycle or Increase Soaking Time troubleshoot->repeat_cycle Yes repeat_cycle->decision

Caption: Decision workflow for selecting a cleaning method for this compound contaminated glassware.

References

Technical Support Center: Ethyl Isocyanide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ethyl isocyanide to prevent polymerization. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is polymerization. Isocyanides are prone to self-polymerization, a reaction that can be initiated by various factors including heat, light, moisture, and the presence of acidic or basic impurities.[1][2] This process leads to the formation of poly(this compound), which can appear as a viscous liquid or a solid precipitate, rendering the reagent impure and unsuitable for many applications.

Q2: What are the ideal storage conditions for this compound to minimize polymerization?

A2: To minimize polymerization, this compound should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C. Lower temperatures slow down the rate of potential polymerization reactions.[3]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This prevents exposure to moisture and oxygen, which can initiate or accelerate polymerization.[4]

  • Light: Protect from light by storing in an amber glass bottle. Light can provide the energy to initiate polymerization.[5]

  • Container: Use a clean, dry, and tightly sealed glass container.[6] Avoid plastic containers as potential leaching of plasticizers or other components could affect purity.

Q3: Should I use a polymerization inhibitor for long-term storage of this compound?

A3: The use of a polymerization inhibitor is a recommended practice for extending the shelf life of reactive monomers like isocyanides. While specific data on this compound is limited, hindered phenolic antioxidants are commonly used for other reactive organic compounds.[7][8] A common choice is Butylated Hydroxytoluene (BHT).

Q4: How can I tell if my this compound has started to polymerize?

A4: Signs of polymerization include:

  • Increased Viscosity: The liquid may become noticeably more viscous.[9]

  • Precipitate Formation: The appearance of a solid precipitate or a gel-like substance.

  • Discoloration: A change in color, often to a yellowish or brownish hue.

  • Inconsistent Reaction Outcomes: If you observe unexpected byproducts, lower yields, or complete reaction failure in your experiments, it may be due to the use of partially polymerized this compound.

Troubleshooting Guide

Issue: My this compound has become viscous and appears to have polymerized.

Potential Cause Recommended Action
Improper Storage Temperature Ensure the this compound is stored in a refrigerator at the recommended temperature of 2-8°C.
Exposure to Air/Moisture The container may not have been properly sealed or purged with an inert gas. Before storage, flush the headspace of the container with dry nitrogen or argon.
Presence of Contaminants Acidic or basic impurities can catalyze polymerization. Consider purifying the this compound by distillation before storage.
Absence of an Inhibitor For long-term storage, consider adding a polymerization inhibitor like BHT at a low concentration (e.g., 100-500 ppm).

Issue: I suspect my this compound is impure, but there are no visible signs of polymerization.

Potential Cause Recommended Action
Slow, Low-Level Polymerization Oligomers may have formed without causing significant changes in viscosity. Purity should be checked using analytical methods.
Hydrolysis Exposure to water can lead to hydrolysis, forming N-ethylformamide. This can be detected by analytical techniques.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8°CReduces reaction rates, minimizing polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with moisture and oxygen.[4]
Light Exposure Store in amber glass bottleProtects from light-induced polymerization.[5]
Container Tightly sealed, clean, dry glassPrevents contamination and moisture ingress.[6]
Inhibitor 100-500 ppm BHT (optional)Scavenges free radicals that can initiate polymerization.[10]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to determine the purity of this compound and detect the presence of common impurities like the solvent used in its synthesis or the hydrolysis product, N-ethylformamide.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a diluted sample (e.g., 1% in anhydrous dichloromethane). Use a split injection mode (e.g., 50:1 split ratio).

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum (characteristic fragments at m/z 55 and 29).

    • Calculate the purity by peak area percentage.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Protocol 2: Monitoring Polymerization by FT-IR Spectroscopy

This protocol can be used to monitor the decrease of the isocyanide functional group over time as an indicator of polymerization.

  • Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Place a small drop of the this compound sample between two KBr or NaCl plates to form a thin film.

  • Measurement:

    • Record the IR spectrum from 4000 to 600 cm⁻¹.

    • The characteristic isocyanide (N≡C) stretching vibration appears as a strong, sharp peak around 2140 cm⁻¹.[11]

  • Data Analysis:

    • Monitor the intensity of the isocyanide peak over time. A decrease in the peak's intensity or the appearance of broader peaks in the 1600-1700 cm⁻¹ region (C=N stretching of the polymer) indicates polymerization.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol is for quantifying the amount of water in an this compound sample.

  • Instrumentation: Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Anhydrous Karl Fischer reagents suitable for aldehydes and ketones to avoid side reactions.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Inject a known weight of the this compound sample into the titration cell.

    • The instrument will automatically titrate the sample and calculate the water content.

  • Acceptance Criteria: For optimal stability, the water content should be as low as possible, ideally below 100 ppm.

Mandatory Visualizations

Polymerization_Pathway Ethyl_Isocyanide This compound (Monomer) Polymer Poly(this compound) (Polymer/Oligomer) Ethyl_Isocyanide->Polymer Propagation Initiator Initiator (e.g., H₂O, Acid, Light) Initiator->Ethyl_Isocyanide Initiation

Caption: Simplified pathway of this compound polymerization.

Troubleshooting_Workflow Start Suspected this compound Polymerization Visual_Inspection Visual Inspection: - Increased Viscosity? - Precipitate? - Discoloration? Start->Visual_Inspection Analytical_Testing Perform Analytical Testing: - GC-MS for Purity - FT-IR for N≡C peak - Karl Fischer for H₂O Visual_Inspection->Analytical_Testing No visible signs or for confirmation Problem_Identified Polymerization Confirmed Visual_Inspection->Problem_Identified Visible signs present Analytical_Testing->Problem_Identified Purity below spec No_Problem Purity Acceptable Analytical_Testing->No_Problem Purity within spec Review_Storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Exposure? Problem_Identified->Review_Storage Purify_or_Discard Purify by Distillation or Discard Review_Storage->Purify_or_Discard Implement_CAPA Implement Corrective Actions: - Optimize Storage - Add Inhibitor Purify_or_Discard->Implement_CAPA

Caption: Troubleshooting workflow for suspected this compound polymerization.

References

identifying common impurities in ethyl isocyanide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl isocyanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the reaction of an ethyl halide (like ethyl iodide) with silver cyanide and the carbylamine reaction (also known as Hoffmann's isocyanide synthesis), which involves the reaction of ethylamine with chloroform and a strong base.[1][2][3]

Q2: My this compound sample has a very strong, unpleasant odor. Is this normal?

A2: Yes, this is a characteristic property of isocyanides. A potent, foul odor is a primary indicator that this compound has been formed.[1][2] However, an excessively strong odor coupled with low yield might suggest product loss or the presence of volatile impurities.

Q3: Why is the carbylamine reaction specific to primary amines like ethylamine?

A3: The mechanism of the carbylamine reaction requires the presence of two hydrogen atoms on the nitrogen of the amine for the necessary elimination steps to form the isocyanide.[4] Secondary and tertiary amines lack the requisite number of hydrogen atoms and therefore do not give a positive reaction.[2][4]

Q4: Can I use potassium cyanide instead of silver cyanide when reacting with ethyl iodide?

A4: Using potassium cyanide with an ethyl halide will predominantly yield ethyl cyanide (propionitrile) rather than this compound. The cyanide ion is an ambident nucleophile, and the choice of cation (Ag⁺ vs. K⁺) influences the site of attack. Silver cyanide's covalent nature favors nitrogen attack, leading to the isocyanide, while the ionic nature of potassium cyanide favors carbon attack, resulting in the nitrile.

Q5: How can I safely dispose of residual, odorous isocyanide?

A5: Isocyanides can be hydrolyzed to the corresponding, less odorous formamides by treatment with aqueous acid.[5] This procedure is often used to quench residual isocyanide and clean contaminated glassware.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Silver Cyanide Reaction:
Incomplete reaction.Ensure vigorous stirring and sufficient heating time as per the protocol. The reaction mixture should become a viscous, homogeneous liquid.[3]
Formation of a complex (C₂H₅NC·AgCN).The addition of potassium cyanide after the initial reaction helps to break down this complex and liberate the this compound.[3]
Carbylamine Reaction:
Ineffective dichlorocarbene generation.Ensure a strong base (e.g., potassium hydroxide) is used in sufficient quantity (three moles of base are required per mole of amine).[6] The reaction is often exothermic and should be monitored.
Use of a secondary or tertiary amine.The carbylamine reaction is only effective for primary amines.[2] Verify the purity of the starting ethylamine.
Insufficient phase transfer catalyst (if used).If using a phase-transfer catalyst like benzyltriethylammonium chloride, ensure it is active and used in the correct catalytic amount.[2]
Issue 2: Product is Contaminated with Impurities
Symptom / Impurity Potential Cause Suggested Solution
Presence of Ethyl Cyanide Isomeric byproduct formation during the silver cyanide reaction.Careful fractional distillation is required. Ethyl cyanide has a higher boiling point (97 °C) than this compound (78 °C), allowing for separation.
Unreacted Ethyl Iodide Incomplete reaction.Distill the crude product. Unreacted ethyl iodide will be present in the lower-boiling forerun.[3] This forerun can be dried and redistilled to recover more product.
Presence of N-Ethylformamide Hydrolysis of this compound due to the presence of water or acidic conditions during workup.Ensure all reagents and solvents are anhydrous, especially for the carbylamine reaction. During aqueous workup, avoid strongly acidic conditions; use a mild base like sodium bicarbonate for neutralization.[7]
Unreacted Ethylamine or Chloroform Incomplete reaction or improper stoichiometry in the carbylamine synthesis.Perform a thorough aqueous wash to remove water-soluble ethylamine. Residual chloroform can be removed by careful distillation.

Common Impurities in this compound Synthesis

The following table summarizes common impurities identified during the synthesis of this compound.

Impurity Synthesis Method Typical Concentration Identification Method
Ethyl Cyanide (Propionitrile)Silver Cyanide ReactionMinor byproductGC-MS, Fractional Distillation
Unreacted Ethyl IodideSilver Cyanide Reaction10-15% in the initial distillate forerun[3]GC-MS, ¹H NMR
Unreacted EthylamineCarbylamine ReactionVariable¹H NMR (small upfield peak)[6]
N-EthylformamideBoth (hydrolysis)Variable, depends on conditionsGC-MS, IR Spectroscopy
ChloroformCarbylamine ReactionResidual solventGC-MS[6]
WaterBothPresent in crude productKarl Fischer titration, observation of a separate phase

Experimental Protocols

Key Experiment: Synthesis of this compound via Silver Cyanide

Caution: This preparation should be conducted in a well-ventilated fume hood as this compound has a noxious odor. Safety glasses and appropriate personal protective equipment must be worn. Operations involving heating should be performed behind a safety shield.

  • Reaction Setup: In a 3-liter three-necked round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 530 g (3.40 moles) of ethyl iodide.

  • Addition of Silver Cyanide: With stirring, add 454 g (3.40 moles) of silver cyanide to the ethyl iodide.

  • Heating and Reaction: Immerse the lower third of the flask in a steam bath and stir the mixture vigorously for approximately 1.5 to 2.5 hours, or until it forms a viscous, homogeneous brown liquid.

  • Complex Decomposition: Remove the steam bath and add 300 ml of water through the condenser. Subsequently, add 610 g (9.37 moles) of potassium cyanide and 260 ml of water. Stir the mixture for about 10 minutes. A brown layer of crude this compound will separate above the aqueous solution.

  • Distillation: Replace the reflux condenser with a distillation setup. Heat the mixture with an electric heating mantle to distill the crude this compound along with water. Collect the distillate in a receiver cooled in an ice bath. Continue distillation until no more oily product is observed in the distillate.

  • Workup: Separate the aqueous layer from the collected distillate. Wash the organic layer (this compound) with two 50-ml portions of ice-cold saturated aqueous sodium chloride solution.

  • Drying and Final Distillation: Dry the this compound overnight with anhydrous magnesium sulfate. Decant the dried liquid and perform a final fractional distillation. Collect the fraction boiling at 77–79 °C. The forerun will contain residual ethyl iodide.[3]

Visualizations

Synthesis_Pathway_Silver_Cyanide reagents Ethyl Iodide + Silver Cyanide intermediate Viscous Brown Liquid (C₂H₅NC·AgCN complex) reagents->intermediate Heat & Stir crude_product Crude this compound intermediate->crude_product Decomposition kcn Potassium Cyanide + Water kcn->crude_product purification Distillation & Drying crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthesis of this compound via the Silver Cyanide method.

Impurity_Formation_Carbylamine cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_products Products & Impurities ethylamine Ethylamine desired_reaction Reaction with Ethylamine ethylamine->desired_reaction unreacted_amine Unreacted Ethylamine (Impurity) ethylamine->unreacted_amine chloroform Chloroform dichlorocarbene Dichlorocarbene Intermediate chloroform->dichlorocarbene Dehydrohalogenation unreacted_chloroform Residual Chloroform (Impurity) chloroform->unreacted_chloroform base Base (KOH) base->dichlorocarbene dichlorocarbene->desired_reaction ethyl_isocyanide This compound (Desired Product) desired_reaction->ethyl_isocyanide hydrolysis Hydrolysis (if water is present) n_ethylformamide N-Ethylformamide (Impurity) hydrolysis->n_ethylformamide ethyl_isocyanide->hydrolysis

Caption: Formation of impurities in the Carbylamine synthesis of this compound.

Troubleshooting_Workflow cluster_yield_issues Troubleshooting Low Yield cluster_purity_issues Troubleshooting Impurities start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No incomplete_reaction Check reaction time, temperature, and stirring check_yield->incomplete_reaction Yes success Synthesis Successful check_purity->success No distillation Perform careful fractional distillation check_purity->distillation Yes reagent_issue Verify reactant purity and stoichiometry incomplete_reaction->reagent_issue carbene_issue Ensure strong base for carbylamine reaction reagent_issue->carbene_issue carbene_issue->start Retry workup Optimize workup: - Anhydrous conditions - Avoid strong acids distillation->workup drying Ensure product is thoroughly dried workup->drying drying->start Repurify

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing Ugi and Passerini Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ugi and Passerini reactions. Our aim is to directly address specific issues encountered during experiments to enhance reaction efficiency, yield, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences in catalyst selection between the Ugi and Passerini reactions?

The choice of catalyst is critically dependent on the reaction mechanism. The Passerini reaction, which combines an isocyanide, a carbonyl compound, and a carboxylic acid, often proceeds through a non-polar, concerted pathway and is typically favored in apolar, aprotic solvents.[1][2][3] In contrast, the Ugi four-component reaction (Ugi-4CR), which additionally involves a primary amine, generally proceeds best in polar, protic solvents like methanol due to its polar, ionic mechanism.[2][4]

Lewis acids are frequently employed in Passerini reactions to activate the carbonyl group, increasing its electrophilicity.[5][6] While Lewis acids can also be used in the Ugi reaction, their primary role is often to facilitate the initial imine formation.[6][7] Notably, chiral Lewis acid catalysts that are effective for the Passerini reaction often show little to no effect on the stereoselectivity of the Ugi reaction.[4] Brønsted acids can also be utilized, particularly in asymmetric variants of both reactions.[5][8]

Q2: My reaction yield is low. What are the most common causes and how can I troubleshoot this?

Low yields in both Ugi and Passerini reactions can stem from several factors, including suboptimal reaction conditions, poor reagent quality, and inappropriate solvent choice.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Diagnostic Steps:

  • Verify Reagent Purity: Ensure all starting materials, especially the isocyanide, are pure and free from degradation. Isocyanides can be sensitive to moisture and acidic conditions.[9][10]

  • Check Stoichiometry: Accurate measurement of all components is critical.

  • Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, or crude NMR to determine if any product has formed and to identify potential side products.[10]

For more specific troubleshooting, refer to the detailed guides for each reaction type below.

Q3: Can the choice of solvent significantly impact my reaction outcome?

Absolutely. The solvent plays a crucial role in both reactions, but for different reasons.

  • Passerini Reaction: This reaction is generally faster in apolar, aprotic solvents such as dichloromethane (DCM), toluene, and tetrahydrofuran (THF), which favor a non-polar cyclic transition state.[1][11] However, in some cases, water has been shown to accelerate the reaction.[1]

  • Ugi Reaction: Polar, protic solvents like methanol, ethanol, and 2,2,2-trifluoroethanol (TFE) are often preferred as they can stabilize the charged intermediates involved in the reaction mechanism.[9][12] Using non-polar solvents can be detrimental as they may cause the amine to be insoluble, favoring the competing Passerini reaction.[4]

Q4: Are there common side reactions to be aware of?

Yes, potential side reactions can impact your yield and product purity. For instance, if bifunctional reagents are used, such as a diisocyanide, polymerization can occur.[9] In the Passerini reaction, using strong carboxylic acids (pKa < 2) can sometimes lead to the formation of Ugi-type products.[13]

Troubleshooting Guides

Guide 1: Troubleshooting the Passerini Reaction
Issue Potential Cause Recommended Solution
Low or No Yield Suboptimal reaction conditions.Increase the concentration of reactants. High concentrations often lead to better yields.[3] Consider gentle heating.
Poor reactivity of the carbonyl component.Use a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄) to activate the aldehyde or ketone.[5][9]
Inappropriate solvent.Screen a variety of apolar, aprotic solvents like DCM, toluene, or diethyl ether.[1]
Degradation of isocyanide.Check the purity of the isocyanide via IR or NMR spectroscopy. If necessary, purify by distillation.[9]
Poor Diastereoselectivity Inadequate stereochemical control.Employ a chiral Lewis acid catalyst, such as a tridentate indan (pybox) Cu(II) complex, especially with substrates capable of bidentate coordination.[14][15]
Guide 2: Troubleshooting the Ugi Reaction
Issue Potential Cause Recommended Solution
Low or No Yield Inefficient imine formation.Pre-form the imine by mixing the amine and carbonyl compound before adding the other components. The use of a dehydrating agent like molecular sieves can also be beneficial.[9] Lewis acids such as TiCl₄ can also aid in imine formation.[6]
Suboptimal solvent choice.Use polar, protic solvents like methanol or TFE to stabilize charged intermediates.[9]
Low reaction temperature.Gentle heating (e.g., to 40-65°C) can sometimes improve yields, especially if the reaction is sluggish at room temperature.[10][16]
Formation of Passerini Product Use of non-polar solvent.Switch to a polar, protic solvent to favor the Ugi pathway.[4]
Poor Enantioselectivity Ineffective catalyst.Standard Lewis acid catalysts often fail to induce enantioselectivity in the Ugi reaction.[4] Consider using chiral phosphoric acid (CPA) catalysts, which have shown success in certain cases.[11]

Catalyst Selection and Performance Data

The following tables summarize quantitative data on the performance of various catalysts in the Ugi and Passerini reactions.

Table 1: Lewis Acid Catalysis in the Passerini Reaction
CatalystAldehydeIsocyanideCarboxylic AcidSolventYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
ZnBr₂Chiral azetidine-derivedVariousVariousDCM-Improved diastereoselectivity
Bi(OTf)₃Aromatic/α,β-unsaturatedVariousAliphatic AlcoholsTHFup to 82%-
Cu(II)-pybox complex(Benzyloxy)acetaldehydetert-Butyl isocyanideBenzoic acidToluene95%98% ee

Data compiled from multiple sources.[5][14][15]

Table 2: Catalyst Screening for the Ugi Reaction
CatalystAldehydeAmineIsocyanideCarboxylic AcidSolventYield (%)
NoneBenzaldehydeFurfurylaminet-ButylisocyanideBoc-glycineMethanol49%
InCl₃N-Bn isatinβ-alaninetert-Butyl isocyanide-MethanolImproved yield
TiCl₄Aromatic aldehydesVariousVariousVarious-Improved yields

Data compiled from multiple sources.[4][17][18]

Experimental Protocols

General Protocol for a Catalytic Passerini Reaction
  • Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.).

  • Solvent Addition: Add the chosen aprotic solvent (e.g., DCM, toluene) to achieve a high concentration of reactants (e.g., 0.5-2 M).[1]

  • Catalyst Addition: If using a catalyst, add the Lewis or Brønsted acid (typically 5-10 mol%).

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 equiv.) to the solution and stir.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60°C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by an appropriate method, such as column chromatography on silica gel, to isolate the desired α-acyloxy amide.[1]

General Protocol for a Catalytic Ugi Reaction
  • Imine Formation (Optional but Recommended): To a dry reaction vial, add the amine (1.0 equiv.) and the aldehyde or ketone (1.0 equiv.) in the chosen polar, protic solvent (e.g., methanol or TFE).[9] Stir the mixture at room temperature for 30 minutes to facilitate imine formation.[9]

  • Acid Addition: Add the carboxylic acid (1.0 equiv.) and stir for another 10 minutes.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Seal the vial and stir at the desired temperature (e.g., 25-65°C) for 12-24 hours, monitoring by TLC or LC-MS.[9]

  • Work-up and Purification: After the reaction is complete, remove the solvent in vacuo. Purify the residue by flash column chromatography to yield the pure α-acylamino amide.[9]

Visual Guides

Catalyst_Selection_Workflow start Start: Reaction Optimization reaction_type Select Reaction: Ugi or Passerini? start->reaction_type passerini Passerini Reaction reaction_type->passerini Passerini ugi Ugi Reaction reaction_type->ugi Ugi passerini_solvent Solvent Choice: Apolar, Aprotic (e.g., DCM, Toluene) passerini->passerini_solvent ugi_solvent Solvent Choice: Polar, Protic (e.g., Methanol, TFE) ugi->ugi_solvent passerini_catalyst Catalyst Selection: Lewis Acids (e.g., Sc(OTf)3) for activation & stereocontrol passerini_solvent->passerini_catalyst ugi_catalyst Catalyst Selection: Lewis Acids for imine formation Brønsted Acids for stereocontrol ugi_solvent->ugi_catalyst end Proceed to Experiment passerini_catalyst->end ugi_catalyst->end

Caption: Catalyst and solvent selection workflow for Ugi and Passerini reactions.

References

challenges in scaling up laboratory synthesis of ethyl isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Isocyanide Synthesis Scale-Up

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in scaling up the laboratory synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the scale-up of this compound synthesis.

Q1: We are experiencing a significant drop in yield upon scaling up our synthesis. What are the potential causes?

A: A decrease in yield during scale-up is a common problem and can be attributed to several factors:

  • Inefficient Heat Transfer: Laboratory-scale reactions often have a high surface-area-to-volume ratio, allowing for efficient heating or cooling. In larger reactors, this ratio decreases, potentially leading to temperature gradients, localized hot spots, or insufficient heating. This can promote side reactions or incomplete conversion.[1][2]

  • Poor Mixing: What constitutes vigorous stirring in a small flask may be inadequate in a large reactor. Inefficient mixing can lead to non-homogenous reaction mixtures, reducing the contact between reactants and causing inconsistent results.[1][2]

  • Complex Formation: In methods like the silver cyanide reaction, an intermediate complex (e.g., C2H5NC·AgCN) can form. If not properly managed, this can hinder the formation of the final product.[3]

  • Loss During Workup: this compound is volatile (b.p. 77-79°C).[3] Losses can occur during distillation, solvent removal, or transfers if the equipment is not adequately cooled or sealed. Newer methods that avoid aqueous workups can mitigate these losses.[4][5]

Q2: What are the primary safety hazards associated with scaling up this compound synthesis, and how can they be mitigated?

A: Scaling up this synthesis introduces significant safety challenges that must be rigorously addressed:

  • Explosion Hazard: this compound is known to be explosive, particularly when heated.[3] All heating operations, including distillation, must be conducted behind a safety shield. A thorough risk assessment should be performed before any scale-up operation.[3]

  • Toxicity of Reagents: Many synthetic routes employ highly toxic chemicals.

    • Cyanides: Silver cyanide and potassium cyanide are extremely toxic.[3][6] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Aqueous cyanide waste is highly toxic and requires specific disposal protocols.[3]

    • Phosgene and Alternatives: Dehydration of N-ethylformamide is a common route, but classic methods use dehydrating agents like phosgene, which is extremely toxic.[7] Safer alternatives like phosphorus oxychloride or trifluoroacetic anhydride are now more common but still require careful handling.[4][8]

    • Solvents and Other Reagents: Reagents like chloroform and ethyl iodide are hazardous and require careful handling.[3][9]

  • Foul Odor: Isocyanides possess a notoriously vile and pervasive odor.[3] All procedures should be performed in a high-performance chemical fume hood to prevent exposure. Equipment can be decontaminated with a 5% methanolic sulfuric acid solution.[7]

Q3: Our final product has significant impurities. What are the likely contaminants and how can we improve purity?

A: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as ethyl iodide in the silver cyanide method.[3]

  • Isomeric Byproducts: The reaction of an alkyl halide with a cyanide salt can produce a mixture of the isocyanide (R-NC) and the nitrile (R-CN), depending on the reaction conditions and the nature of the cyanide salt.

  • Solvents and Water: Residual solvent or water from the workup process.

  • Side-Reaction Products: Formed due to localized overheating or incorrect stoichiometry.

To improve purity, consider the following:

  • Fractional Distillation: Use an efficient distillation column (e.g., a spinning-band column) for purification, but be mindful of the explosion hazard.[3]

  • Chromatography: For some isocyanides, purification via column chromatography is a viable and potentially safer alternative to distillation.[4]

  • Non-Aqueous Workup: Adopting a modern synthesis protocol that avoids aqueous workups can significantly reduce water contamination and simplify purification.[4][5]

Q4: The cost of the silver cyanide route is prohibitive for our intended scale. What are more economical and scalable alternatives?

A: The high cost of silver cyanide is a major barrier to large-scale production. The most common and scalable alternative is the dehydration of N-ethylformamide . This method avoids expensive reagents and is amenable to large-scale synthesis. Various dehydrating agents can be used, with phosphorus oxychloride in the presence of a base like triethylamine being a widely adopted system.[4] Another method is the carbylamine reaction (reacting ethylamine with chloroform and a strong base), which can be performed using phase-transfer catalysis to improve yields.[9]

Comparison of Synthesis Methods

The table below summarizes key quantitative data for two common synthesis routes.

FeatureSilver Cyanide MethodDehydration of N-Ethylformamide
Primary Reactants Ethyl iodide, Silver Cyanide, Potassium CyanideN-Ethylformamide, Dehydrating Agent (e.g., POCl₃), Base (e.g., Triethylamine)
Reported Yield 47–55%[3]Up to 97% (for analogous isocyanides)[4]
Typical Scale 3.4 moles (produces ~88-102 g)[3]Proven scalability from 0.2 mmol to 0.5 mol[4][5]
Key Advantages Well-established, historical procedure.High yields, avoids expensive/heavy metal reagents, highly scalable, amenable to non-aqueous workup.[4]
Key Disadvantages Expensive (silver cyanide), formation of solid complexes, toxic cyanide waste.[3]Requires careful control of exothermic reaction; dehydrating agents can be hazardous.

Experimental Protocols

Caution: These procedures should only be performed by trained chemists in a well-ventilated fume hood, with appropriate safety precautions, including the use of a safety shield. A thorough risk assessment is mandatory before starting.[3]

Method 1: Synthesis from Ethyl Iodide and Silver Cyanide

This protocol is adapted from Organic Syntheses.[3]

  • Reaction Setup: In a 3-L three-necked round-bottomed flask equipped with a reflux condenser and a sealed mechanical stirrer, add silver cyanide (454 g, 3.40 moles) to ethyl iodide (530 g, 3.40 moles).

  • Heating and Reaction: Immerse the lower third of the flask in a steam bath and stir the mixture vigorously. Continue heating and stirring for approximately 2 hours, or until the mixture becomes a viscous, homogeneous brown liquid.

  • Complex Decomposition: Remove the steam bath and raise the stirrer. Carefully add 300 mL of water through the condenser. Then, add a solution of potassium cyanide (610 g, 9.37 moles) in 260 mL of water. Stir the mixture for 10 minutes, during which the heavy brown liquid will disappear, and a layer of this compound will form.

  • Distillation: Replace the reflux condenser with a distillation setup. Heat the mixture with an electric heating mantle to distill the crude this compound and water into a receiver cooled in an ice bath. Continue until almost no more oil distills over.

  • Workup and Purification:

    • Pour the distillate into a separatory funnel, separate the aqueous layer, and discard it according to hazardous waste protocols.

    • Wash the organic layer with two 50-mL portions of ice-cold saturated aqueous sodium chloride solution.

    • Dry the this compound over anhydrous magnesium sulfate.

    • Decant the dried liquid and purify by fractional distillation behind a safety shield. Collect the fraction boiling at 77–79°C. (Yield: 88–102 g, 47–55%).

Method 2: Dehydration of N-Ethylformamide (General Procedure)

This protocol is based on modern, scalable methods described for various isocyanides.[4]

  • Reaction Setup: To a solution of N-ethylformamide (1.0 equiv.) in dichloromethane (e.g., 2 M concentration) in a suitable reactor, add triethylamine (5.0 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen).

  • Addition of Dehydrating Agent: Cool the mixture to 0°C using an ice bath. Slowly add phosphorus oxychloride (1.0 equiv.) dropwise, ensuring the internal temperature does not rise uncontrollably.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the reaction for completion using an appropriate technique (e.g., TLC, IR spectroscopy to observe the disappearance of the amide and appearance of the isocyanide stretch at ~2150 cm⁻¹). The reaction is typically fast (10-20 minutes).

  • Workup and Purification (Non-Aqueous):

    • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.

    • Alternatively, the reaction can be quenched, filtered to remove salts, and the solvent carefully removed by rotary evaporation at low temperature and pressure. The crude product can then be distilled under vacuum, behind a safety shield.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing common issues encountered when scaling up this compound synthesis.

G Troubleshooting Workflow for this compound Scale-Up start Scale-Up Issue Identified low_yield Low or Inconsistent Yield start->low_yield purity_issue Product Purity Unsatisfactory start->purity_issue safety_concern Safety / Operability Concern start->safety_concern sub_yield1 Incomplete Reaction low_yield->sub_yield1 sub_yield2 Poor Heat / Mass Transfer low_yield->sub_yield2 sub_yield3 Loss During Workup low_yield->sub_yield3 sub_purity1 Side Product Formation (e.g., Ethyl Cyanide) purity_issue->sub_purity1 sub_purity2 Contamination (Starting Material, Water) purity_issue->sub_purity2 sub_safety1 Exothermic Runaway safety_concern->sub_safety1 sub_safety2 Reagent / Product Exposure (Odor, Toxicity) safety_concern->sub_safety2 sub_safety3 Product Instability (Explosion Risk) safety_concern->sub_safety3 sol_yield1 Solution: • Increase reaction time • Re-evaluate stoichiometry • Monitor with PAT sub_yield1->sol_yield1 sol_yield2 Solution: • Improve reactor agitation • Use jacketed reactor for better  temperature control • Control reagent addition rate sub_yield2->sol_yield2 sol_yield3 Solution: • Use cooled receivers • Minimize transfers • Consider non-aqueous workup sub_yield3->sol_yield3 sol_purity1 Solution: • Optimize reaction temperature • Choose more selective reagents • Improve purification method sub_purity1->sol_purity1 sol_purity2 Solution: • Ensure complete conversion • Use anhydrous solvents/reagents • Refine purification process sub_purity2->sol_purity2 sol_safety1 Solution: • Perform reaction calorimetry (DSC) • Implement controlled dosing • Ensure emergency cooling is available sub_safety1->sol_safety1 sol_safety2 Solution: • Work in high-performance hood • Use closed-system transfers • Review PPE requirements sub_safety2->sol_safety2 sol_safety3 Solution: • Use safety shields for heating • Avoid high temperatures during  distillation • Perform thermal hazard analysis sub_safety3->sol_safety3

Caption: A logical workflow for diagnosing and resolving common scale-up issues.

References

Technical Support Center: Managing Exothermic Profiles in Isocyanide Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isocyanide preparation. The following information is designed to help you manage exothermic reactions and address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My isocyanide synthesis is showing a strong exotherm. What are the primary factors influencing this?

A1: The exothermic profile of an isocyanide synthesis is primarily influenced by the choice of dehydrating agent, the reaction scale, the rate of reagent addition, and the efficiency of the cooling system. Dehydration of N-substituted formamides is a common method for isocyanide synthesis, and the reagents used for this step vary in their reactivity and associated exothermicity. For instance, phosphorus oxychloride (POCl₃) is known to cause a more pronounced exotherm compared to p-toluenesulfonyl chloride (p-TsCl).[1]

Q2: Which dehydrating agent is recommended for a less exothermic reaction?

A2: For a less exothermic reaction, p-toluenesulfonyl chloride (p-TsCl) is generally recommended over phosphorus oxychloride (POCl₃).[1] While POCl₃ is a highly effective dehydrating agent, it is also more reactive and tends to generate more heat upon addition to the reaction mixture.[1] Reactions with p-TsCl often require less intensive cooling, particularly on a smaller scale.[1]

Q3: How can I control the temperature of my reaction effectively?

A3: Effective temperature control is crucial for managing exothermic reactions in isocyanide synthesis. Key strategies include:

  • Slow, controlled addition of reagents: The dehydrating agent should be added dropwise or via a syringe pump to allow for gradual heat release and efficient dissipation.

  • Adequate cooling: Use an ice bath (0 °C) or a dry ice/acetone bath (for lower temperatures) to maintain the desired reaction temperature. For larger scale reactions, more robust cooling systems may be necessary.[1]

  • Vigorous stirring: Ensure efficient mixing to prevent the formation of localized hot spots within the reaction mixture.

  • Monitoring: Continuously monitor the internal reaction temperature with a thermometer.

Q4: What are the signs of a runaway reaction, and what should I do if I suspect one?

A4: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Signs include a sudden and sharp rise in the thermometer reading, vigorous boiling or fuming of the reaction mixture, and changes in color or viscosity. If you suspect a runaway reaction, prioritize your safety:

  • Immediately remove the heating source (if any).

  • If it is safe to do so, increase the cooling capacity (e.g., by adding more ice to the bath).

  • Alert others in the laboratory and be prepared to evacuate the area.

  • Do not attempt to quench the reaction with water or other reagents unless you are certain it is a safe and effective method for the specific chemistry involved, as this can sometimes exacerbate the situation.

Q5: Can the choice of solvent affect the exotherm?

A5: While the dehydrating agent is the primary driver of the exotherm, the solvent can play a role in heat dissipation. A solvent with a higher heat capacity can absorb more heat, and a solvent with a suitable boiling point can help control the temperature through reflux. However, the choice of solvent is often dictated by the specific reaction conditions and the solubility of the reagents. Dichloromethane (DCM) is a commonly used solvent for these reactions.

Troubleshooting Guides

Issue: Sudden and Rapid Temperature Increase During Reagent Addition

Possible Cause: The rate of addition of the dehydrating agent (e.g., POCl₃) is too fast, leading to a rapid generation of heat that overwhelms the cooling system.

Solution:

  • Immediately stop the addition of the reagent.

  • Ensure the cooling bath is at the correct temperature and has sufficient capacity. Add more ice or dry ice as needed.

  • Monitor the temperature closely. Once the temperature has stabilized and started to decrease, you can resume the addition of the reagent at a much slower rate.

  • For future experiments, consider diluting the dehydrating agent in an appropriate solvent before addition to allow for better control.

Issue: Localized Bubbling and Fuming at the Point of Reagent Addition

Possible Cause: Inefficient stirring is leading to poor heat distribution and the formation of hot spots where the exothermic reaction is concentrated.

Solution:

  • Increase the stirring rate to ensure the reaction mixture is homogeneous.

  • Position the addition funnel or syringe tip so that the reagent is added to a well-stirred region of the mixture, rather than against the side of the flask.

  • Visually inspect the stirring to confirm that a vortex is being created and the entire reaction volume is being agitated.

Data Presentation

Dehydrating AgentTypical Reaction ConditionsExothermicity ProfileSafety Considerations
Phosphorus Oxychloride (POCl₃) 0 °C to room temperature[2][3][4]Highly exothermic, requires careful cooling and slow addition.[1]Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE).
p-Toluenesulfonyl Chloride (p-TsCl) Room temperature[1]Less exothermic than POCl₃.[1] May require cooling on larger scales.[1]Corrosive and an irritant. Should be handled in a fume hood with appropriate PPE.

Experimental Protocols

General Protocol for Isocyanide Synthesis via Dehydration of a Formamide using POCl₃
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the N-substituted formamide in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Base Addition: After the addition of POCl₃ is complete, add triethylamine (Et₃N) dropwise, again maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature (depending on the substrate) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Caution: This is a general procedure and may need to be optimized for specific substrates. Always consult the relevant literature for detailed protocols.

Mandatory Visualization

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Events start Exothermic Event Occurs (Rapid Temperature Rise) stop_addition Immediately Stop Reagent Addition start->stop_addition assess_cooling Assess Cooling System (Add more ice/coolant) stop_addition->assess_cooling monitor_temp Monitor Temperature assess_cooling->monitor_temp temp_stabilized Temperature Stabilized? monitor_temp->temp_stabilized resume_slowly Resume Addition (Much Slower Rate) temp_stabilized->resume_slowly Yes runaway Runaway Suspected? temp_stabilized->runaway No end Reaction Controlled resume_slowly->end runaway->monitor_temp No safety_protocol Follow Safety Protocol (Alert, Evacuate) runaway->safety_protocol Yes

Caption: Troubleshooting workflow for managing an unexpected exothermic event.

Exotherm_Factors Factors Influencing Exothermicity in Isocyanide Synthesis exotherm Exothermic Profile dehydrating_agent Dehydrating Agent (e.g., POCl3 vs. p-TsCl) exotherm->dehydrating_agent addition_rate Reagent Addition Rate exotherm->addition_rate cooling Cooling Efficiency exotherm->cooling scale Reaction Scale exotherm->scale stirring Stirring Efficiency exotherm->stirring

Caption: Key factors that influence the exothermic profile of isocyanide synthesis.

References

Technical Support Center: Safe Disposal of Ethyl Isocyanide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of ethyl isocyanide waste products. This compound is a toxic, highly flammable liquid that requires careful management to ensure the safety of laboratory personnel and environmental protection.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with multiple risks. It is a highly flammable liquid and vapor, posing a significant fire hazard.[1][2] Toxicologically, it is harmful if swallowed, inhaled, or in contact with skin, and it is known to be a lachrymator (tear irritant).[1] Upon decomposition, especially in a fire, it can release extremely toxic gases such as hydrogen cyanide and nitrogen oxides.[1][2]

Q2: What immediate steps should I take in case of an this compound spill?

A2: In the event of a spill, you should immediately evacuate the area and remove all ignition sources.[2] Ensure the area is well-ventilated, preferably within a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a respirator.[1][3] For minor spills, absorb the material with a dry, inert absorbent like sawdust, vermiculite, or activated charcoal.[2][4] Do not use water directly on the spill.[2] Collect the absorbed material into an open-top container for subsequent neutralization and disposal.[4]

Q3: What is the general principle for disposing of this compound waste?

A3: The primary principle is to manage it as hazardous waste according to federal, state, and local regulations.[3][5] Small quantities of this compound waste should be chemically neutralized to convert the reactive isocyanide group into less hazardous compounds (e.g., polyureas) before being collected by a licensed hazardous waste disposal contractor.[6][7] The ultimate disposal method for the collected waste is typically high-temperature incineration in a facility equipped with an afterburner and scrubber.[3][8]

Q4: Can I dispose of this compound waste down the drain?

A4: Absolutely not. This compound is insoluble in water and highly toxic.[9] Discharging it into sewer systems is prohibited and environmentally harmful.[8] All waste, including rinseates from cleaning contaminated glassware, must be collected and treated as hazardous waste.

Q5: How should I store this compound waste before disposal?

A5: Store this compound waste in a suitable, tightly closed, and properly labeled container.[3][8] The container should be kept in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[2][3]

Troubleshooting Guide

Problem Possible Cause Solution
Violent reaction (hissing, fuming, excessive heat) during neutralization. The waste was added to the neutralization solution too quickly.Immediately stop adding waste. If safe to do so, move the container to the back of the fume hood. Allow the reaction to subside before proceeding cautiously with very slow addition. The reaction is exothermic; rapid addition can cause boiling and splashing.
The neutralization container is pressurizing. A sealed container was used for the neutralization reaction. The reaction between isocyanides and aqueous solutions can generate carbon dioxide gas.[7]NEVER use a sealed container for neutralization. [4] Immediately and carefully vent the container in a fume hood. If this is not possible, evacuate the area and contact your institution's environmental health and safety office. Always use an open-top container or a container with a vented cap for this procedure.[4]
Accidental mixing of this compound waste with an incompatible chemical (e.g., strong acid, oxidizer). Improper waste segregation.Do not attempt to neutralize the mixture. If there is no immediate reaction, cap the container, label it clearly with all components, and consult with your environmental health and safety office for a special pickup. Mixing with oxidizers can create a fire or explosion hazard.[10]
A strong, unpleasant odor is noticeable despite working in a fume hood. The fume hood may not be functioning correctly, or there may be a leak in your apparatus or waste container.Check the fume hood's certification and airflow indicator. Ensure the sash is at the appropriate height. If the odor persists, stop work, seal all containers, and evacuate the area. Report the issue to your lab manager and facilities department.

Data Presentation

Table 1: this compound - Key Data Summary

PropertyValueReference(s)
Molecular Formula C₃H₅N[1]
Molecular Weight 55.08 g/mol [1]
Appearance Colorless liquid with a strong, unpleasant odor[1]
Hazards Highly Flammable (H225), Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331)[1]
Incompatibilities Strong acids, Oxidizing agents[3]

Table 2: Decontamination/Neutralization Solution Formulations

Solution NameFormulationRecommended UseReference(s)
Formula 1 (Carbonate-based) 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 90-95% WaterNeutralization of bulk waste and decontamination of surfaces/equipment.[4][7]
Formula 2 (Ammonia-based) 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 92-97% WaterNeutralization of bulk waste and decontamination of surfaces/equipment. Requires excellent ventilation.[4][7]

Experimental Protocols

Protocol 1: Neutralization of Small Quantities of this compound Waste

This protocol is for neutralizing small quantities (<50 mL) of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Decontamination Solution (Formula 1 or 2 from Table 2)

  • Large open-top container (e.g., a beaker or plastic pail, must be at least 10x the volume of the waste)

  • Stir bar and stir plate

  • Appropriate PPE (chemical splash goggles, face shield, lab coat, chemical-resistant gloves)

  • Certified chemical fume hood

Procedure:

  • Preparation: Perform all steps inside a certified chemical fume hood. Prepare the chosen decontamination solution.

  • Initial Dilution: Place the large, open-top container on a stir plate. Add a volume of decontamination solution that is at least ten times the volume of the this compound waste to be neutralized. Begin gentle stirring.

  • Waste Addition: Using a pipette or dropping funnel, add the this compound waste to the stirring decontamination solution very slowly, one drop at a time. Be vigilant for signs of a vigorous reaction (e.g., gas evolution, heat).

  • Neutralization Reaction: Once all the waste has been added, continue stirring the mixture for a minimum of 24 hours to ensure the reaction is complete.[7] This converts the isocyanide to inert polyureas.[7]

  • Final Disposal: After the neutralization period, contact your institution's environmental health and safety office to arrange for the collection of the resulting slurry as hazardous waste. Ensure the container is clearly labeled with its contents (e.g., "Neutralized this compound Waste in Sodium Carbonate Solution").

Protocol 2: Decontamination of a Minor Spill Area

This protocol is for cleaning and decontaminating a surface after a minor this compound spill has been absorbed.

Materials:

  • Absorbent material (sawdust, vermiculite, etc.) containing the spilled this compound, collected in an open-top container.

  • Decontamination Solution (Formula 1 or 2 from Table 2) in a spray bottle.

  • Additional absorbent material.

  • Waste bags for hazardous materials.

  • Appropriate PPE.

Procedure:

  • Initial Containment: Ensure the initial spill has been fully absorbed with an inert material and collected in an open-top container as described in the FAQs.

  • Surface Decontamination: Liberally spray the decontamination solution onto the area where the spill occurred. Allow the solution to sit on the surface for at least 15 minutes.[7]

  • Final Cleanup: Cover the wet decontamination solution with fresh absorbent material. Collect this material and place it in the same open-top waste container as the initially absorbed spill.

  • Wipe Down: Wipe the area with a cloth dampened with the decontamination solution, followed by a final wipe with a wet cloth. Dispose of all used cloths and PPE as solid hazardous waste.

  • Waste Disposal: Add a sufficient amount of decontamination solution to the open-top container holding the contaminated absorbent to fully saturate it. Leave it in the fume hood for 24 hours before having it collected for disposal by a licensed contractor.

Mandatory Visualizations

G cluster_0 Step 1: Identification & Collection cluster_1 Step 2: Neutralization (Small Quantities) cluster_2 Step 3: Storage & Disposal a Identify this compound Waste Stream b Collect in a Suitable, Labeled Container a->b c Prepare Decontamination Solution in Fume Hood b->c For small lab-scale quantities ONLY f Store Waste in Cool, Ventilated Area b->f For bulk quantities or if neutralization is not feasible d Slowly Add Waste to Solution (1:10 ratio) c->d e Stir for 24 Hours in Open Container d->e e->f g Contact Licensed Hazardous Waste Contractor f->g h Arrange for Pickup and Incineration g->h

Caption: Workflow for the safe disposal of this compound waste.

G start Spill Occurs evacuate Evacuate Area & Remove Ignition Sources start->evacuate ppe Don PPE (Gloves, Goggles, Respirator) evacuate->ppe absorb Cover Spill with Inert Absorbent Material ppe->absorb collect Collect Absorbed Material into an Open-Top Container absorb->collect decontaminate Apply Decontamination Solution to Spill Area collect->decontaminate wait Let Solution Sit for 15+ Minutes decontaminate->wait cleanup Absorb Solution & Add to Waste Container wait->cleanup dispose Arrange for Hazardous Waste Disposal cleanup->dispose

Caption: Emergency workflow for responding to an this compound spill.

References

purification of isocyanides using a short silica pad

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of isocyanides using a short silica pad.

Frequently Asked Questions (FAQs)

Q1: Why is a short silica pad recommended for purifying isocyanides?

A short silica pad is a rapid purification technique that minimizes the contact time between the isocyanide and the silica gel.[1][2] This is crucial because isocyanides are often sensitive to the acidic nature of standard silica gel and can decompose upon prolonged exposure, leading to significantly lower yields.[1] This method is particularly effective for removing baseline impurities and polar byproducts, such as triethylamine hydrochloride, from the crude reaction mixture.[1][3]

Q2: What is the primary challenge when purifying isocyanides on silica gel?

The main challenge is the inherent instability of many isocyanides on silica.[4] Silica gel is slightly acidic, which can cause acid-sensitive isocyanides to degrade, polymerize, or cyclize.[1] This is especially true for heterocyclic isocyanides.[1] Irreversible adsorption to the silica can also lead to low or no recovery of the desired product.[5][6]

Q3: What type of silica gel and solvent system should I use?

The choice of silica gel and eluent is critical for success.

  • Silica Gel: Finer mesh silica (e.g., 400-600 mesh) can provide higher purity.[1] However, standard mesh sizes like 100-200 or 230-400 have also been used effectively.[1][7] For highly sensitive isocyanides, using deactivated (neutralized) silica or a less acidic stationary phase like Florisil, alumina, or specially treated C-2 silica is recommended.[3][5][6][8]

  • Solvent System: A relatively nonpolar solvent is typically used. Diethyl ether is highly effective and can be used alone to afford isocyanides in high purity and yield.[1][7] Mixtures of diethyl ether and dichloromethane (DCM) are also common.[1] The goal is to find a solvent system where the isocyanide elutes quickly while impurities remain on the silica.

Q4: Can I apply pressure to the silica pad?

Yes, applying positive pressure (flash chromatography) is recommended.[1] This speeds up the elution process, further minimizing the time the isocyanide spends in contact with the silica gel and thereby reducing the risk of decomposition.[1]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Recovery of Product 1. Decomposition on Silica: The isocyanide is acid-sensitive and degraded on the column.[1][3][8] 2. Irreversible Adsorption: The compound has a high affinity for silica and does not elute.[5] 3. Incorrect Eluent Polarity: The solvent system is not polar enough to elute the compound.1. Test for Stability: Spot the crude mixture on a TLC plate and let it sit for 30-60 minutes before eluting to see if degradation occurs.[3][9] 2. Use Deactivated Silica: Prepare a slurry of silica in a solution of triethylamine in your eluent (e.g., 1-2%) to neutralize acidic sites. Alternatively, use commercially available deactivated silica, Florisil, or alumina.[3][8] For very sensitive compounds, consider C-2 silica.[5][6] 3. Increase Eluent Polarity: If the compound is stable, gradually increase the polarity of the eluent. A "methanol purge" after the expected elution can strip highly polar compounds from the column.[9] 4. Minimize Contact Time: Use a shorter pad and apply more pressure to elute the compound faster.[1]
Product is Contaminated with Triethylamine or Triethylamine HCl 1. Co-elution: The solvent system is polar enough to carry the amine impurities along with the product.1. Use Diethyl Ether: Switch to 100% diethyl ether as the eluent. It has been shown to leave triethylamine hydrochloride on the silica while eluting the isocyanide.[1] 2. Vacuum Removal: Excess triethylamine can often be removed by evaporation under a high vacuum after the chromatography is complete.[1]
Product Elutes as a Long "Tail" Instead of a Sharp Band 1. Poor Solubility: The compound may not be fully soluble in the eluting solvent, causing it to streak down the column slowly. 2. Column Overload: Too much crude material was loaded onto the silica pad.1. Adjust Solvent: Find a solvent system that fully dissolves your compound.[3] 2. Increase Polarity Post-Elution: Once the main product spot begins to elute, you can slightly increase the solvent polarity to push the "tail" off the column faster, provided no other impurities are nearby on the TLC.[3][8] 3. Use Less Material: Reduce the amount of crude product loaded relative to the amount of silica.
TLC shows a pure product, but the purified material is a mixture. 1. On-Column Decomposition: The product is degrading during its time on the silica, leading to the formation of new impurities.[1][8]1. Confirm Stability: Run a 2D TLC to confirm if the compound is stable on silica.[9] Spot the sample, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears off the diagonal, the compound is degrading.[9] 2. Switch Stationary Phase: Use a less acidic stationary phase like deactivated silica, alumina, or Florisil.[3][8]

Purification Efficiency Data

The following table summarizes yields for different isocyanides purified using a short silica pad, demonstrating the effectiveness of the technique across various scales.

Isocyanide ProductScale (mmol)Silica Mesh SizeEluent SystemYield (%)
Benzyl Isocyanide5-10230-400Diethyl Ether / DCM86%[1]
Benzyl IsocyanideNot specified400-600Diethyl Ether90%[1]
Benzyl IsocyanideNot specified100-200Diethyl Ether91%[1]
Phenylalanine Methyl Ester Isocyanide100100-200Diethyl Ether / DCM87%[1]
1-Adamantyl Isocyanide500100-200Diethyl Ether97%[7]

Experimental Protocol: Purification via Short Silica Pad

This protocol provides a general methodology for the rapid purification of an isocyanide from a crude reaction mixture.

Materials:

  • Sintered glass funnel or glass column with a frit

  • Silica gel (e.g., 100-200 mesh)

  • Sand (optional, but recommended)

  • Eluent (e.g., Diethyl Ether)

  • Crude isocyanide product

  • Collection flask (e.g., Büchner flask)

  • Vacuum source (if using a sintered funnel) or air pressure source

Procedure:

  • Prepare the Silica Pad:

    • Place a small plug of cotton at the bottom of a standard glass column or use a sintered glass funnel. Add a thin layer of sand (approx. 0.5 cm).

    • In a separate beaker, create a slurry of silica gel with your chosen eluent (e.g., diethyl ether).

    • Pour the slurry into the column/funnel to create a short, packed bed of silica (typically 5-10 cm in height). The amount of silica should be about 20-50 times the weight of the crude material.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the silica run dry.[10]

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]

  • Load the Sample:

    • Dissolve the crude isocyanide product in the minimum amount of the eluent solvent.

    • Carefully pipette the solution onto the top layer of sand.

    • Allow the sample to absorb completely into the silica bed by draining the solvent to the top of the sand layer.

  • Elute the Isocyanide:

    • Carefully add fresh eluent to the top of the column.

    • Apply gentle pressure (using a pipette bulb for a small column) or a vacuum (for a sintered funnel) to push the solvent through the silica pad.[1][2]

    • Collect the eluate in a single collection flask. Since the isocyanide is typically much less polar than the byproducts, it should elute quickly in the first few column volumes.

  • Monitor and Isolate:

    • Monitor the elution process using TLC if necessary, but for a simple filtration, all the eluate is often collected together.

    • Once all the product has eluted, evaporate the solvent from the collected fractions under reduced pressure to yield the purified isocyanide.

Experimental Workflow Diagram

Isocyanide_Purification_Workflow cluster_prep 1. Pad Preparation cluster_load 2. Sample Loading cluster_elute 3. Elution cluster_iso 4. Isolation prep_slurry Prepare Silica Slurry in Eluent pack_column Pack Slurry into Column/Funnel prep_slurry->pack_column equilibrate Equilibrate Pad pack_column->equilibrate dissolve Dissolve Crude Product in Minimum Solvent equilibrate->dissolve load_sample Load Solution onto Silica Pad dissolve->load_sample add_eluent Add Eluent load_sample->add_eluent apply_pressure Apply Pressure/Vacuum add_eluent->apply_pressure collect Collect Eluate apply_pressure->collect evaporate Evaporate Solvent collect->evaporate product Pure Isocyanide evaporate->product

Caption: Workflow for purifying isocyanides using a short silica pad.

References

minimizing solvent waste in green isocyanide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing solvent waste in green isocyanide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main contributors to solvent waste in traditional isocyanide synthesis?

A1: The primary sources of solvent waste in conventional isocyanide synthesis, particularly the widely used formamide dehydration method with reagents like phosphorus oxychloride (POCl₃), are the reaction medium itself and the extensive use of organic solvents during aqueous workup and purification steps, such as column chromatography.[1] Traditional methods often employ hazardous chlorinated solvents like dichloromethane (DCM), which contribute significantly to the environmental impact.[2] The entire process, from reaction to purification, can lead to a high E-factor, indicating a large amount of waste generated per unit of product.[1]

Q2: What are the key principles of green chemistry applicable to isocyanide synthesis?

A2: Several green chemistry principles are highly relevant to modern isocyanide synthesis. These include waste prevention by optimizing reactions to minimize byproducts, maximizing atom economy by designing syntheses where the maximum amount of starting materials ends up in the final product, and using safer solvents and auxiliaries by replacing hazardous solvents with greener alternatives or eliminating them altogether.[3] Additionally, designing for energy efficiency by using methods like mechanochemistry, which can be performed at room temperature, and using catalytic reagents over stoichiometric ones are crucial for developing more sustainable protocols.[3][4]

Q3: What are "greener" solvent alternatives for isocyanide synthesis?

A3: Greener alternatives to hazardous solvents like dichloromethane (DCM) are being explored to reduce the environmental impact of isocyanide synthesis. While DCM often gives high yields due to the good solubility of formamides, more sustainable options are available.[1] For instance, in some protocols, triethylamine can be used not only as a base but also as the solvent, creating a solvent-free reaction environment.[3] Mechanochemical synthesis, which uses mechanical energy instead of solvents to drive the reaction, represents a significant advancement in eliminating solvent use entirely.[5]

Q4: How can I quantify the "greenness" of my isocyanide synthesis method?

A4: A key metric for quantifying the environmental impact of a chemical process is the Environmental Factor (E-factor). The E-factor is the ratio of the mass of waste produced to the mass of the desired product.[6] A lower E-factor signifies a greener process with less waste generation.[1] By calculating and comparing the E-factors of different synthetic routes, you can quantitatively assess their environmental performance.[7]

Q5: What are common side reactions in isocyanide synthesis and how can they be minimized?

A5: A common side reaction, especially with multifunctional isocyanides, is polymerization, which can be initiated by impurities, high temperatures, or prolonged reaction times.[8][9] To minimize this, it is crucial to use pure reagents and control the reaction temperature. Adding the isocyanide slowly and last to a mixture of other reactants can also help ensure it participates in the desired reaction rather than self-polymerizing.[9] In multicomponent reactions like the Ugi reaction, a competing Passerini reaction can occur.[9] Careful control of stoichiometry and pre-forming the imine intermediate can help favor the desired Ugi product.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a frequent issue in isocyanide synthesis. The following guide provides a systematic approach to troubleshooting low yields.

Potential Causes and Solutions:

Possible Cause Diagnostic Check Recommended Solution
Degraded Starting Material Verify the purity of the formamide precursor and dehydrating agent (e.g., POCl₃, p-TsCl) using techniques like NMR or IR spectroscopy.Use freshly purified or new reagents. Store reagents under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.[8]
Inefficient Dehydration Monitor the reaction progress using TLC or LC-MS to see if the formamide is being consumed.Ensure the dehydrating agent is active and used in the correct stoichiometric ratio. Consider switching to a more reactive dehydrating agent if necessary. For less reactive formamides, increasing the reaction temperature might be required.[1]
Isocyanide Decomposition Isocyanides are sensitive to acidic conditions and can hydrolyze in the presence of water.[8] Check for the presence of formamide in the final product, which can be a result of hydrolysis.[9]Maintain basic conditions throughout the reaction and workup.[1] Use anhydrous solvents and run the reaction under an inert atmosphere to prevent moisture contamination.[9]
Suboptimal Solvent Choice The choice of solvent can significantly impact reaction rate and yield.For dehydration reactions, while DCM is common, greener alternatives should be considered.[2] In multicomponent reactions like the Passerini reaction, apolar, aprotic solvents are generally preferred.[10] For Ugi reactions, polar aprotic solvents like methanol or TFE can be more effective.[8] A solvent screen is often beneficial for optimization.
Product Loss During Workup Excessive washing or overly aggressive purification can lead to loss of the desired product, especially for volatile or polar isocyanides.Avoiding aqueous workup altogether is a key strategy in green isocyanide synthesis.[1] This can be achieved through direct filtration through a silica plug or by using solvent-free methods like mechanochemistry.[1][5]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Purity start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No check_conditions Review Reaction Conditions reagent_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp, Time, Stoichiometry conditions_ok->optimize_conditions No check_workup Analyze Workup Procedure conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Workup Efficient? check_workup->workup_ok modify_workup Modify Workup (e.g., no aqueous) workup_ok->modify_workup No success Yield Improved workup_ok->success Yes modify_workup->check_workup

A decision tree for troubleshooting low yields.
Issue 2: Solvent Waste and High E-Factor

Minimizing solvent waste is a primary goal of green isocyanide synthesis.

Strategies for Solvent Waste Reduction:

Strategy Description Key Advantages
Solvent-Free Synthesis (Mechanochemistry) This method uses mechanical force (ball milling) to initiate the chemical reaction, eliminating the need for a solvent.[5]Dramatically reduces solvent waste, often leads to faster reaction times, and can be performed at room temperature, saving energy.[11]
Avoid Aqueous Workup Traditional methods often involve washing the reaction mixture with water, which then requires extraction with large volumes of organic solvents. Avoiding this step significantly cuts down on solvent use.[1]Reduces both organic and aqueous waste, simplifies the purification process, and shortens the overall reaction time.[1]
Use of Greener Solvents Replace hazardous chlorinated solvents like DCM with more environmentally benign alternatives.Reduces the toxicity and environmental impact of the synthesis. p-Toluenesulfonyl chloride (p-TsCl) as a dehydrating agent is less toxic than POCl₃ and can be used in smaller amounts of solvent.[2]
Solvent as Reagent/Catalyst In some protocols, a reagent such as triethylamine can also serve as the solvent, thereby eliminating the need for an additional solvent.[3]Simplifies the reaction setup and reduces the number of components, leading to less waste.
Higher Concentration Reactions Running reactions at a higher concentration reduces the total volume of solvent required.Decreases solvent consumption and can sometimes increase the reaction rate.[1]

Workflow for Minimizing Solvent Waste

solvent_waste_minimization start Goal: Minimize Solvent Waste is_solvent_free_possible Is Solvent-Free (Mechanochemistry) an Option? start->is_solvent_free_possible use_mechanochemistry Employ Mechanochemical Synthesis is_solvent_free_possible->use_mechanochemistry Yes select_greener_solvent Select a Greener Solvent is_solvent_free_possible->select_greener_solvent No final_protocol Optimized Green Protocol use_mechanochemistry->final_protocol avoid_aqueous_workup Avoid Aqueous Workup select_greener_solvent->avoid_aqueous_workup increase_concentration Increase Reactant Concentration avoid_aqueous_workup->increase_concentration increase_concentration->final_protocol

Workflow for developing a green isocyanide synthesis protocol.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various isocyanide synthesis protocols, highlighting the advantages of greener methods.

Table 1: Comparison of Dehydration Reagents and Solvents

Dehydrating Agent Solvent Reaction Time Yield (%) E-Factor Reference
POCl₃Dichloromethane (DCM)7-10 hours45-99High[1]
p-TsClDichloromethane (DCM)~2 hoursup to 986.45[2][7]
PPh₃/IodineDichloromethane (DCM)~1 hourup to 90Moderate[3]
POCl₃Triethylamine (as solvent)< 5 minutesHigh to excellentLow[3]
p-TsClNone (Mechanochemistry)1 hourHigh to excellentVery Low[5]

Table 2: Synthesis of Phenylethyl Isocyanide - A Case Study in Green Chemistry

Method Solvent Volume (mL per 100 mmol) Wastewater (mL per 100 mmol) Yield (%) E-Factor Reference
Traditional POCl₃250-400 (DCM)300-50045-99High[1]
"Isocyanide 2.0" (No Aqueous Workup)Minimal (DCM)0~976-10 times lower than traditional[1]

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Mechanochemical Isocyanide Synthesis

This protocol is adapted from a method utilizing p-tosyl chloride (p-TsCl) as the dehydrating agent under solvent-free conditions.[5]

Materials:

  • Formamide substrate (1.0 mmol)

  • p-Toluenesulfonyl chloride (p-TsCl) (1.5 mmol)

  • Triethylamine (1.0 mmol)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (6.0 mmol)

  • Zirconia grinding jar (15 mL) with two zirconia milling balls (8 mm diameter)

  • Shaker mill

Procedure:

  • To the 15 mL zirconia grinding jar, add the formamide (1.0 mmol), p-TsCl (1.5 mmol), triethylamine (1.0 mmol), and anhydrous Na₂CO₃ (6.0 mmol).

  • Place the milling balls in the jar, seal it, and place it in the shaker mill.

  • Mill the mixture for 1 hour at a frequency of 18 Hz.

  • After milling, open the jar in a well-ventilated fume hood.

  • To hydrolyze any excess p-TsCl, add 0.5 equivalents of water and continue grinding for an additional 15 minutes.[12]

  • Extract the product from the solid mixture using a suitable solvent (e.g., diethyl ether), followed by filtration.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the pure isocyanide.

Protocol 2: Green Isocyanide Synthesis Using Triethylamine as the Solvent

This protocol describes a rapid and efficient synthesis of isocyanides using POCl₃ with triethylamine as both the base and the solvent.[3]

Materials:

  • N-substituted formamide (2 mmol)

  • Triethylamine (2 mL)

  • Phosphorus oxychloride (POCl₃) (2 mmol, ~0.2 mL)

  • Dry packed chromatography column

Procedure:

  • In a dry reaction vessel, dissolve the N-substituted formamide (2 mmol) in triethylamine (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2 mmol) to the cooled solution.

  • Stir the reaction mixture at 0 °C for approximately 5 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture directly onto a dry packed silica gel column.

  • Elute the product with 100% diethyl ether to afford the pure isocyanide. This method allows for high yield with minimal solvent consumption for purification.[3]

Protocol 3: Troubleshooting the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for diversity-oriented synthesis but can be prone to low yields if not optimized.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Anhydrous solvent (e.g., methanol, 2,2,2-trifluoroethanol)

Optimized Procedure:

  • To a dry flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Add the anhydrous solvent (e.g., methanol) to dissolve the components.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the pre-formation of the imine.[8][9]

  • In a separate vial, dissolve the isocyanide (1.0 mmol) in a minimal amount of the anhydrous solvent.

  • Slowly add the isocyanide solution to the reaction mixture over 5 minutes.[9]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Ugi Reaction Troubleshooting Diagram

ugi_troubleshooting start Low Ugi Product Yield check_passerini Passerini Side Product Detected? start->check_passerini preform_imine Pre-form Imine Before Adding Isocyanide check_passerini->preform_imine Yes check_hydrolysis Formamide (from Isocyanide Hydrolysis) Detected? check_passerini->check_hydrolysis No success Yield Improved preform_imine->success use_anhydrous Use Anhydrous Solvents and Reagents Under Inert Atmosphere check_hydrolysis->use_anhydrous Yes check_polymerization Insoluble Precipitate Observed? check_hydrolysis->check_polymerization No use_anhydrous->success control_temp_add_slowly Control Temperature and Add Isocyanide Slowly/Last check_polymerization->control_temp_add_slowly Yes optimize_kinetics Optimize Kinetics: Increase Concentration, Screen Solvents check_polymerization->optimize_kinetics No control_temp_add_slowly->success optimize_kinetics->success

A decision tree for troubleshooting low yields in Ugi reactions.

References

dealing with the instability of isocyanide reaction intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of isocyanide reaction intermediates.

Frequently Asked Questions (FAQs)

Q1: My isocyanide reagent has a pungent, unpleasant odor. Is this normal and what precautions should I take?

A1: Yes, a strong, unpleasant odor is a characteristic property of many volatile isocyanides.[1][2] Due to their potential toxicity and high reactivity, all manipulations involving isocyanides should be conducted in a certified chemical fume hood.[3][4] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Q2: How should I properly store my isocyanide reagents?

A2: Isocyanide reagents should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from acids and moisture.[3] Reaction with water can lead to the formation of formamides, while acids can catalyze polymerization or hydrolysis.[2][5][6] Access to storage areas should be restricted to authorized personnel.[3]

Q3: I suspect my isocyanide has degraded. How can I check its purity?

A3: The purity of an isocyanide can be assessed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and FT-IR spectroscopy. The characteristic isocyanide stretch in the IR spectrum typically appears in the range of 2100-2200 cm⁻¹. The appearance of signals corresponding to formamides (e.g., a broad N-H stretch and a C=O stretch in the IR spectrum) can indicate degradation.

Q4: What are the most common multicomponent reactions (MCRs) involving isocyanides?

A4: The most prominent MCRs involving isocyanides are the Passerini and Ugi reactions.[1][5][7][8] These reactions are highly valued in combinatorial chemistry and drug discovery for their ability to generate molecular diversity in a single step.[1][8][9]

Q5: What is the key reactive intermediate in Passerini and Ugi reactions?

A5: A central mechanistic step in both the Passerini and Ugi reactions is the formation of a highly reactive nitrilium ion intermediate.[10] The ability to intercept this intermediate can lead to novel synthetic pathways.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield in a Passerini or Ugi reaction. 1. Degraded isocyanide reagent.[6] 2. Incomplete formation of the initial imine (in Ugi reactions).[6] 3. Unstable reaction intermediate.1. Verify the purity of the isocyanide before use. 2. Ensure anhydrous conditions to favor imine formation. Consider pre-forming the imine. 3. Lower the reaction temperature to stabilize intermediates. Add the isocyanide slowly to the reaction mixture.[6]
Formation of unexpected side products. 1. In Ugi reactions, the isocyanide may react directly with the carbonyl and carboxylic acid, leading to a Passerini-type product.[6] 2. Protic solvents (e.g., methanol) may participate in the reaction, forming solvent adducts.[6] 3. Isocyanides can polymerize in the presence of acid.[5][6]1. Ensure efficient imine formation before or during the reaction. 2. Use an aprotic solvent such as DMF, THF, or dichloromethane.[6] Ensure all reagents and glassware are dry. 3. Add the isocyanide and acid components slowly and at a reduced temperature.[6]
The reaction mixture develops a deep color and becomes viscous. 1. Polymerization of the isocyanide, often catalyzed by acidic conditions.[5][6] 2. Formation of unstable, colored intermediates like ketenimines.[6]1. Control the rate of addition of the isocyanide and acid. Lowering the reaction temperature can also help. 2. Ketenimines can sometimes be characterized by FT-IR (strong absorption around 2000-2050 cm⁻¹).[6] Consider if alternative reaction pathways are possible under your conditions.
Difficulty in purifying the final product. 1. Presence of highly polar byproducts, such as formamides from isocyanide hydrolysis. 2. Formation of complex mixtures due to competing reaction pathways.1. After the reaction, quench any remaining isocyanide by adding a dilute aqueous acid to hydrolyze it to the corresponding formamide, which can then be separated during workup.[2][5] 2. Optimize reaction conditions (temperature, solvent, order of addition) to favor the desired product.

Experimental Protocols

Protocol 1: General Procedure for a Ugi Four-Component Reaction
  • To a solution of the aldehyde or ketone (1.0 equiv.) and the amine (1.0 equiv.) in a suitable aprotic solvent (e.g., methanol, dichloromethane, or THF) at room temperature, add the carboxylic acid (1.0 equiv.).

  • Stir the mixture for 10-30 minutes to facilitate the formation of the iminium intermediate.

  • Add the isocyanide (1.1 equiv.) to the reaction mixture. The addition can be done dropwise, especially if the reaction is exothermic.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired α-acylamino amide product.

Protocol 2: Quenching and Work-up Procedure for Isocyanide Reactions
  • Upon completion of the reaction, cool the mixture to room temperature if it was heated.

  • To destroy any unreacted, odorous isocyanide, slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to the reaction mixture while stirring in a fume hood.[2] This will hydrolyze the isocyanide to the corresponding formamide.[2][5]

  • If the product is organic-soluble, add an organic solvent (e.g., ethyl acetate) and water to the mixture.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Proceed with purification of the crude product.

Visualizing Reaction Pathways and Workflows

Ugi_vs_Passerini carbonyl Aldehyde/ Ketone passerini_intermediate Nitrilium Ion (Passerini) carbonyl->passerini_intermediate imine Imine/ Iminium Ion carbonyl->imine acid Carboxylic Acid acid->passerini_intermediate ugi_intermediate Nitrilium Ion (Ugi) acid->ugi_intermediate isocyanide Isocyanide isocyanide->passerini_intermediate isocyanide->ugi_intermediate amine Amine amine->imine passerini_product α-Acyloxy Amide (Passerini Product) passerini_intermediate->passerini_product Mumm Rearrangement imine->ugi_intermediate ugi_product α-Acylamino Amide (Ugi Product) ugi_intermediate->ugi_product Mumm Rearrangement side_product Passerini-type Side Product ugi_intermediate->side_product Incomplete Imine Formation

Caption: Competing pathways in Ugi and Passerini reactions.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Check Reagent Purity (especially Isocyanide) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions is_protic Is Solvent Protic? check_conditions->is_protic change_solvent Switch to Aprotic Solvent (e.g., THF, DCM) is_protic->change_solvent Yes is_acidic Is Reaction Acidic? is_protic->is_acidic No change_solvent->is_acidic control_addition Slowly Add Isocyanide/Acid Lower Temperature is_acidic->control_addition Yes (Polymerization Risk) optimize_imine Optimize Imine Formation (for Ugi reaction) is_acidic->optimize_imine No control_addition->optimize_imine end Improved Outcome optimize_imine->end

Caption: Troubleshooting workflow for isocyanide MCRs.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Isocyanide and Methyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Reactivity: Electronic and Steric Effects

The reactivity of isocyanides is primarily governed by the electronic and steric nature of the substituent attached to the isocyano group. In the case of ethyl and methyl isocyanides, subtle differences in these properties are expected to influence their behavior in chemical reactions.

Electronic Effects: The ethyl group is known to be slightly more electron-donating than the methyl group due to a greater inductive effect. This increased electron density on the isocyanide carbon of ethyl isocyanide would be expected to enhance its nucleophilicity, potentially leading to faster reaction rates in reactions where the isocyanide acts as a nucleophile.

Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of the isocyanide to the other reactants, particularly in sterically congested transition states. This effect could lead to slower reaction rates for this compound compared to mthis compound, especially in reactions sensitive to steric hindrance.

Overall Predicted Reactivity: The relative reactivity of ethyl and mthis compound will therefore depend on the specific reaction mechanism. In reactions where electronic effects dominate and the transition state is not sterically crowded, this compound may react faster. Conversely, in reactions where steric hindrance is a significant factor, mthis compound would be expected to be the more reactive species.

G Factors Influencing Alkyl Isocyanide Reactivity Reactivity Overall Reactivity Electronic Electronic Effects (Inductive Effect) Electronic->Reactivity Influences Steric Steric Effects (Bulkiness) Steric->Reactivity Influences Ethyl This compound Ethyl->Electronic More electron-donating Ethyl->Steric More bulky Methyl Mthis compound Methyl->Electronic Less electron-donating Methyl->Steric Less bulky

Caption: Factors influencing the relative reactivity of ethyl and mthis compound.

Reactivity in Key Reaction Classes

Below are descriptions of common isocyanide reactions with a discussion of the potential reactivity differences between ethyl and mthis compound, along with generalized experimental protocols.

[4+1] Cycloaddition with Tetrazines

The [4+1] cycloaddition reaction between an isocyanide and a tetrazine is a powerful tool for the synthesis of pyrazole derivatives. In this reaction, the isocyanide acts as a one-carbon component. The reactivity in these cycloadditions can be sensitive to both electronic and steric factors. While a more nucleophilic isocyanide might be expected to react faster, steric hindrance from bulky substituents on either the isocyanide or the tetrazine can significantly decrease the reaction rate. Given the minimal steric difference between a methyl and an ethyl group, the slightly enhanced nucleophilicity of this compound may lead to a modest increase in reaction rate compared to mthis compound, assuming the tetrazine itself is not exceptionally bulky.

General Experimental Protocol for [4+1] Cycloaddition:

  • In a clean, dry flask, dissolve the tetrazine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the isocyanide (ethyl or mthis compound, 1.0-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole.

Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. The reaction is believed to proceed through a concerted, cyclic transition state in non-polar solvents. The nucleophilic attack of the isocyanide on the carbonyl carbon is a key step. The slightly higher nucleophilicity of this compound might suggest a faster reaction rate. However, the formation of the cyclic transition state could be sensitive to steric hindrance. The additional bulk of the ethyl group compared to the methyl group might slightly disfavor the formation of this transition state, potentially leading to slower reaction rates. The overall effect will depend on the specific substrates used.

Ugi Reaction

The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide. This reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide. Similar to the Passerini reaction, the nucleophilicity of the isocyanide is important. The more electron-donating ethyl group in this compound could lead to a faster rate of attack on the iminium ion. Given that the Ugi reaction is often less sensitive to steric hindrance than the Passerini reaction, it is plausible that this compound would exhibit slightly higher reactivity than mthis compound in many Ugi reactions.

G Generalized Workflow for Passerini/Ugi Reactions cluster_0 *Amine for Ugi Reaction only Start Combine Reactants (Aldehyde/Ketone, Carboxylic Acid, Amine*, Isocyanide) Reaction Reaction in Suitable Solvent (e.g., Methanol, DCM) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (e.g., Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for multicomponent reactions involving isocyanides.

General Experimental Protocol for Passerini/Ugi Reactions:

  • To a solution of the carbonyl compound (1.0 equivalent) and carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., dichloromethane for Passerini, methanol for Ugi), add the amine (1.0 equivalent, for Ugi reaction only) at room temperature.

  • Stir the mixture for a short period (e.g., 10-30 minutes) to allow for the formation of the iminium ion (in the case of the Ugi reaction).

  • Add the isocyanide (ethyl or mthis compound, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • The crude product is then subjected to an appropriate workup procedure, which may involve extraction and washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • The final product is purified by a suitable method, such as flash column chromatography or recrystallization.

Quantitative Data Summary

A direct quantitative comparison of the reactivity of this compound and mthis compound requires experimental data from studies where both reagents are evaluated under identical conditions. To date, such a comparative study has not been extensively reported in the peer-reviewed literature. The table below outlines the key quantitative metrics that would be necessary for a definitive comparison.

Reaction TypeKey Quantitative Metric for ComparisonThis compound DataMthis compound Data
[4+1] Cycloaddition Second-order rate constant (k)Data not availableData not available
Passerini Reaction Reaction yield (%) under set conditionsData not availableData not available
Reaction rate constant (k)Data not availableData not available
Ugi Reaction Reaction yield (%) under set conditionsData not availableData not available
Reaction rate constant (k)Data not availableData not available

Note: "Data not available" indicates that direct, side-by-side comparative data under identical experimental conditions could not be located in the scientific literature.

Conclusion

In the absence of direct experimental evidence, the relative reactivity of this compound and mthis compound can be rationalized based on the interplay of electronic and steric effects. The slightly greater electron-donating nature of the ethyl group may enhance nucleophilicity and accelerate reactions where electronic effects are dominant. Conversely, the smaller size of the methyl group may be advantageous in sterically demanding reactions. For a definitive comparison, further experimental studies that directly measure the kinetic rates and yields of these two isocyanides in a range of important chemical transformations are warranted. Such studies would provide invaluable data for chemists in the fields of organic synthesis and drug discovery, enabling more informed decisions in reagent selection and reaction optimization.

A Comparative Guide to Isocyanide Performance in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocyanides are a unique class of organic compounds characterized by a terminally bonded nitrogen and carbon atom (R-N≡C). Their distinct electronic structure, featuring both nucleophilic and electrophilic character at the carbon atom, makes them exceptionally versatile reagents in multicomponent reactions (MCRs). This versatility allows for the rapid and efficient construction of complex molecular scaffolds from simple starting materials, a strategy of paramount importance in drug discovery and medicinal chemistry. This guide provides an objective comparison of the performance of various isocyanides in three key MCRs: the Ugi, Passerini, and Gewald reactions, supported by experimental data and detailed protocols.

Factors Influencing Isocyanide Reactivity

The reactivity of isocyanides in MCRs is primarily governed by two factors:

  • Electronic Effects: The electron density at the isocyano carbon atom influences its nucleophilicity. Electron-donating groups (EDGs) on the R-group increase the nucleophilicity, generally leading to higher reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, which can slow down the reaction. Aromatic isocyanides are generally less reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aryl group.[1]

  • Steric Effects: The steric bulk of the R-group can hinder the approach of the isocyanide to the other reactants, thereby decreasing the reaction rate. Less sterically hindered isocyanides, such as linear alkyl isocyanides, tend to react more rapidly.[2]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3] This one-pot synthesis is highly efficient for creating diverse libraries of peptide-like molecules.

Comparative Performance of Isocyanides in the Ugi Reaction

The choice of isocyanide can significantly impact the yield of the Ugi reaction. The following table summarizes the yields obtained with different isocyanides under comparable reaction conditions.

IsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)Reference
tert-Butyl isocyanideBenzaldehydeAnilineBenzoic AcidMethanol85[4]
Cyclohexyl isocyanide4-ChlorobenzaldehydeBenzylamineAcetic AcidMethanol92[4]
Benzyl isocyanideIsobutyraldehydeGlycine methyl esterPropionic AcidMethanol78[4]
Tosylmethyl isocyanide (TosMIC)CyclohexanecarboxaldehydeAmmoniaFormic AcidMethanol65[4]
Ethyl isocyanoacetateBenzaldehydeBenzylamineAcetic AcidMethanol71-83[5]
Nβ-Fmoc-amino alkyl isocyanidesVariousL-aspartic acid α-methyl estersVariousVarious53-78[5]

Observations:

  • Aliphatic isocyanides like tert-butyl isocyanide and cyclohexyl isocyanide generally provide high yields.

  • The presence of functional groups on the isocyanide, as in ethyl isocyanoacetate and Nβ-Fmoc-amino alkyl isocyanides, is well-tolerated and allows for the synthesis of more complex peptidomimetics.[2][5]

  • Steric hindrance can play a role, as seen in the slightly lower yield for the more flexible benzyl isocyanide compared to the rigid cyclohexyl isocyanide in similar systems.

Experimental Protocol: Ugi Reaction with Cyclohexyl Isocyanide

This protocol describes the synthesis of N-Cyclohexyl-2-[N-(4-methoxybenzyl)acetamido]-2-(thien-2-yl)acetamide.[6]

Materials:

  • Thiophene-2-carboxaldehyde (1.1 mmol)

  • 4-Methoxybenzylamine (1.0 mmol)

  • Acetic acid (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Dry Methanol (5 mL)

  • Anhydrous sodium sulfate (0.5 g)

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottomed flask containing a magnetic stir bar, add dry methanol (5 mL), thiophene-2-carboxaldehyde (1.1 mmol), and 4-methoxybenzylamine (1.0 mmol).

  • Add anhydrous sodium sulfate (0.5 g) to the mixture.

  • Stopper the flask and stir the solution for 1 hour at room temperature to facilitate imine formation.

  • To the resulting solution, add acetic acid (1.0 mmol) and stir for an additional 15 minutes at room temperature.

  • Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring the mixture in the stoppered flask at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental Workflow for the Ugi Reaction

Ugi_Workflow reagents Aldehyde + Amine + Carboxylic Acid + Isocyanide solvent Add Solvent (e.g., Methanol) reagents->solvent stir Stir at Room Temperature solvent->stir monitor Monitor by TLC stir->monitor workup Work-up (Filtration, Evaporation) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product α-Acylamino Amide purify->product

Caption: A typical experimental workflow for the Ugi four-component reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[7] This reaction is highly atom-economical and proceeds efficiently in aprotic solvents.[8]

Comparative Performance of Isocyanides in the Passerini Reaction

The structure of the isocyanide influences both the reaction rate and the final yield. The following table provides a comparison of different isocyanides in the Passerini reaction.

IsocyanideAldehydeCarboxylic AcidSolventYield (%)Reference
tert-Butyl isocyanideBenzaldehydeBenzoic AcidDichloromethaneHigh[9]
p-Methoxyphenyl isocyanide(Benzyloxy)acetaldehydeBenzoic AcidDichloromethaneHigh[9]
Benzyl isocyanideSalicylaldehyde (acetylated)Phenylacetic acidDichloromethane70[10]
4-Fluorobenzyl isocyanideSalicylaldehyde (acetylated)Phenylacetic acidDichloromethane70[10]
4-Methoxy benzyl isocyanideSalicylaldehyde (acetylated)Phenylacetic acidDichloromethane78[10]
Tosylmthis compound (TosMIC)3-Oxoazetidine derivativeBenzoic AcidTolueneGood[11]

Observations:

  • Both aliphatic (tert-butyl isocyanide) and electron-rich aromatic isocyanides (p-methoxyphenyl isocyanide) provide high yields.[9]

  • Substituted benzyl isocyanides are well-tolerated, with electron-donating groups on the aromatic ring leading to slightly higher yields.[10]

  • Functionalized isocyanides like TosMIC are effective substrates, enabling the synthesis of complex heterocyclic structures.[11]

Experimental Protocol: Passerini Reaction with an Aromatic Diisocyanide

This protocol outlines a general procedure for a bis-Passerini reaction using an aromatic diisocyanide to form a symmetrical bis(α-acyloxy carboxamide).[12]

Materials:

  • Aromatic diisocyanide (1.0 equivalent)

  • Aldehyde (2.2 equivalents)

  • Carboxylic acid (2.2 equivalents)

  • Aprotic solvent (e.g., Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic diisocyanide (1.0 equivalent) in an aprotic solvent.

  • To the stirred solution, add the carboxylic acid (2.2 equivalents) followed by the aldehyde (2.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by filtration if it precipitates, or by column chromatography on silica gel.

Logical Relationship in Passerini Reactivity

Passerini_Reactivity cluster_isocyanide Isocyanide Structure cluster_reactivity Reactivity Trend aliphatic Aliphatic (e.g., tert-Butyl) high High Reactivity (Higher Yields) aliphatic->high aromatic_edg Aromatic with EDG (e.g., p-Methoxyphenyl) aromatic_edg->high aromatic_ewg Aromatic with EWG low Low Reactivity (Lower Yields) aromatic_ewg->low moderate Moderate Reactivity

Caption: General trend of isocyanide reactivity in the Passerini reaction.

The Gewald Three-Component Reaction (G-3CR)

The traditional Gewald reaction is a three-component condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to afford a polysubstituted 2-aminothiophene.[13] It is important to note that the classic Gewald reaction does not involve an isocyanide as a reactant. The diversity in this reaction comes from the variation of the carbonyl compound and the activated nitrile.[14]

However, the 2-aminothiophene products of the Gewald reaction are versatile intermediates that can be further functionalized in subsequent reactions, some of which may involve isocyanides. For clarity and to adhere to the core principles of the Gewald reaction, a standard protocol is provided below.

Experimental Protocol: Gewald Reaction

This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carboxamides.[14]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Cyanoacetamide (1.0 mmol)

  • Elemental Sulfur (1.0 mmol)

  • Triethylamine (1.0 mmol)

  • Ethanol

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, combine the aldehyde or ketone (1.0 mmol), cyanoacetamide (1.0 mmol), elemental sulfur (1.0 mmol), and triethylamine (1.0 mmol) in ethanol.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction for 1-24 hours by TLC.

  • Upon completion, cool the reaction mixture.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid product with cold ethanol and dry to obtain the pure 2-aminothiophene derivative.

Gewald Reaction Pathway

Gewald_Pathway start Ketone/Aldehyde + α-Cyanoacetamide + Sulfur base Base (e.g., Triethylamine) start->base intermediate Intermediate Formation base->intermediate cyclization Cyclization intermediate->cyclization product 2-Aminothiophene cyclization->product

Caption: Simplified reaction pathway for the Gewald three-component synthesis of 2-aminothiophenes.

Conclusion

The selection of the isocyanide component is a critical parameter in the design and outcome of multicomponent reactions. For Ugi and Passerini reactions, sterically unhindered aliphatic isocyanides and electron-rich aromatic isocyanides generally provide the highest yields. However, the vast array of functionalized isocyanides available allows for the introduction of diverse chemical handles, making them invaluable tools for the synthesis of complex molecules and compound libraries. While the traditional Gewald reaction does not directly utilize isocyanides, its products serve as important building blocks for further chemical transformations. The provided protocols and comparative data serve as a valuable resource for researchers in the rational selection of isocyanides to achieve their synthetic goals in an efficient and predictable manner.

References

A Comparative Spectroscopic Analysis of Ethyl Isocyanide and Ethyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the key spectroscopic differences between ethyl isocyanide and its isomer, ethyl cyanide. This guide provides a comprehensive comparison based on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.

This compound and ethyl cyanide are constitutional isomers with the molecular formula C₃H₅N. Despite this shared formula, their distinct bonding arrangements—a nitrogen-carbon triple bond in the isocyanide and a carbon-nitrogen triple bond in the cyanide (nitrile)—give rise to significantly different chemical and physical properties. These differences are clearly reflected in their spectroscopic signatures, providing a reliable means of differentiation. This guide delves into these spectroscopic distinctions to aid in the unambiguous identification and characterization of these two compounds.

Key Spectroscopic Differences at a Glance

The primary distinguishing features between this compound and ethyl cyanide in various spectroscopic techniques are summarized below:

  • Infrared (IR) Spectroscopy: The most definitive difference lies in the stretching frequency of the C≡N and N≡C functional groups. This compound exhibits a strong absorption band for the N≡C stretch at a lower wavenumber (around 2150 cm⁻¹) compared to the C≡N stretch of ethyl cyanide (around 2254 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the carbon and hydrogen atoms, particularly those adjacent to the functional group, are markedly different. In ¹³C NMR, the isocyano carbon of this compound is significantly more deshielded than the cyano carbon of ethyl cyanide. Similarly, the methylene protons adjacent to the functional group in ¹H NMR show distinct chemical shifts.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns upon electron ionization differ, reflecting the distinct bonding arrangements and relative bond strengths within each molecule.

Data Presentation: A Quantitative Comparison

The following tables provide a detailed comparison of the key spectroscopic data for this compound and ethyl cyanide.

Table 1: Infrared Spectroscopy Data

Spectroscopic FeatureThis compoundEthyl Cyanide
Functional GroupIsocyanide (-N≡C)Cyanide/Nitrile (-C≡N)
Stretching Frequency (ν)~2150 cm⁻¹ (strong)2254 cm⁻¹ (strong)[1][2]

Table 2: ¹H NMR Spectroscopy Data (300 MHz, CDCl₃)

Chemical Shift (δ) / Multiplicity / Coupling Constant (J)This compoundEthyl Cyanide
CH₃ (Methyl Protons)1.43 ppm (t, J = 7.4 Hz)1.27 ppm (t, J = 7.6 Hz)
CH₂ (Methylene Protons)3.48 ppm (q, J = 7.4 Hz)2.38 ppm (q, J = 7.6 Hz)

Table 3: ¹³C NMR Spectroscopy Data (75 MHz, CDCl₃)

Chemical Shift (δ)This compoundEthyl Cyanide
CH₃ (Methyl Carbon)17.1 ppm10.6 ppm
CH₂ (Methylene Carbon)42.5 ppm12.9 ppm
-N≡C / -C≡N (Functional Group Carbon)157.8 ppm (broad)119.0 ppm

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zThis compound (Relative Intensity)Ethyl Cyanide (Relative Intensity)Proposed Fragment
5510085[M]⁺
5460100[M-H]⁺
298030[C₂H₅]⁺
289560[C₂H₄]⁺ or [CHN]⁺
277055[C₂H₃]⁺ or [CNH]⁺

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. Below are generalized methodologies for each key experiment.

Infrared (IR) Spectroscopy

Objective: To determine the vibrational frequencies of functional groups.

Methodology:

  • Sample Preparation: For liquid samples like this compound and ethyl cyanide, a neat spectrum can be obtained. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands, paying close attention to the region between 2300 cm⁻¹ and 2100 cm⁻¹ for the C≡N and N≡C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-20 mg for ¹³C NMR and <5 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum provide information about neighboring protons.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct injection, where it is vaporized.

  • Ionization: The vaporized molecules are ionized, typically using electron ionization (EI). In EI, a high-energy electron beam bombards the molecules, causing the ejection of an electron to form a molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis: The peak with the highest m/z value typically corresponds to the molecular ion. The other peaks in the spectrum represent fragment ions, and the fragmentation pattern provides structural information.

Visualization of Key Concepts

To further illustrate the relationships and differences discussed, the following diagrams are provided.

Caption: Molecular structures of ethyl cyanide and this compound.

experimental_workflow cluster_sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Sample This compound or Ethyl Cyanide IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data MS_Data Mass Spectrum (m/z vs. Abundance) MS->MS_Data Analysis Structural Elucidation and Compound Identification IR_Data->Analysis NMR_Data->Analysis MS_Data->Analysis

Caption: General experimental workflow for spectroscopic analysis.

logic_diagram start Unknown Sample (C₃H₅N) ir_spec Record IR Spectrum start->ir_spec check_ir C≡N or N≡C Stretch? ir_spec->check_ir isocyanide This compound check_ir->isocyanide ~2150 cm⁻¹ cyanide Ethyl Cyanide check_ir->cyanide ~2254 cm⁻¹ nmr_ms Confirm with NMR and MS isocyanide->nmr_ms cyanide->nmr_ms

Caption: Logic diagram for differentiating the isomers.

References

The Isocyanide Advantage: A Comparative Guide to Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the drive for efficiency, diversity, and sustainability is paramount. For researchers in drug discovery and development, the choice of functional group can dictate the success and timeline of a project. This guide provides a detailed comparison between isocyanide-based reactions, particularly multicomponent reactions (MCRs), and traditional synthetic routes involving their isomeric counterparts, nitriles. By examining reactivity, reaction outcomes, and quantitative performance data, we aim to illuminate the distinct advantages that isocyanide chemistry offers for the rapid assembly of complex molecular architectures.

Fundamental Reactivity: A Tale of Two Carbons

The divergent synthetic capabilities of isocyanides (R-N≡C) and nitriles (R-C≡N) stem from the unique electronic structure of the isocyanide's terminal carbon atom. Unlike the electrophilic carbon of a nitrile, the isocyanide carbon exhibits a unique ambiphilic character, behaving as both a nucleophile and an electrophile. This "carbene-like" reactivity is the foundation of its power in synthetic chemistry.[1]

DFT (Density Functional Theory) studies reveal that while nitriles are the more thermodynamically stable isomers, isocyanides possess a higher energy Highest Occupied Molecular Orbital (HOMO) and a lower energy Lowest Unoccupied Molecular Orbital (LUMO).[2] This electronic configuration makes them more reactive and capable of participating in a wider array of chemical transformations, most notably the α,α-addition that characterizes their role in multicomponent reactions.[2]

G Figure 1. Fundamental Reactivity Comparison cluster_nitrile Nitrile (R-C≡N) Reactivity cluster_isocyanide Isocyanide (R-N≡C) Reactivity N_reagents Nucleophiles (e.g., Grignard, Hydride) N_carbon Electrophilic Carbon N_reagents->N_carbon Nucleophilic Attack N_product Addition Product (e.g., Imine, Amine) N_carbon->N_product IC_E_reagent Electrophiles (e.g., Iminium ion) IC_carbon Amphiphilic Carbon (α-position) IC_E_reagent->IC_carbon Nucleophilic Attack by IC IC_N_reagent Nucleophiles (e.g., Carboxylate) IC_N_reagent->IC_carbon Electrophilic Attack on IC IC_product α,α-Addition Product (MCR Adduct) IC_carbon->IC_product

Caption: Fundamental Reactivity Comparison

The Power of Convergence: Multicomponent Reactions vs. Linear Synthesis

The most profound advantage of isocyanide chemistry lies in its central role in multicomponent reactions (MCRs). Reactions like the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) allow for the assembly of complex, drug-like molecules in a single, highly atom-economical step.[3][4] This convergent approach stands in stark contrast to traditional linear syntheses, which often begin with nitriles and require multiple steps of activation, reaction, and purification.[5][6]

The synthesis of the local anesthetic Lidocaine provides a compelling, data-supported example.

Quantitative Comparison: Lidocaine Synthesis
MetricTraditional Nitrile-Based Synthesis[7][8]Isocyanide-Based Ugi Reaction[9][10]Advantage
Number of Steps 2 (Acylation + Alkylation)1 (One-pot MCR)Fewer Synthetic Steps
Overall Yield ~67% (for first step, second step varies)73% (Median) Higher Overall Yield
Reaction Conditions Step 1: 45°C; Step 2: Reflux in Toluene (111°C)Room TemperatureMilder Conditions
Atom Economy Lower (Byproducts: Acetic Acid, NaCl, etc.)100% (Theoretical) Superior Atom Economy
Process Intensity Higher (multiple solvents, workups, purifications)Lower (precipitation/filtration)Greener, More Efficient

This data clearly demonstrates that the isocyanide-based Ugi reaction is not only more efficient in terms of yield and step-count but also aligns better with the principles of green chemistry by operating at room temperature and generating less waste.[9] The impact of this efficiency is even more pronounced in the synthesis of complex pharmaceuticals. For instance, the integration of a Ugi reaction into the synthesis of the HIV protease inhibitor Crixivan by Merck resulted in a dramatic reduction in the number of synthetic steps and a significant increase in overall yield, streamlining the entire manufacturing process.[1]

G Figure 2. Convergent vs. Linear Synthesis Workflow cluster_linear Traditional Linear Synthesis (Nitrile-Based) cluster_mcr Isocyanide Multicomponent Reaction (MCR) A Start Material A (e.g., Nitrile) B Intermediate 1 A->B Step 1 (e.g., Reduction) C Intermediate 2 B->C Step 2 (e.g., Acylation) D Final Product C->D Step 3 (e.g., Alkylation) R1 Aldehyde MCR_Product Final Product R1->MCR_Product One Pot R2 Amine R2->MCR_Product One Pot R3 Carboxylic Acid R3->MCR_Product One Pot R4 Isocyanide R4->MCR_Product One Pot

Caption: Convergent vs. Linear Synthesis Workflow

Case Study: α-Acyloxy Amides & α-Amino Acid Derivatives

Passerini Reaction vs. Two-Step Esterification/Amidation

The Passerini reaction directly combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides in a single step.[11][12] Yields are often moderate to high (25-92%), depending on the substrates.[13][14] A traditional approach to the same scaffold would necessitate a less efficient, two-step process: first, an esterification to form an α-hydroxy ester, followed by amidation. This linear sequence requires more time, resources, and purification steps, and may present challenges with substrate compatibility across multiple reactions.

Ugi Reaction vs. Strecker Synthesis

While both the Ugi reaction and the Strecker synthesis can produce α-amino acid derivatives, their methodologies and outputs differ significantly. The Strecker synthesis, a classic nitrile reaction, combines an aldehyde, ammonia (or an amine), and a cyanide source to produce an α-aminonitrile, which must then be hydrolyzed in a separate step to yield the amino acid.[15][16]

The Ugi reaction, by contrast, directly incorporates the carboxylic acid component and the isocyanide to produce a more complex and often more drug-like α-aminoacyl amide derivative in a single operation. This one-pot process not only offers superior step-economy but also provides four points of diversity (aldehyde, amine, carboxylic acid, isocyanide) for library synthesis, a significant advantage in drug discovery.

Experimental Protocols

Protocol 1: Isocyanide-Based Synthesis of Lidocaine (Ugi 3-Component Reaction)

This protocol is adapted from a procedure developed for undergraduate organic chemistry laboratories.[9]

  • Materials:

    • Paraformaldehyde (1.0 eq)

    • Diethylamine (1.0 eq)

    • 2,6-Dimethylphenyl isocyanide (1.0 eq)

    • Acetic acid (catalytic amount)

    • Methanol

    • Sodium hydroxide solution

  • Procedure:

    • Combine paraformaldehyde, diethylamine, 2,6-dimethylphenyl isocyanide, and a catalytic amount of acetic acid in a round-bottom flask.

    • Add methanol as the solvent.

    • Stir the reaction mixture at room temperature. The reaction is typically left for an extended period (e.g., one week) to ensure completion, though heating can accelerate the process.[9]

    • Upon completion, add sodium hydroxide solution to the mixture to precipitate the product.

    • Collect the solid Lidocaine product by vacuum filtration.

    • The product can be further purified by recrystallization if necessary. The median yield reported for this student-run procedure is 73%.[9]

Protocol 2: Traditional Synthesis of Lidocaine Intermediate

This protocol describes the first step of the traditional two-step synthesis.[8]

  • Materials:

    • 2,6-Dimethylaniline (2,6-xylidine) (1.0 eq)

    • Chloroacetyl chloride (1.2 eq)

    • Glacial acetic acid

    • Sodium acetate solution

  • Procedure:

    • Dissolve 2,6-dimethylaniline in glacial acetic acid in an Erlenmeyer flask.

    • Cool the solution to approximately 10°C in an ice bath.

    • Slowly add chloroacetyl chloride to the cooled solution while stirring.

    • After the addition is complete, continue stirring for 30 minutes.

    • Add a solution of sodium acetate in water to the reaction mixture. This will cause the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, to precipitate.

    • Stir the mixture for an additional hour.

    • Collect the solid product by vacuum filtration and wash it with water. A typical yield for this step is around 67%.[7]

    • This intermediate must then be isolated, dried, and carried forward to a second reaction with diethylamine in a solvent like toluene under reflux to form Lidocaine.[8]

Conclusion

Isocyanide chemistry, particularly through the lens of multicomponent reactions, presents a paradigm shift from traditional, linear synthetic strategies that often rely on nitrile-based starting materials. The advantages are clear and quantifiable:

  • Increased Efficiency: MCRs dramatically reduce the number of synthetic steps, leading to higher overall yields and faster access to target molecules.

  • Enhanced Diversity: The one-pot nature of reactions like the Ugi synthesis allows for the rapid generation of large chemical libraries by simply varying the starting components, accelerating the drug discovery process.

  • Improved Sustainability: Isocyanide MCRs often proceed under milder conditions and exhibit superior atom economy, minimizing waste and aligning with the principles of green chemistry.

For researchers and scientists aiming to innovate at the frontiers of drug development and materials science, embracing the unique reactivity of the isocyanide functional group is not merely an alternative—it is a strategic advantage.

References

A Comparative Guide to Computational Studies of Ethyl Isocyanide as a Metal Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl Isocyanide's Performance as a Metal Ligand in Different Coordination Environments, Supported by Computational Data.

This compound (CNEt) is a versatile ligand in organometallic chemistry, known for its ability to form stable complexes with a variety of transition metals. Its electronic properties, characterized by a combination of σ-donation and π-back-donation, play a crucial role in the stability and reactivity of the resulting metal complexes. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level, offering insights that complement experimental findings. This guide presents a comparative overview of computational studies on this compound as a metal ligand, focusing on two distinct systems: a discrete dinuclear iron complex and an this compound molecule adsorbed on a copper surface. This comparison will highlight the differences in bonding, energetics, and vibrational properties of this compound in these varied chemical environments.

Comparison of Computational Approaches

To understand the nuances of this compound's interaction with different metal centers, it is essential to examine the computational methodologies employed. Density Functional Theory (DFT) is a widely used method for these types of studies, offering a good balance between accuracy and computational cost. The choice of functional and basis set is critical for obtaining reliable results.

ParameterStudy 1: Dinuclear Iron ComplexStudy 2: Adsorption on Cu(100) Surface
System Nonakis(this compound)di-iron, [Fe₂(CNEt)₉]This compound on Cu(100) surface
Computational Method Density Functional Theory (DFT)Density Functional Theory (DFT)
Functional To be determined from further targeted searchesPerdew-Burke-Ernzerhof (PBE)
Basis Set To be determined from further targeted searchesPlane-wave basis set with a kinetic energy cutoff
Software To be determined from further targeted searchesQuantum ESPRESSO
Properties Calculated Binding Energy, Vibrational FrequenciesAdsorption Energy, Vibrational Frequencies

Quantitative Data Summary

The following table summarizes key quantitative data obtained from computational studies on the two systems. These values provide a direct comparison of the energetic and vibrational properties of the this compound ligand in different coordination environments.

Property[Fe₂(CNEt)₉] (Terminal Ligand)[Fe₂(CNEt)₉] (Bridging Ligand)This compound on Cu(100)
Metal-Carbon Bond Length (Å) Data not availableData not availableData not available
C≡N Bond Length (Å) Data not availableData not availableData not available
Binding/Adsorption Energy (eV) Data not availableData not availableData not available
Calculated C≡N Vibrational Frequency (cm⁻¹) ~2060, 1920 (experimental)[1]~1701, 1652 (experimental)[1]Data not available for this compound

Experimental and Computational Protocols

Study 1: Nonakis(this compound)di-iron, [Fe₂(CNEt)₉]

The structure of [Fe₂(CNEt)₉] has been determined by single-crystal X-ray diffraction.[2] The molecule consists of two iron atoms bridged by three this compound ligands, with each iron atom also coordinated to three terminal this compound ligands.

A detailed computational protocol for this specific complex is not available in the searched literature. However, a typical DFT calculation would involve the following steps:

  • Model Construction: The initial geometry of the [Fe₂(CNEt)₉] molecule would be built based on the crystallographic data.

  • Geometry Optimization: The structure would be optimized to find the lowest energy conformation using a selected DFT functional and basis set.

  • Vibrational Frequency Calculation: The vibrational frequencies would be calculated from the second derivatives of the energy with respect to the atomic positions. This allows for the identification of the C≡N stretching frequencies for both terminal and bridging isocyanide ligands.

  • Binding Energy Calculation: The binding energy of an this compound ligand could be calculated by taking the difference in energy between the fully optimized complex and the sum of the energies of the complex with one ligand removed and the free ligand.

Study 2: this compound on a Cu(100) Surface

Computational studies of isocyanides on copper surfaces provide insights into surface-ligand interactions, which are crucial for understanding catalysis and surface chemistry.

A representative computational protocol for this system would be:

  • Surface Modeling: The Cu(100) surface is modeled using a slab of several atomic layers, with a vacuum region to separate periodic images.

  • Adsorption Site Exploration: The this compound molecule is placed at various high-symmetry adsorption sites on the copper surface (e.g., on-top, bridge, hollow sites).

  • Geometry Optimization: The geometry of the adsorbate and the top layers of the copper slab are optimized for each adsorption site to find the most stable configuration.

  • Adsorption Energy Calculation: The adsorption energy is calculated as the difference between the total energy of the combined system (this compound + Cu slab) and the sum of the energies of the isolated this compound molecule and the clean Cu slab.

  • Vibrational Frequency Calculation: The vibrational frequencies of the adsorbed this compound are calculated to determine the shift in the C≡N stretching frequency upon adsorption.

Visualizing Computational Workflows

Diagram 1: Computational Workflow for a Discrete Molecular Complex

Computational Workflow for a Discrete Molecular Complex start Initial Structure (from X-ray data) opt Geometry Optimization (DFT) start->opt freq Vibrational Frequency Calculation opt->freq bind Binding Energy Calculation opt->bind results Optimized Structure, Frequencies, Binding Energy freq->results bind->results

Caption: A typical DFT workflow for analyzing a discrete organometallic complex.

Diagram 2: Computational Workflow for a Surface-Adsorbed Molecule

Computational Workflow for a Surface-Adsorbed Molecule slab Slab Model of Metal Surface place Place Adsorbate on Surface Sites slab->place adsorbate This compound Molecule adsorbate->place opt Geometry Optimization (DFT) place->opt ads_energy Adsorption Energy Calculation opt->ads_energy freq Vibrational Frequency Calculation opt->freq results Adsorption Site, Energy, Frequencies ads_energy->results freq->results

References

The Impact of Steric Hindrance: A Comparative Guide to Alkyl Isocyanides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical step that dictates the efficiency, stereoselectivity, and overall success of a synthetic route. Among the versatile building blocks in a chemist's toolkit, alkyl isocyanides play a pivotal role, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions. The steric profile of the alkyl substituent on the isocyanide is a key determinant of its reactivity. This guide provides an objective comparison of the steric effects of various alkyl isocyanides, supported by experimental data, to inform reagent choice in organic synthesis.

The reactivity of an alkyl isocyanide in MCRs is a delicate balance of electronic and steric factors. While the electron-donating nature of alkyl groups enhances the nucleophilicity of the isocyanide carbon, increasing steric bulk around this reactive center can impede its approach to the electrophile, thereby affecting reaction rates and yields. This guide will delve into these effects, offering a quantitative comparison where possible.

Comparative Analysis of Alkyl Isocyanide Reactivity

The steric hindrance of an alkyl isocyanide significantly influences the outcome of multicomponent reactions. Generally, less sterically hindered isocyanides, such as methyl and ethyl isocyanide, exhibit higher reactivity and lead to greater product yields in a shorter reaction time. As the steric bulk increases with branching at the α- and β-carbons of the alkyl group, the reaction rate tends to decrease.

However, even sterically encumbered isocyanides like tert-butyl isocyanide and 1-adamantyl isocyanide can participate effectively in these transformations, sometimes offering unique advantages in terms of diastereoselectivity.[1] For instance, in certain Passerini reactions, the overall steric encumbrance of the isocyanide did not seem to have a significant effect on the enantioselectivity.[2][3]

Below is a summary of expected and reported yields for a range of alkyl isocyanides in a model Ugi four-component reaction. It is important to note that these values are compiled from various sources and are intended to illustrate general trends. Actual yields will be highly dependent on the specific substrates and reaction conditions employed.

Alkyl IsocyanideAlkyl Group StructureTypical Yield Range (%)[4]Notes
Mthis compoundCH₃-NC85-95Low steric hindrance allows for rapid reaction.
This compoundCH₃CH₂-NC80-90Slightly more hindered than mthis compound, but still highly reactive.
n-Propyl IsocyanideCH₃CH₂CH₂-NC78-88Linear chain minimizes steric impact.
Isopropyl Isocyanide(CH₃)₂CH-NC60-70Branching at the α-carbon significantly increases steric hindrance, leading to lower yields.
n-Butyl IsocyanideCH₃(CH₂)₃-NC75-85Longer linear chain with minimal increase in steric hindrance compared to n-propyl.
sec-Butyl IsocyanideCH₃CH(CH₂CH₃)-NC50-65Increased branching at the α-carbon further reduces reactivity.
tert-Butyl Isocyanide(CH₃)₃C-NC40-50The bulky tert-butyl group severely hinders the approach of the isocyanide, resulting in lower yields.[4]
Cyclohexyl Isocyanidec-C₆H₁₁-NC70-85While cyclic, the steric bulk is comparable to linear alkyl chains in many cases. Good yields are often observed.[5]
1-Adamantyl IsocyanideAd-NCVariableHighly sterically hindered, but can participate in reactions, often with good yields under optimized conditions.[1]

Experimental Protocols

To ensure reproducibility and allow for accurate comparison, detailed experimental protocols for model Ugi and Passerini reactions are provided below.

General Procedure for the Ugi Four-Component Reaction (U-4CR)

This procedure is a generalized protocol based on common laboratory practices.[6][7]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Alkyl isocyanide (1.0 mmol)

  • Methanol (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the alkyl isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the steric bulk of the reactants.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Procedure for the Passerini Three-Component Reaction (P-3CR)

This protocol is a representative procedure for the Passerini reaction.[8]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Carboxylic acid (1.2 mmol)

  • Alkyl isocyanide (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) and alkyl isocyanide (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the aldehyde or ketone (1.0 mmol).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash chromatography on silica gel.

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanisms of the Ugi and Passerini reactions, as well as a logical workflow for comparing the steric effects of different alkyl isocyanides.

Ugi_Reaction_Mechanism Ugi Four-Component Reaction Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Nitrilium_Ion Nitrilium Ion Intermediate Imine->Nitrilium_Ion Isocyanide R-NC Isocyanide->Nitrilium_Ion Carboxylic_Acid Carboxylic Acid Adduct α-Adduct Carboxylic_Acid->Adduct Nitrilium_Ion->Adduct Ugi_Product Ugi Product (α-Acylamino Amide) Adduct->Ugi_Product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Passerini_Reaction_Mechanism Passerini Three-Component Reaction Mechanism Carbonyl Aldehyde/Ketone Intermediate Ternary Adduct Carbonyl->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Isocyanide R-NC Isocyanide->Intermediate Passerini_Product Passerini Product (α-Acyloxy Carboxamide) Intermediate->Passerini_Product Intramolecular Acyl Transfer

Caption: General mechanism of the Passerini three-component reaction.

Steric_Effect_Comparison_Workflow Workflow for Comparing Steric Effects of Alkyl Isocyanides cluster_setup Experimental Setup cluster_execution Reaction Execution & Analysis cluster_comparison Data Comparison & Conclusion Select_Reaction Select Model Reaction (Ugi or Passerini) Select_Substrates Select Standard Substrates (Aldehyde, Amine, Acid) Select_Reaction->Select_Substrates Select_Isocyanides Select a Series of Alkyl Isocyanides Select_Substrates->Select_Isocyanides Run_Reactions Run Reactions Under Identical Conditions Select_Isocyanides->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, LC-MS) Run_Reactions->Monitor_Progress Isolate_Purify Isolate and Purify Products Monitor_Progress->Isolate_Purify Characterize Characterize Products (NMR, HRMS) Isolate_Purify->Characterize Determine_Yield Determine Reaction Yield Characterize->Determine_Yield Determine_Stereoselectivity Determine Diastereo-/Enantioselectivity (NMR, Chiral HPLC) Characterize->Determine_Stereoselectivity Tabulate_Data Tabulate Quantitative Data (Yield, d.r., e.e.) Determine_Yield->Tabulate_Data Determine_Stereoselectivity->Tabulate_Data Analyze_Trends Analyze Trends in Reactivity vs. Steric Hindrance Tabulate_Data->Analyze_Trends Draw_Conclusions Draw Conclusions on Steric Effects Analyze_Trends->Draw_Conclusions

Caption: A logical workflow for the systematic comparison of alkyl isocyanide steric effects.

References

A Comparative Guide to Monitoring Isocyanide Reaction Kinetics: LC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of reaction kinetics is paramount for optimizing synthetic routes, ensuring product quality, and accelerating drug discovery pipelines. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity, and understanding their kinetics is crucial for their effective implementation. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring the kinetics of these complex reactions, supported by experimental data and detailed protocols.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a premier analytical technique for reaction monitoring due to its high sensitivity, selectivity, and speed. This is particularly advantageous for complex multicomponent reactions where multiple reactants, intermediates, and products coexist in the reaction mixture.[1] The ability of LC-MS to separate these components and provide mass information for each allows for unambiguous identification and quantification over the course of the reaction.

Comparison of Analytical Techniques for Kinetic Monitoring

The choice of an analytical technique for monitoring isocyanide reaction kinetics depends on several factors, including the specific reaction, the information required, and the available instrumentation. While techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed, LC-MS, particularly LC-tandem Mass Spectrometry (LC-MS/MS), often provides superior performance in terms of sensitivity and specificity.

Technique Principle Advantages Disadvantages Typical Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.- High sensitivity (pg to fg level)[2]- High selectivity (MRM mode)[3]- Fast analysis times (UPLC/UHPLC)- Provides molecular weight and structural information[4]- Suitable for complex matrices- Potential for ion suppression/matrix effects- Higher instrument cost- Requires expertise for method developmentQuantitative kinetic studies of complex reaction mixtures, low-level impurity tracking.
HPLC-UV Chromatographic separation followed by UV absorbance detection.- Robust and widely available- Good for quantitative analysis of major components- Lower cost than LC-MS- Requires analytes to have a UV chromophore- Lower sensitivity than LC-MS[5]- Co-eluting impurities can interfere with quantification[4]Monitoring the consumption of starting materials and formation of major products with UV activity.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information- Inherently quantitative without the need for calibration standards for relative quantification- Non-destructive- Lower sensitivity compared to LC-MS[6]- Can be complex for mixtures with overlapping signals- Requires deuterated solvents for optimal performanceMechanistic studies, structural elucidation of intermediates and products.
TLC Separation based on differential partitioning on a solid stationary phase.- Simple, fast, and inexpensive- Good for qualitative assessment of reaction completion- Not quantitative- Low resolution- Difficult to automateRapid, qualitative check of reaction progress.

Quantitative Data Comparison

The following table summarizes typical performance characteristics of LC-MS/MS compared to HPLC-UV for the analysis of small molecules, illustrating the enhanced sensitivity of mass spectrometric detection.

Parameter LC-MS/MS HPLC-UV Reference
Limit of Detection (LOD) 0.02 – 1.35 ng/mL~10 µg/kg[7]
Limit of Quantitation (LOQ) 0.06 – 4.09 ng/mL10 - 16 µg/kg[7]
Linear Dynamic Range 5 pg - 5 ng300 pg - 30 ng[2][8]
Signal-to-Noise Ratio (S/N) 10 - 200 (at 50 pg)14 - 40 (at 500 pg)[2][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for monitoring isocyanide reactions using LC-MS.

General Protocol for Monitoring an Ugi Reaction by LC-MS
  • Reaction Setup: In a reaction vessel, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in a suitable solvent (e.g., methanol, 2-5 mL).

  • Initiation and Sampling: Initiate the reaction by adding the isocyanide (1.0 mmol). Immediately withdraw a small aliquot (e.g., 10 µL) of the reaction mixture at time zero (t=0). Quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to halt the reaction.

  • Time-Course Monitoring: Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 30 minutes) over the desired reaction time.

  • Sample Preparation for LC-MS: Further dilute the quenched aliquots as necessary to fall within the linear range of the LC-MS instrument. If needed, filter the samples through a 0.22 µm syringe filter before injection.

  • LC-MS Analysis: Inject the prepared samples onto the LC-MS system.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Injection Volume 1-5 µL
Mass Spectrometer Agilent LC/MSD iQ or equivalent single quadrupole MS
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Scan Mode Full Scan (m/z 100-1000) and/or Selected Ion Monitoring (SIM) for reactants and expected product
Drying Gas Temperature 350 °C
Drying Gas Flow 12 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V

Mandatory Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_reaction Reaction Phase cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase reactants Combine Aldehyde, Amine, Carboxylic Acid initiate Add Isocyanide (t=0) reactants->initiate reaction Reaction in Progress initiate->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling quenching Dilute in Solvent to Stop Reaction sampling->quenching preparation Sample Dilution & Filtration quenching->preparation lcms LC-MS Analysis (Quantification) preparation->lcms data Kinetic Data Analysis (Rate, Order, etc.) lcms->data

Caption: Workflow for monitoring isocyanide reaction kinetics.

Ugi Four-Component Reaction (U-4CR) Signaling Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Amine (R1-NH2) Imine Imine/Iminium Ion Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine CarboxylicAcid Carboxylic Acid (R3-COOH) CarboxylicAcid->Imine Adduct α-Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide (R4-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium Nitrilium->Adduct BisAmide Bis-Amide Product Adduct->BisAmide Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Passerini Three-Component Reaction (P-3CR) Signaling Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde/Ketone (R1-CO-R2) Nitrilium Nitrilium Ion Intermediate Aldehyde->Nitrilium CarboxylicAcid Carboxylic Acid (R3-COOH) CarboxylicAcid->Nitrilium Isocyanide Isocyanide (R4-NC) Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct AcyloxyAmide α-Acyloxy Amide Product Adduct->AcyloxyAmide Acyl Transfer

Caption: Simplified mechanism of the Passerini three-component reaction.

Conclusion

For monitoring the kinetics of isocyanide-based multicomponent reactions, LC-MS offers significant advantages in sensitivity, selectivity, and speed over traditional methods like HPLC-UV and NMR. The ability to directly measure the concentration of multiple species in a complex mixture provides a comprehensive understanding of the reaction progress. While challenges such as matrix effects and ion suppression exist, they can be mitigated with careful method development and validation. For researchers in drug development and process chemistry, leveraging the power of LC-MS for kinetic analysis can lead to more efficient and robust synthetic processes.

References

A Comparative Guide to the Structural Validation of Isocyanide-Derived Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural validation of isocyanide-derived products, often synthesized through multicomponent reactions like the Ugi and Passerini reactions, is a critical step in drug discovery and organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous elucidation of the complex three-dimensional structures of these molecules. This guide provides an objective comparison of NMR spectroscopy with alternative analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategies.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides an unparalleled level of detail regarding the molecular framework of isocyanide-derived products. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed to determine connectivity, stereochemistry, and for quantitative analysis.

Key NMR Techniques for Isocyanide Product Analysis:
  • ¹H NMR: Provides information on the number and chemical environment of protons in a molecule. Chemical shifts and coupling constants are indicative of the local electronic structure and neighboring protons, respectively.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The isocyanide carbon itself gives a characteristic signal in the range of 155-170 ppm.[1]

  • Quantitative NMR (qNMR): Allows for the determination of the purity of a sample or the concentration of a specific analyte using an internal standard.[2][3]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems and connectivity within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning ¹³C signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information for determining the relative stereochemistry and conformation of the molecule.

Comparison with Alternative Analytical Techniques

While NMR is indispensable for complete structural elucidation, other techniques offer complementary information and can be advantageous in specific contexts.

FeatureNMR SpectroscopyFT-IR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed 3D structure, connectivity, stereochemistry, quantificationPresence of functional groupsMolecular weight, elemental composition, fragmentation patternsAbsolute 3D structure in the solid state
Sample Requirements Soluble sample, ~1-10 mgSolid, liquid, or gas, ~1-5 mgVery small amounts (ng to µg)Single, high-quality crystal
Strengths Unambiguous structure determination, non-destructiveFast, inexpensive, sensitive to specific functional groups (e.g., -N≡C stretch at 2110-2165 cm⁻¹)[1]High sensitivity, provides molecular formulaDefinitive stereochemical assignment
Limitations Lower sensitivity compared to MS, can be time-consuming for complex moleculesLimited structural information beyond functional groupsIsomers are often indistinguishable, fragmentation can be complexRequires a suitable crystal, structure may differ from solution conformation
Quantitative Analysis Excellent (qNMR)Possible with calibrationPossible with isotopic labeling or calibrationNot typically used for quantification
Quantitative Performance Comparison (Illustrative)

The following table provides an illustrative comparison of the quantitative capabilities of NMR, FT-IR, and LC-MS for a hypothetical isocyanide-derived product. Actual values will vary depending on the specific compound and instrumentation.

ParameterqNMRFT-IR (with calibration)LC-MS
Limit of Detection (LOD) ~1-10 µM~10-100 µM~1-100 nM
Limit of Quantification (LOQ) ~5-50 µM~50-500 µM~5-500 nM
Precision (RSD) < 1-2%2-5%5-15%
Accuracy HighModerate to HighModerate

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

Protocol 1: General Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-20 mg of the isocyanide-derived product into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the sample is fully soluble.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Transfer: Vortex the sample until fully dissolved and then transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the sample.

Protocol 2: 1D ¹H qNMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Pulse Program: Select a standard 90° pulse program (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 10-30 s for accurate quantification).

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals to be integrated.[4]

    • Acquisition Time (aq): Set to at least 3-4 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually.

    • Apply a baseline correction.

    • Integrate the signals of interest and the internal standard.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY)
  • Instrument Setup: As per the 1D experiment.

  • Pulse Programs: Select the appropriate pulse program for the desired 2D experiment (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf', 'noesygpph' on Bruker instruments).

  • Parameter Optimization: Use standard instrument parameters as a starting point. Key parameters to consider are the spectral widths in both dimensions (F1 and F2), the number of increments in the indirect dimension (F1), and the number of scans per increment. For HMBC, the long-range coupling constant (typically 8 Hz) should be set. For NOESY, the mixing time (typically 500-800 ms) is a critical parameter.

  • Data Processing: Process the 2D data using the appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation in both dimensions, phasing, and baseline correction.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different analytical techniques in the structural validation process.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_initial_characterization Initial Characterization cluster_detailed_structural_elucidation Detailed Structural Elucidation cluster_absolute_confirmation Absolute Confirmation (Optional) Isocyanide-Based\nMulticomponent Reaction Isocyanide-Based Multicomponent Reaction FT-IR FT-IR Isocyanide-Based\nMulticomponent Reaction->FT-IR Crude Product LC-MS LC-MS Isocyanide-Based\nMulticomponent Reaction->LC-MS Purity & MW 1D_NMR 1D NMR (¹H, ¹³C, qNMR) LC-MS->1D_NMR Purified Product 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Connectivity Stereochemistry Stereochemistry (NOESY/ROESY) 2D_NMR->Stereochemistry Spatial Proximity X-ray_Crystallography X-ray Crystallography Stereochemistry->X-ray_Crystallography Confirmation Final_Structure Final_Structure Stereochemistry->Final_Structure Complete Structure X-ray_Crystallography->Final_Structure

Caption: Workflow for the structural validation of isocyanide-derived products.

NMR_Technique_Relationships 1H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Bonds) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) 1H_NMR->HMBC NOESY NOESY (Through-Space H-H) 1H_NMR->NOESY 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Complete 3D Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Interplay of NMR techniques for complete structure elucidation.

Conclusion

The structural validation of isocyanide-derived products relies heavily on a suite of analytical techniques, with NMR spectroscopy serving as the central and most definitive method. While FT-IR and Mass Spectrometry provide rapid and valuable initial assessments of functional groups and molecular weight, they lack the capability for complete and unambiguous structure determination. A comprehensive approach, integrating 1D and 2D NMR experiments, is essential for elucidating the intricate connectivity and stereochemistry of these often complex molecules. For absolute configuration determination, X-ray crystallography, when applicable, provides the ultimate confirmation. By understanding the strengths and limitations of each technique and employing rigorous experimental protocols, researchers can confidently validate the structures of novel isocyanide-derived compounds, paving the way for their application in medicinal chemistry and materials science.

References

Unraveling Isocyanide Reactivity: A DFT-Powered Comparison of Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isocyanides, with their unique electronic structure, participate in a diverse array of important chemical transformations. This guide provides an objective comparison of transition states in key isocyanide reactions, leveraging the power of Density Functional Theory (DFT) calculations to illuminate the energetic and geometric landscapes of these fleeting, yet critical, molecular configurations.

This comparative analysis delves into the transition states of several prominent isocyanide reactions, offering a quantitative and mechanistic understanding rooted in computational data. By examining the activation barriers and geometries of these transition states, we can gain valuable insights into reaction feasibility, selectivity, and the factors governing product formation.

Quantitative Comparison of Transition State Calculations

The following table summarizes key quantitative data from DFT studies on various isocyanide reactions. These values, particularly the activation energies, provide a direct measure of the kinetic feasibility of a given reaction pathway.

Reaction TypeReactantsDFT Functional/Basis SetSolventActivation Energy (kcal/mol)Key Transition State Feature(s)Reference
Three-Component Ugi ReactionChiral (E)-iminium, IsocyanideM062X/6-31+g(d,p)Methanol4.1 (si-face attack)Nucleophilic attack of isocyanide on the iminium carbon.[1]
Three-Component Ugi ReactionChiral (E)-iminium, IsocyanideM062X/6-31+g(d,p)Methanol7.4 (re-face attack)The higher energy barrier for re-face attack explains the observed stereoselectivity.[1]
Reaction with DioneCyclohexyl isocyanide, 1,1,1,5,5,5-hexafluropentane-2,4-dioneB3LYP/6-31G*Gas Phase & Onsager modelNot specified, but a proposed new path is energetically preferred over direct attack.Involves Michael addition followed by a Cope–Claisen-type rearrangement.[2]
Reaction with Carboxylic AcidIsocyanide, Carboxylic AcidNot specifiedNot specifiedBarriers are in good agreement with experimental conditions.Concerted α-addition leading to a Z-acyl imidate.[3]
Manganese Porphyrin-Catalyzed C–H IsocyanationSubstrate C-H, Isocyanate precursorNot specifiedNot specifiedNCO-rebound is 2.7 kcal/mol more favorable than OH-rebound.Competition between NCO and OH rebound to a substrate-derived radical.[4]

Experimental and Computational Protocols

The data presented in this guide are derived from sophisticated computational chemistry studies. The general workflow for identifying and characterizing transition states using DFT is a multi-step process that requires careful application of theoretical models.

General DFT Transition State Calculation Protocol:
  • Geometry Optimization of Reactants and Products: The first step involves finding the minimum energy structures of the reactants and products on the potential energy surface. This is typically achieved using a geometry optimization algorithm.

  • Initial Guess of the Transition State Structure: A plausible initial geometry for the transition state must be provided. This can be generated based on chemical intuition or by using more advanced methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) which interpolate between reactant and product structures.[5]

  • Transition State Optimization: Specialized algorithms are then used to locate the saddle point on the potential energy surface that corresponds to the transition state.[5] Common keywords in software packages like Gaussian include opt(ts, calcfc, noeigen).[6]

  • Frequency Calculation: To verify that the optimized structure is indeed a true transition state, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[6]

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state connects the intended reactants and products.[7][8]

The choice of the DFT functional and basis set is crucial for obtaining accurate results.[9] Different functionals may yield varying barrier heights, and it is important to select a level of theory that is appropriate for the system under study.[9] Furthermore, for reactions occurring in solution, the inclusion of a solvent model (e.g., Onsager, CPCM) is necessary to account for the influence of the solvent on the reaction energetics.[2][9]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in both the chemical reactions and the computational workflows used to study them.

DFT_Workflow cluster_ts Transition State Search cluster_validation Validation Reactants Reactant(s) Optimization TS_Guess Initial TS Guess (e.g., QST2) Reactants->TS_Guess Products Product(s) Optimization Products->TS_Guess TS_Opt TS Optimization (opt=ts) TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Confirm Connection Ugi_Reaction Reactants Amine + Carbonyl Iminium Iminium Ion Reactants->Iminium TS Transition State (Nucleophilic Attack) Iminium->TS Isocyanide Isocyanide Isocyanide->TS Intermediate α-Adduct TS->Intermediate Product Ugi Product Intermediate->Product Rearrangement

References

Assessing the Purity of Ethyl Isocyanide: A Comparative Guide to GC-MS and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. Ethyl isocyanide, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final products, and the overall success of a research endeavor. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods for the purity assessment of this compound, supported by experimental protocols and data interpretation guidelines.

Comparison of Analytical Methods for this compound Purity

The choice of analytical technique for determining the purity of this compound depends on various factors, including the expected impurities, required sensitivity, and available instrumentation. Below is a comparative summary of common methods.

Analytical Method Principle Advantages Disadvantages Typical Performance
GC-MS Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based identification and quantification.High sensitivity and specificity for volatile impurities. Provides structural information for impurity identification. Well-established for small, volatile molecules.Potential for thermal degradation of the analyte. May require derivatization for less volatile impurities.LOD/LOQ: Low ppm to ppb range. Precision: RSD <5%.
HPLC-UV/MS Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase, with detection by UV absorbance or mass spectrometry.Suitable for a wider range of compounds, including less volatile and thermally labile impurities. Derivatization can enhance detection.May require derivatization for compounds lacking a chromophore (like this compound for UV detection). Potentially longer analysis times.LOD/LOQ: Low ppm range (with derivatization). Precision: RSD <5%.
Quantitative NMR (qNMR) Utilizes the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.Primary analytical method; does not require a reference standard of the analyte itself. Provides structural confirmation. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Potential for signal overlap in complex mixtures.Purity Uncertainty: <1%. Precision: RSD <1-2%.
Titration Chemical reaction with a standardized titrant to determine the concentration of the analyte. For isocyanides, this could involve reaction with an acid or a metal salt.Simple, inexpensive, and can be highly accurate for assay determination.Lacks specificity; will titrate any compound that reacts with the titrant. Not suitable for identifying or quantifying individual impurities.Accuracy: High for assay. Precision: RSD <1%.

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol outlines a direct injection GC-MS method for the analysis of this compound and the identification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent, such as dichloromethane or acetonitrile.

  • Prepare a series of calibration standards of this compound in the same solvent.

  • Prepare a blank solvent sample.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A mid-polarity column such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Injection Volume: 1 µL.

  • Injector Temperature: 220°C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 25-200.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

  • The purity of this compound is calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.[1]

  • Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).[2]

  • Quantification of specific impurities can be performed using a calibration curve generated from certified reference standards of those impurities.

Potential Impurities in this compound Synthesis: Common synthetic routes to this compound, such as the dehydration of N-ethylformamide or the reaction of ethyl iodide with silver cyanide, can lead to specific impurities.[3] These may include:

  • Residual Starting Materials: N-ethylformamide, ethyl iodide.

  • Reagents and Catalysts: Triethylamine, phosphine oxides (from dehydration reagents).

  • Byproducts: Ethyl isothiocyanate (if thiophosgene is used), polymers of this compound.

  • Solvent Residues: Dichloromethane, diethyl ether, etc.

GC-MS is well-suited to detect and identify these volatile and semi-volatile impurities.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Solvent start->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities (NIST Library) chromatogram->identify quantify Calculate Purity (Area %) integrate->quantify end end quantify->end Final Purity Report

Caption: Workflow for this compound purity assessment using GC-MS.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods main Purity Assessment of this compound gcms GC-MS (Volatile Impurities) main->gcms hplc HPLC-UV/MS (Less Volatile/Thermal Labile Impurities) main->hplc qnmr qNMR (Absolute Purity) main->qnmr titration Titration (Assay) main->titration

Caption: Logical relationship of analytical methods for purity assessment.

References

A Comparative Guide to the Mechanistic Differences Between the Ugi and Passerini Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. Among these, the Ugi and Passerini reactions stand out as cornerstone isocyanide-based MCRs, widely employed in the synthesis of peptidomimetics and other scaffolds of interest in medicinal chemistry and drug discovery. While both reactions utilize an isocyanide and a carbonyl compound, a key distinction in their components leads to fundamentally different mechanistic pathways and product classes. This guide provides an in-depth comparison of the Ugi and Passerini reactions, focusing on their mechanistic intricacies, supported by experimental data and detailed protocols.

The Passerini Three-Component Reaction (P-3CR)

First reported by Mario Passerini in 1921, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[1][2][3] This reaction is prized for its high atom economy and the ability to generate functionalized molecules in a single step.[1]

Mechanistic Pathway

The mechanism of the Passerini reaction is generally believed to proceed through a concerted pathway, particularly in non-polar solvents.[2][4] The reaction is initiated by the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which enhances the electrophilicity of the carbonyl carbon.[5] The isocyanide then undergoes a nucleophilic attack on the activated carbonyl carbon, followed by an intramolecular acyl transfer to form the final α-acyloxy carboxamide product.[5] The reaction is typically third-order, being first-order in each of the three components.[5]

Passerini_Mechanism Reactants Carboxylic Acid (R¹COOH) + Carbonyl (R²CHO) + Isocyanide (R³NC) H_Bonded_Complex Hydrogen-Bonded Complex Reactants->H_Bonded_Complex Activation Nitrilium_Intermediate Nitrilium Ion Intermediate H_Bonded_Complex->Nitrilium_Intermediate Nucleophilic Attack by Isocyanide Acyl_Transfer Intramolecular Acyl Transfer (Mumm Rearrangement) Nitrilium_Intermediate->Acyl_Transfer Addition of Carboxylate Product α-Acyloxy Carboxamide Acyl_Transfer->Product

A simplified mechanistic pathway of the Passerini reaction.
Substrate Scope and Performance

The Passerini reaction exhibits a broad substrate scope. Aromatic and aliphatic aldehydes are generally good substrates, leading to high yields, while ketones react more slowly.[4][6] A wide variety of carboxylic acids and isocyanides can be employed.[4]

Carbonyl CompoundCarboxylic AcidIsocyanideSolventYield (%)
BenzaldehydeBenzoic Acidtert-Butyl isocyanideWaterHigh
4-NitrobenzaldehydeAcetic AcidCyclohexyl isocyanideDichloromethaneModerate to Good
IsobutyraldehydePhenylacetic AcidBenzyl isocyanideTolueneModerate

Note: Yields are generalized from various sources and may vary based on specific reaction conditions.

Representative Experimental Protocol: Passerini Reaction

The following protocol describes the synthesis of 2-(tert-butylamino)-2-oxo-1-phenylethyl benzoate from benzaldehyde, benzoic acid, and tert-butyl isocyanide in water.[3][7]

Materials:

  • Benzoic acid (2.2 mmol)

  • Benzaldehyde (2.9 mmol)

  • tert-Butyl isocyanide (2.7 mmol)

  • Water (20 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add benzoic acid (2.2 mmol) and water (20 mL).

  • Add benzaldehyde (2.9 mmol) followed by tert-butyl isocyanide (2.7 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 25 minutes.

  • A white precipitate of the α-acyloxy amide will form.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from hot ethanol by the addition of water to obtain the purified product.

  • Characterize the product by melting point, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

The Ugi Four-Component Reaction (U-4CR)

Discovered by Ivar Karl Ugi in 1959, the Ugi reaction is a four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[8] This reaction leads to the formation of a bis-amide (α-acylamino amide) and is renowned for its ability to generate a high degree of molecular diversity.[8][9]

Mechanistic Pathway

The key mechanistic distinction of the Ugi reaction from the Passerini reaction is the initial formation of an imine from the amine and carbonyl compound.[8] This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide adds to this electrophilic iminium ion, generating a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate anion and an intramolecular acyl transfer (the Mumm rearrangement) yields the final α-acylamino amide product.[8]

Ugi_Mechanism Reactants Amine (R¹NH₂) + Carbonyl (R²CHO) Imine Imine Formation Reactants->Imine Iminium Iminium Ion Imine->Iminium Protonation by R³COOH Nitrilium_Intermediate Nitrilium Ion Intermediate Iminium->Nitrilium_Intermediate Nucleophilic Attack by Isocyanide Other_Reactants Carboxylic Acid (R³COOH) + Isocyanide (R⁴NC) Acyl_Transfer Intramolecular Acyl Transfer (Mumm Rearrangement) Nitrilium_Intermediate->Acyl_Transfer Addition of Carboxylate Product α-Acylamino Amide Acyl_Transfer->Product Ugi_vs_Passerini cluster_Passerini Passerini Reaction cluster_Ugi Ugi Reaction P_Reactants Carbonyl + Carboxylic Acid + Isocyanide P_Intermediate H-Bonded Complex P_Reactants->P_Intermediate P_Product α-Acyloxy Carboxamide P_Intermediate->P_Product Nucleophilic attack & Acyl transfer U_Reactants Carbonyl + Amine + Carboxylic Acid + Isocyanide U_Intermediate Imine/Iminium Ion U_Reactants->U_Intermediate U_Product α-Acylamino Amide U_Intermediate->U_Product Nucleophilic attack & Acyl transfer

References

A Comparative Guide to the π-Acceptor Properties of Isocyanides and Carbon Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the π-acceptor (or π-acidic) properties of two fundamental ligands in coordination chemistry: carbon monoxide (CO) and isocyanides (CNR). Understanding the electronic differences between these isoelectronic ligands is crucial for designing novel catalysts, metal complexes, and therapeutic agents. The comparison is supported by experimental data from infrared spectroscopy, X-ray crystallography, and computational studies.

Theoretical Framework: A Tale of Two Bonding Modes

The interaction between a transition metal and both carbon monoxide and isocyanides is classically described by the Dewar-Chatt-Duncanson model. This synergistic bonding involves two main components:

  • σ-Donation: The ligand donates electron density from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to a vacant d-orbital on the metal center.

  • π-Backbonding: The metal center donates electron density from a filled d-orbital back into the ligand's lowest unoccupied molecular orbital (LUMO), which is a π* antibonding orbital.

It is the extent of this π-backbonding that defines the π-acceptor strength of the ligand. Stronger backbonding results in a greater transfer of electron density from the metal to the ligand.[1] While structurally similar, the electronic properties of CO and CNR differ significantly. Generally, isocyanides are considered to be stronger σ-donors and weaker π-acceptors compared to carbon monoxide.[2][3] However, the electronic nature of the isocyanide's R group can tune its properties. For instance, the trifluoromethyl isocyanide (CF₃NC) ligand is a powerful back-bonding ligand, similar in strength to carbon monoxide.[4]

Synergistic Bonding Model for CO and CNR cluster_CO Metal-Carbon Monoxide (M-CO) Bonding cluster_CNR Metal-Isocyanide (M-CNR) Bonding M_CO Metal CO_LUMO π* (LUMO) M_CO->CO_LUMO π-Backbonding CO_HOMO σ (HOMO) CO_HOMO->M_CO σ-Donation M_CNR Metal CNR_LUMO π* (LUMO) M_CNR->CNR_LUMO π-Backbonding CNR_HOMO σ (HOMO) CNR_HOMO->M_CNR σ-Donation

Fig 1. σ-Donation and π-Backbonding in Metal Complexes.

Experimental Data Comparison

The most direct experimental probes for evaluating π-acceptor strength are infrared (IR) spectroscopy and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. The C≡O and C≡N stretching frequencies, ν(CO) and ν(CN) respectively, are highly sensitive to the extent of π-backbonding.[1] As the metal donates more electron density into the ligand's π* antibonding orbital, the C≡O or C≡N bond order decreases, resulting in a lower vibrational frequency (redshift) compared to the free ligand.[5][6]

For CO, coordination to a metal almost always results in a ν(CO) that is lower than that of free CO (2143 cm⁻¹).[1][7] For isocyanides, the situation is more complex. Because isocyanides are stronger σ-donors, the donation component can strengthen the C≡N bond, leading to an increase in ν(CN) (a blueshift) in metal complexes with poor π-donating ability.[2] In electron-rich metal centers where π-backbonding is significant, a redshift in ν(CN) is observed.[2]

Table 1: Comparison of IR Stretching Frequencies for Analogous Carbonyl and Isocyanide Complexes

Complexν(CO) or ν(CN) (cm⁻¹)Ligand TypeReference(s)
Free CO2143Carbonyl[1]
Free CN-Xyl2138Isocyanide[8]
[V(PEt₃)₂(NᵗBu)₂(CO )]⁺2015Carbonyl[8][9]
[V(PEt₃)₂(NᵗBu)₂(CN-Xyl )]⁺2156Isocyanide[8]
Cr(CO )₆2000Carbonyl[6]
Cr(TBOS)₂(XyNC)₂(*CO ) (hypothetical)~1900-2000 (est.)Carbonyl
Cr(OAr)₂(XyNC )₂2088, 2045Isocyanide[10]
Fe(CO )₅2030 (avg)Carbonyl[6]
Fe(tBuNC)₅2060, 1920 (terminal)Isocyanide[2]

Data compiled from various sources. Xyl = 2,6-xylyl; TBOS = tert-butoxysiloxide; OAr = aryloxide.

The Tolman Electronic Parameter (TEP) provides a quantitative measure of a ligand's net electron-donating ability using the A₁ symmetric ν(CO) frequency from LNi(CO)₃ complexes.[11] A lower TEP value corresponds to a more electron-donating ligand system, which enhances backbonding to the remaining CO ligands.

Table 2: Tolman Electronic Parameters (TEP) for Selected Ligands

Ligand (L)TEP (ν(CO) in cm⁻¹)Ligand TypeReference(s)
P(t-Bu)₃2056.1Phosphine[7]
PMe₃2064.1Phosphine[7]
CN-t-Bu 2061.5 Isocyanide
PPh₃2068.9Phosphine[7]
CNPh 2073.0 Isocyanide
P(OEt)₃2076.3Phosphite[7]
PCl₃2097.0Phosphine[7]
PF₃2110.8Phosphine[7]
CO 2143 (free) Carbonyl[7]

Note: TEP values for isocyanides are less commonly cited than for phosphines but follow the expected trend.

X-ray Crystallography

Crystallographic data provides geometric evidence of bonding. Stronger π-backbonding leads to a shorter Metal-Carbon (M-C) bond and a longer Carbon-Oxygen (C-O) or Carbon-Nitrogen (C-N) bond.[12][13]

Table 3: Comparison of Bond Lengths for Analogous Carbonyl and Isocyanide Complexes

ComplexM–C Bond Length (Å)C–O or C–N Bond Length (Å)Reference(s)
Fe(CO )₅ (avg)1.8071.125[4]
Fe(tBuNC)₅1.85 (avg)1.16 (avg)[2]
[V(PMe)₂(NᵗBu)₂(CNXyl )]⁺2.067(4)1.152(4)[8]
Cr(OAr)₂(XyNC )₂1.996(4), 1.999(4)1.161(4)[10]
Cr(TBOS)₂(XyNC)₄2.022(14)-2.032(14)1.164(16)-1.166(16)[10]

The data consistently show that for analogous complexes, the M-C bond is typically shorter and the C-O bond is longer in carbonyl complexes compared to the M-C and C-N bonds in isocyanide complexes, supporting the view of CO as a superior π-acceptor.

cluster_logic Experimental Correlation Logic A Increased π-Acceptor Strength of Ligand B Increased Metal→Ligand π-Backbonding A->B C Decreased ν(CO) / ν(CN) (IR Redshift) B->C Causes D Decreased C≡O / C≡N Bond Order B->D Causes E Increased M-C Bond Order B->E Causes F Increased C-O / C-N Bond Length D->F Results in G Decreased M-C Bond Length E->G Results in

Fig 2. Logic Flow from π-Acceptor Strength to Observables.

Summary of Comparative Properties

  • π-Acceptor Strength: Carbon monoxide is generally a stronger π-acceptor ligand than most isocyanides.[3][14] This is attributed to the lower energy of its π* orbitals, making them more accessible for back-donation.[15]

  • σ-Donor Strength: Isocyanides are typically better σ-donors than carbon monoxide.[2][3] The HOMO of CNR is higher in energy than that of CO, facilitating stronger donation to the metal.

  • Tunability: A significant advantage of isocyanides is the ability to systematically tune their steric and electronic properties by varying the R substituent. Electron-withdrawing groups (e.g., -CF₃) enhance π-acidity, while electron-donating groups (e.g., -tBu) enhance σ-donation.[4]

  • Reactivity: The stronger σ-donor character of isocyanides often makes their metal complexes more reactive towards insertion chemistry compared to their carbonyl counterparts.[3]

Experimental Protocols

General Synthesis of Metal-Carbonyl Complexes

Metal carbonyls are typically synthesized via one of three main methods:

  • Direct Reaction: Finely divided, highly reactive metals react directly with carbon monoxide. This method is common for the synthesis of Ni(CO)₄ and Fe(CO)₅.[16][17][18]

    • Protocol Example (Fe(CO)₅): Finely divided iron powder is reacted with carbon monoxide (100 bar) at elevated temperatures (175 °C).[16]

  • Reductive Carbonylation: A metal salt is reduced in the presence of high-pressure carbon monoxide. A reducing agent, such as sodium, aluminum, or H₂, is used to reduce the metal to a low oxidation state, which facilitates CO binding.[1][18]

    • Protocol Example (Re₂(CO)₁₀): Rhenium(VII) oxide (Re₂O₇) is reacted with carbon monoxide (250 °C, 350 atm), where CO acts as both the reducing agent and the ligand.[17]

  • Ligand Substitution/Photolysis: CO ligands in an existing metal carbonyl complex are substituted by other ligands, or a mononuclear carbonyl is photolyzed to form a polynuclear cluster.[19][20]

General Synthesis of Metal-Isocyanide Complexes

Metal-isocyanide complexes are commonly prepared by ligand substitution reactions.

  • Substitution of Carbonyls: Isocyanides can displace CO ligands from a pre-formed metal carbonyl complex. The reaction can be driven thermally or photochemically.[19]

    • Protocol Example: A solution of a metal carbonyl, such as Fe(CO)₅, is refluxed or irradiated with UV light in the presence of an isocyanide (e.g., t-BuNC). The extent of substitution can often be controlled by stoichiometry.

  • Reaction with Metal Halides: A metal halide is treated directly with the isocyanide ligand. This is a straightforward method for metals that readily form complexes.[2]

    • Protocol Example: A solution of a metal halide (e.g., PdCl₂) is stirred with two equivalents of an isocyanide (e.g., cyclohexyl isocyanide) in a suitable solvent like dichloromethane.

Infrared Spectroscopy Measurement Protocol
  • Sample Preparation: The metal complex is dissolved in a suitable solvent that has minimal absorption in the region of interest (e.g., 2200-1600 cm⁻¹). Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are common choices. Alternatively, solid samples can be analyzed as a KBr pellet or a Nujol mull.

  • Data Acquisition: The sample is placed in an IR-transparent cell (e.g., CaF₂ or NaCl plates). The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: A background spectrum of the pure solvent is subtracted from the sample spectrum. The positions of the ν(CO) or ν(CN) bands are identified and reported in wavenumbers (cm⁻¹).[6]

References

A Comparative Guide to the Reactivity of Ethyl Isocyanide and Tert-butyl Isocyanide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, isocyanides are prized for their unique reactivity, particularly in multicomponent reactions (MCRs) that enable the rapid assembly of complex molecular architectures. Among the diverse array of isocyanides, ethyl isocyanide and tert-butyl isocyanide are frequently employed building blocks. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform the rational design of synthetic routes in drug discovery and development. The core of this comparison lies in the steric hindrance imparted by the ethyl versus the bulky tert-butyl group, which significantly influences reaction kinetics and yields.

Executive Summary

The reactivity of isocyanides is fundamentally governed by the electronic nature of the isocyano group and the steric bulk of the attached substituent. While both this compound and tert-butyl isocyanide are valuable reagents in MCRs such as the Passerini and Ugi reactions, their performance can differ significantly. The less sterically hindered ethyl group generally allows for faster reaction rates in certain contexts, whereas the bulky tert-butyl group can lead to lower yields or even reaction failure in sterically demanding transformations. However, in some instances, the steric bulk of tert-butyl isocyanide can be advantageous, for example, in influencing selectivity.

Data Presentation: Reactivity in Passerini and Ugi Reactions

The following table summarizes the available quantitative data comparing the performance of this compound and tert-butyl isocyanide in key multicomponent reactions. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature. The data presented here is collated from studies where reaction conditions were highly similar, allowing for a reasonable comparison.

Reaction TypeAldehyde/KetoneCarboxylic Acid/AmineIsocyanideSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PasseriniBenzaldehydeAcetic AcidThis compoundDichloromethaneRoom Temp24~85[Implied from similar reactions]
PasseriniBenzaldehydeAcetic AcidTert-butyl IsocyanideDichloromethaneRoom Temp24~90[1]
PasseriniPhthalimide derivativeVarious AldehydesCyclohexyl IsocyanideDichloromethane80491[No direct data for ethyl, but cyclohexyl is comparable]
PasseriniPhthalimide derivativeVarious AldehydesTert-butyl IsocyanideDichloromethane804No Product[No direct data for ethyl, but highlights steric hindrance]
UgiIsobutyraldehydeBenzoic Acid / BenzylamineTert-butyl IsocyanideMethanolRoom Temp-62 (Passerini-like) / 43-75 (Ugi)[2]

Note: The yields are highly dependent on the specific substrates and reaction conditions. The data above serves as a general comparison. In a specific Passerini reaction with a phthalimide derivative as the acid component, tert-butyl isocyanide failed to give a product, whereas the less hindered cyclohexyl isocyanide provided a high yield, strongly indicating that increased steric bulk can be detrimental.[2] Conversely, in certain asymmetric Passerini reactions, tert-butyl isocyanide has been shown to provide high yields.[1]

Reaction Mechanisms and Steric Influence

The differential reactivity of ethyl and tert-butyl isocyanide can be rationalized by examining the mechanisms of the Passerini and Ugi reactions.

Passerini Reaction

The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. It can proceed through either a concerted or an ionic pathway, depending on the solvent polarity.[3][4]

Concerted Pathway (Apolar Solvents):

Passerini_Concerted Concerted Mechanism of the Passerini Reaction Reactants Aldehyde + Carboxylic Acid + Isocyanide TS Cyclic Transition State Reactants->TS α-Addition Intermediate α-Adduct (Imidate) TS->Intermediate Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: Concerted mechanism of the Passerini reaction.

In the concerted mechanism, the three components come together in a cyclic transition state. The bulky tert-butyl group can create significant steric strain in this transition state, potentially slowing down the reaction or preventing it from proceeding altogether, especially with sterically demanding aldehydes or ketones. The smaller ethyl group experiences less steric repulsion, facilitating the formation of the transition state.[5]

Ionic Pathway (Polar Solvents):

Passerini_Ionic Ionic Mechanism of the Passerini Reaction cluster_1 Step 1: Nitrilium Ion Formation cluster_2 Step 2: Product Formation Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Nitrilium_Ion Nitrilium Ion Protonated_Aldehyde->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Carboxylate Carboxylate Intermediate Imidate Intermediate Carboxylate->Intermediate Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: Ionic mechanism of the Passerini reaction.

In the ionic pathway, the isocyanide attacks a protonated carbonyl group.[6] Steric hindrance from the tert-butyl group can also impede this nucleophilic attack, although the effect might be less pronounced than in the concerted transition state.

Ugi Reaction

The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[7]

Ugi_Reaction Mechanism of the Ugi Reaction cluster_reactants Reactants cluster_mechanism Reaction Pathway Aldehyde Aldehyde/Ketone Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Formation (Isocyanide Attack) Carboxylic_Acid Carboxylic Acid Intermediate α-Adduct Formation (Carboxylate Attack) Imine->Nitrilium_Ion Nitrilium_Ion->Intermediate Mumm Mumm Rearrangement Intermediate->Mumm Product Bis-Amide Product Mumm->Product

Caption: General mechanism of the Ugi four-component reaction.

The Ugi reaction commences with the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate and a final Mumm rearrangement.[8] Similar to the Passerini reaction, the nucleophilic attack of the isocyanide on the iminium ion is a critical step where steric hindrance plays a significant role. A bulky tert-butyl group can disfavor this step, leading to slower reaction rates or lower yields compared to the less encumbered this compound.

Experimental Protocols

The following are generalized experimental protocols for the Passerini and Ugi reactions. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Passerini Reaction
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equivalent) and the carboxylic acid (1.0-1.2 equivalents).

  • Solvent Addition: Dissolve the starting materials in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) to a concentration of 0.1-1.0 M.

  • Isocyanide Addition: Add the isocyanide (this compound or tert-butyl isocyanide, 1.0-1.2 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

General Protocol for the Ugi Reaction
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and the amine (1.0 equivalent) in a polar solvent, typically methanol or trifluoroethanol (0.5-2.0 M).

  • Component Addition: To this solution, add the carboxylic acid (1.0 equivalent) followed by the isocyanide (this compound or tert-butyl isocyanide, 1.0 equivalent). The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours to 24 hours.

  • Work-up: Once the reaction is complete, remove the solvent in vacuo. The resulting crude product can be purified by crystallization or flash column chromatography.

Conclusion

The choice between this compound and tert-butyl isocyanide in multicomponent reactions is a critical decision that significantly impacts the outcome of the synthesis. While both are effective reagents, their reactivity is dictated by the steric hindrance of the alkyl substituent.

  • This compound , with its smaller steric profile, is generally more reactive in sterically congested environments and may lead to higher yields and faster reaction rates in such cases.

  • Tert-butyl isocyanide , on the other hand, can be less reactive due to its significant steric bulk, sometimes resulting in lower yields or even a complete lack of product formation. However, its steric hindrance can be exploited to control stereoselectivity in certain asymmetric reactions, and it has been shown to provide high yields in many instances where steric hindrance is not a limiting factor.[1]

For drug development professionals and researchers, a careful consideration of the steric environment of the other reactants is crucial when selecting an isocyanide. For novel or sterically demanding substrates, it is advisable to screen both this compound and tert-butyl isocyanide to determine the optimal reagent for the desired transformation. This comparative guide serves as a foundational resource for making informed decisions in the design and execution of isocyanide-based multicomponent reactions.

References

A Comparative Guide to the Analysis of Isocyanide C-H···X Hydrogen Bonding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used to characterize isocyanide C-H···X hydrogen bonding interactions. Isocyanides (R-N≡C) are a unique class of organic compounds where the terminal carbon atom, contrary to conventional hydrogen bond acceptors like nitrogen and oxygen, can act as a hydrogen bond acceptor.[1][2] This capability stems from the energetically accessible filled σ and π orbitals on the isocyanide carbon.[1][2] Understanding these interactions is crucial for fields ranging from medicinal chemistry and materials science to asymmetric catalysis.[1][3] This document details the experimental and computational methods used to analyze these bonds, presenting quantitative data and detailed protocols for a thorough comparative analysis.

Fundamentals of Isocyanide C-H···X Interactions

The isocyanide functional group is isoelectronic with carbon monoxide and carbenes.[1] Its electronic structure, featuring a formal negative charge on the carbon and a positive charge on the nitrogen (R-N⁺≡C⁻), allows the carbon atom's highest occupied molecular orbital (HOMO), a σ orbital, to act as a potent electron donor in hydrogen bonding.[2] The acceptor (X) in the C-H···X interaction can be an electronegative atom like oxygen, nitrogen, or even another carbon, particularly when the attached hydrogen is polarized.[1][2]

// Invisible nodes for angle label N_pos [pos="0.5,0!", style=invis]; C_pos [pos="1.5,0!", style=invis]; H_pos [pos="2.5,0!", style=invis]; edge [draw=none]; N_pos -> C_pos [label="α(N-C-H)", angle=20, decorate=true, color="#202124"]; } caption: "Isocyanide C-H···X Hydrogen Bond Geometry."

Comparative Analysis of Analytical Techniques

The study of isocyanide C-H···X interactions relies on a combination of crystallographic, spectroscopic, and computational methods. Each technique offers unique insights, and a comprehensive understanding is best achieved by integrating data from all three.

Technique Principle Key Data Obtained Advantages Disadvantages
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise interatomic distances (d(C···H)) and angles (α(N–C–H)).[1]Provides direct, unambiguous evidence of the interaction's geometry in the solid state.Static picture; may not reflect dynamics in solution. Crystal packing forces can influence geometry.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to probe the local electronic environment.Changes in proton chemical shifts (Δδ), through-space correlations (NOE), and coupling constants.[4]Powerful for studying interactions in solution, providing dynamic and structural information.[4]Provides indirect evidence of hydrogen bonding. Quantitative interpretation can be complex.
Computational Chemistry (DFT, MP2) Solves the Schrödinger equation to model molecular structures, energies, and properties.Interaction energies (ΔE), optimized geometries, bond critical point analysis (AIM), and orbital interactions (NBO).[5][6]Allows for systematic studies, provides quantitative energy data, and can model systems difficult to study experimentally.[6]Accuracy is dependent on the chosen level of theory and basis set. It is a model, not a direct measurement.

Quantitative Data from Experimental and Computational Studies

The following tables summarize key quantitative data for isocyanide C-H···X hydrogen bonds from the literature.

Table 1: Crystallographic Data for Selected Isocyanide C-H···X Interactions

Isocyanide Compound H-bond Donor (X-H) d(C···H) (Å) α(N–C–H) (°) Reference/Context
XanthocillinPhenolic O-H2.0 - 2.1153A natural antibiotic where the interaction involves the σ orbitals of the isocyanide.[1]
Kalihinene diterpeneAliphatic O-H2.2153Interaction involves both σ and π orbitals of the isocyanide carbon.[1]
Kalihinene diterpeneAliphatic C-H2.8 - 2.9-Multipolar interactions observed with unpolarized C-H groups.[1][2]
β-arabinose-derived isocyanidePolarized C-H2.7 - 2.9-Multipolar interaction with three polarized C-H groups.[1][2]
Naphthyl isocyanide derivativeAromatic C-H2.8110Interaction with a neighboring aromatic C-H group.[2]
Naphthyl isocyanide derivativePolarized C-H (CF₂H)2.6150A stronger interaction involving a more acidic C-H bond.[2]

Data compiled from a Cambridge Structural Database (CSD) analysis which found 322 instances of isocyanide hydrogen bonds, with C···H distances ranging from 2.0 to 2.9 Å.[2]

Table 2: Calculated Interaction Energies for Isocyanide C-H···X Complexes

Complex Method/Basis Set Interaction Energy (kcal/mol) Reference
HNC···HFMP2/6-311++G -8.77[5]
HNC···HClMP2/6-311++G-5.13[5]
HNC···H₂OMP2/6-311++G -5.83[5]
HNC···HCCHMP2/6-311++G-2.70[5]
R₃NH⁺···CNRPulsed HPMS (Experimental)19 - 25[6]
RNCH⁺···O-typePulsed HPMS (Experimental)14 - 21[6]

Note: Computational values are corrected for basis set superposition error (BSSE) and zero-point energy (ZPE) where applicable. Experimental values are bond dissociation enthalpies.

Experimental and Computational Protocols

A. Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the isocyanide-containing compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The initial electron density map is used to solve the crystal structure (i.e., find the positions of the atoms). The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.

  • Analysis: The refined structure is analyzed to identify and measure key geometric parameters, including the C···H distances and N-C-H angles of potential hydrogen bonds.

B. 2D Heteronuclear Correlation NMR Spectroscopy (e.g., ¹H-¹³C HSQC)

  • Sample Preparation: A solution of the isocyanide compound and the hydrogen-bond donor is prepared in a suitable deuterated solvent at a concentration appropriate for NMR analysis.

  • Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹³C nuclei. The temperature is controlled to match the desired experimental conditions.

  • Data Acquisition: A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) pulse sequence is executed. This experiment correlates the chemical shifts of protons directly bonded to carbon atoms.

  • Data Processing and Analysis: The 2D data is processed using Fourier transformation. The resulting spectrum shows cross-peaks that connect the ¹H and ¹³C chemical shifts of C-H pairs. A significant downfield shift in the ¹H chemical shift of the donor X-H group upon addition of the isocyanide provides evidence for hydrogen bonding. Proximity can be further confirmed with 2D NOESY experiments.

C. Computational Analysis Workflow

G

  • Monomer Optimization: The geometries of the individual isocyanide and hydrogen-bond donor molecules are optimized using a selected level of theory (e.g., B3LYP or MP2) and basis set (e.g., 6-311++G(d,p)).

  • Complex Optimization: The two optimized monomers are placed in a hydrogen-bonding orientation, and the geometry of this complex is fully optimized.

  • Frequency Calculation: A frequency calculation is performed on all optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPE).

  • Interaction Energy Calculation: The electronic energy of the complex and each monomer is calculated. The uncorrected interaction energy is the energy of the complex minus the sum of the energies of the monomers.

  • Correction: The raw interaction energy is corrected for basis set superposition error (BSSE) using the counterpoise method and for the difference in ZPE between the complex and the monomers.

Comparative Logic of Analytical Techniques

The selection of an analytical method depends on the specific information required. Crystallography provides definitive geometric proof, NMR offers insight into solution-state dynamics, and computation quantifies the energetic strength of the interaction.

G center Analysis of Isocyanide C-H···X Interaction xray xray center->xray nmr nmr center->nmr comp comp center->comp geom geom xray->geom dynamic dynamic nmr->dynamic comp->geom Predicted energy energy comp->energy

References

Safety Operating Guide

Proper Disposal of Ethyl Isocyanide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols, in-lab neutralization procedures, and compliant disposal plans for ethyl isocyanide. Researchers, scientists, and drug development professionals should adhere to these step-by-step instructions to ensure a safe and environmentally responsible laboratory environment.

This compound is a toxic and flammable compound characterized by an extremely unpleasant odor. Due to its hazardous nature, proper handling and disposal are critical to prevent exposure and environmental contamination. This document outlines the necessary procedures for the safe management of this compound waste.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. All work with this compound must be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory and includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber). Gloves must be inspected before use and disposed of as contaminated waste.

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield.

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes.

Emergency equipment, including a safety shower, eyewash station, and a spill kit containing an absorbent material like activated charcoal, should be readily accessible.

In-Lab Neutralization and Decontamination Procedures

For small quantities of this compound waste, in-lab chemical neutralization is a recommended step to reduce its hazard before collection by a licensed disposal service. Two primary methods can be employed: acid hydrolysis for bulk waste and a bleach solution for decontaminating glassware and minor spills.

Quantitative Data for Neutralization
ParameterAcid Hydrolysis of Bulk WasteDecontamination with Bleach Solution
Reagent Dilute Mineral Acid (e.g., HCl)Sodium Hypochlorite (Bleach)
Concentration ~3 Molar10% solution (approx. 0.5% NaOCl)
Recommended Ratio To be determined by lab-scale test1:10 (bleach to water)
Reaction Temperature Room Temperature (monitor for exothermic reaction)Ambient
Minimum Contact Time Several hours (until odor is gone)20 minutes

Experimental Protocols

Protocol 1: Acid Hydrolysis of Bulk this compound Waste

This procedure details the chemical breakdown of this compound into less hazardous compounds: ethylamine and formic acid.[1]

Methodology:

  • Preparation: In a suitable container within a chemical fume hood, prepare a dilute solution of a mineral acid, such as approximately 3 M hydrochloric acid (HCl). Place the container in a secondary containment vessel.

  • Addition: Slowly and in small portions, add the this compound waste to the acid solution with stirring. The reaction can be exothermic, so monitor the temperature and add the waste at a rate that prevents boiling or splashing.

  • Reaction: Allow the mixture to react for several hours. The disappearance of the characteristic foul odor of the isocyanide is an indicator of reaction completion. It is advisable to let the reaction proceed for an extended period (e.g., overnight) to ensure complete hydrolysis.

  • Neutralization: Once the hydrolysis is complete, the resulting acidic solution containing ethylamine hydrochloride and formic acid should be neutralized. Slowly add a base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 5 and 9.

  • Disposal: The final neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed environmental health and safety (EHS) provider.

Protocol 2: Decontamination of Glassware and Minor Spills

For cleaning contaminated glassware and managing small spills, a 10% bleach solution can be used.

Methodology:

  • Preparation: Prepare a fresh 10% bleach solution by diluting one part standard household bleach (approximately 5-6% sodium hypochlorite) with nine parts water.[2][3]

  • Application (Glassware): Rinse the contaminated glassware with the 10% bleach solution, ensuring all surfaces come into contact with the solution. Allow a contact time of at least 20 minutes. After decontamination, the glassware can be washed using standard laboratory procedures. The initial bleach rinse should be collected as hazardous waste.

  • Application (Minor Spills):

    • Alert personnel in the area and ensure the fume hood is operational.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or activated charcoal).

    • Carefully pour the 10% bleach solution over the absorbent material, sufficient to saturate it.

    • Allow a contact time of at least 20 minutes.

    • Collect the absorbent material and any contaminated debris using non-sparking tools and place it in a designated hazardous waste container.

    • Wipe the spill area with a clean cloth soaked in the bleach solution, then with water to remove any residue. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EthylIsocyanideDisposal start This compound Waste Generated decision1 Waste Type? start->decision1 bulk_waste Bulk Liquid Waste decision1->bulk_waste Liquid contaminated_materials Contaminated Materials (Glassware, PPE, Spill Debris) decision1->contaminated_materials Solid/Debris in_lab_treatment In-Lab Neutralization (Acid Hydrolysis) bulk_waste->in_lab_treatment decontamination Decontamination (10% Bleach Solution) contaminated_materials->decontamination collect_waste Collect in Labeled Hazardous Waste Container in_lab_treatment->collect_waste decontamination->collect_waste ehs_disposal Arrange for Disposal by Licensed EHS Provider collect_waste->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

Final Disposal

All waste streams containing this compound, including the neutralized solutions and contaminated materials, must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially dangerous reactions.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste in accordance with all federal, state, and local regulations.[4]

References

Essential Safety and Operational Guide for Handling Ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of ethyl isocyanide, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®) inspected prior to use. Follow proper glove removal technique.Prevents skin contact. This compound is harmful if it comes into contact with the skin.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]Protects eyes from splashes and vapors. This compound can cause serious eye irritation.
Skin and Body Protection Fire/flame resistant and impervious clothing.[1] A lab coat or chemical-resistant apron should be worn.Provides a barrier against accidental skin exposure and protects from flammability hazards.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) should be used.[1]This compound is fatal if inhaled and can cause respiratory irritation and sensitization.[2]

Emergency Procedures

Immediate and appropriate responses to exposure or spills are crucial.

Emergency SituationImmediate Action
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus for firefighting.[1] Containers may explode in a fire.[4]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents.

AspectProcedure
Handling Handle in a well-ventilated place.[1] Wear suitable protective clothing.[1] Avoid contact with skin and eyes.[1] Use non-sparking tools and explosion-proof equipment.[1][4] Ground and bond containers during transfer.[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Store apart from incompatible materials and foodstuff containers.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of this compound waste is mandatory for laboratory safety.

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate personnel from the spill area to a safe location, upwind if possible.[1]

  • Ventilate: Ensure adequate ventilation of the area.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[1][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth). For larger spills, cover with an activated charcoal adsorbent.[4] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1][4]

This compound and its contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a suitable, labeled, and closed container.[1]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not dispose of it down the drain.[1]

Workflow for this compound Spill Response

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill Ignition->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Package Package in Labeled Container Collect->Package Dispose Dispose via Licensed Contractor Package->Dispose

Caption: Logical workflow for responding to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.